molecular formula C35H64O5 B10799372 Dipalmitolein

Dipalmitolein

Cat. No.: B10799372
M. Wt: 564.9 g/mol
InChI Key: UUCZIVACHUFMPO-VMNXYWKNSA-N
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Description

1,3-dipalmitoleoylglycerol is a 1,3-diglyceride in which both acyl groups are specified as palmitoleoyl. It is a 1,3-diglyceride and a dipalmitoleoylglycerol. It is functionally related to a palmitoleic acid.

Properties

IUPAC Name

[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCZIVACHUFMPO-VMNXYWKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H64O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on Dipalmitolein: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitolein is a diacylglycerol (DAG) molecule composed of a glycerol backbone esterified with two palmitoleic acid chains. As a member of the DAG family, this compound plays a crucial role in cellular signaling, primarily through the activation of protein kinase C (PKC), and is a key intermediate in lipid metabolism. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of this compound, with a focus on its isomers, 1,2-dipalmitoleoyl-sn-glycerol and 1,3-dipalmitoleoyl-glycerol. Detailed experimental protocols for its synthesis and analysis are also presented, alongside visualizations of relevant signaling pathways and experimental workflows.

Chemical Structure and Properties

This compound exists as two primary constitutional isomers: 1,2-dipalmitoleoyl-sn-glycerol and 1,3-dipalmitoleoyl-glycerol. The stereochemistry of the glycerol backbone is a critical determinant of its biological activity, with the sn-1,2 isomer being the primary activator of PKC.

Table 1: Physicochemical Properties of this compound Isomers

Property1,2-Dipalmitoleoyl-sn-glycerol1,3-Dipalmitoleoyl-glycerol
IUPAC Name [(2R)-2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl] (Z)-hexadec-9-enoate2-[[(Z)-hexadec-9-enoyl]oxy]-1,3-propanediyl bis[[(Z)-hexadec-9-enoate]]
Synonyms 1,2-Di-cis-9-hexadecenoyl-sn-glycerol1,3-Di-cis-9-hexadecenoylglycerol
Chemical Formula C35H64O5C35H64O5
Molecular Weight 564.88 g/mol 564.88 g/mol
Appearance Oily liquid or solidOily liquid or solid
Melting Point Data not readily available; expected to be low due to unsaturated fatty acids.Data not readily available; expected to be low due to unsaturated fatty acids.
Boiling Point Data not readily availableData not readily available
Density Data not readily availableData not readily available
Solubility Soluble in organic solvents such as chloroform, ethanol, and DMSO. Insoluble in water.Soluble in organic solvents such as chloroform, ethanol, and DMSO. Insoluble in water.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, yielding predominantly the desired isomer under mild reaction conditions.

Enzymatic Synthesis of 1,3-Dipalmitoleoyl-glycerol

Experimental Protocol:

  • Reactants: Palmitoleic acid and glycerol are used as substrates. A specific lipase, such as an immobilized Candida antarctica lipase B (Novozym 435), is used as the catalyst.

  • Reaction Setup: The reaction is typically carried out in a solvent-free system or in an organic solvent like hexane.

  • Molar Ratio: A molar ratio of palmitoleic acid to glycerol of 2:1 is used to favor the formation of diacylglycerols.

  • Enzyme Concentration: The lipase concentration is typically around 5-10% (w/w) of the total substrate weight.

  • Temperature and Time: The reaction is incubated at a controlled temperature, usually between 40-60°C, for several hours (e.g., 8-24 hours) with constant stirring.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: After the reaction, the enzyme is removed by filtration. The product mixture is then purified using column chromatography on silica gel to separate this compound from unreacted substrates and byproducts like monopalmitolein and tripalmitolein.

G Enzymatic Synthesis of this compound Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification palmitoleic_acid Palmitoleic Acid reaction_vessel Reaction Vessel (Solvent-free or Organic Solvent) 40-60°C, 8-24h palmitoleic_acid->reaction_vessel glycerol Glycerol glycerol->reaction_vessel lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel filtration Filtration reaction_vessel->filtration Reaction Mixture column_chromatography Column Chromatography (Silica Gel) filtration->column_chromatography Crude Product product Purified this compound column_chromatography->product

Enzymatic synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Diacylglycerols are crucial second messengers in a variety of cellular signaling cascades. The primary mechanism of action for 1,2-dipalmitoleoyl-sn-glycerol is the activation of Protein Kinase C (PKC).

Protein Kinase C (PKC) Activation

Upon stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), such as this compound.

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium ions (Ca2+) into the cytosol. The increased intracellular Ca2+ concentration causes the translocation of conventional and novel PKC isoforms to the plasma membrane. At the membrane, this compound binds to the C1 domain of PKC, leading to a conformational change that relieves autoinhibition and activates the kinase. Activated PKC then phosphorylates a wide range of downstream target proteins, regulating diverse cellular processes including cell proliferation, differentiation, apoptosis, and inflammation.

G Diacylglycerol-Mediated Protein Kinase C Activation Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag This compound (DAG) pip2->dag ip3 IP3 pip2->ip3 pkc_active Active PKC dag->pkc_active Activates pkc_inactive Inactive PKC pkc_inactive->dag Translocates to and binds downstream Downstream Cellular Responses pkc_active->downstream Phosphorylates targets er Endoplasmic Reticulum ip3->er Binds to receptor on ca2 Ca2+ er->ca2 Releases ca2->pkc_inactive Binds to G HPLC-ELSD Analysis of this compound Workflow sample_prep Sample Preparation (Lipid Extraction, Dissolution, Filtration) hplc_system HPLC System sample_prep->hplc_system Inject column Reversed-Phase C18 Column hplc_system->column Mobile Phase Gradient elsd_detector ELSD Detector column->elsd_detector Separated Analytes data_analysis Data Analysis (Chromatogram, Quantification) elsd_detector->data_analysis Signal results This compound Concentration data_analysis->results

A Technical Guide to the Biological Role of Dipalmitoyl Glycerol, a Surrogate for the Lesser-Known Dipalmitolein

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The scientific literature provides limited specific information on the biological role of dipalmitolein (a diacylglycerol with two palmitoleic acid moieties). The majority of available research focuses on the closely related saturated counterpart, dipalmitoyl glycerol (DPG). This document will, therefore, provide an in-depth technical guide on the biological functions of DPG isomers, which are significant in cellular signaling and metabolism.

Introduction to Diacylglycerols

Diacylglycerols (DAGs) are glycerolipids consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. They are pivotal intermediates in the biosynthesis of triglycerides and phospholipids.[1] Beyond their metabolic role, specific DAG isomers, particularly those in the sn-1,2 configuration, are crucial second messengers in a multitude of cellular signaling pathways.[2][3] The biological activity of DAGs is highly dependent on their stereochemistry and the nature of their constituent fatty acid chains. This guide focuses on the biological activities of two key isomers of dipalmitoyl glycerol: 1,2-dipalmitoyl-sn-glycerol and 1,3-dipalmitoyl glycerol.

Biological Roles of Dipalmitoyl Glycerol Isomers

1,2-Dipalmitoyl-sn-glycerol

1,2-Dipalmitoyl-sn-glycerol is a diacylglycerol containing two palmitic acid chains at the sn-1 and sn-2 positions of the glycerol backbone. It is recognized as a metabolite in both humans and mice and is a component of biological membranes.[1][4]

Its primary biological functions include:

  • Protein Kinase C (PKC) Activation: As a diacylglycerol, 1,2-dipalmitoyl-sn-glycerol participates in cell signaling by activating members of the Protein Kinase C (PKC) family, although it is considered a weak activator.[5] One study demonstrated a 15% increase in PKC activity at a concentration of 25 μM.

  • Metabolic Intermediate: It serves as an intermediate in the de novo biosynthesis of triacylglycerols.[1]

  • Constituent of Pulmonary Surfactant: It is a major component of the surfactant in the lungs, which is essential for reducing surface tension and preventing alveolar collapse.[4]

  • Research Applications: Due to its defined structure and role in signaling, it is utilized as a molecular tool in various biochemical and immunological research applications.[4] It is also used in the formulation of liposomes and emulsions for drug delivery in the pharmaceutical industry.[6]

1,3-Dipalmitoyl Glycerol

1,3-Dipalmitoyl glycerol features palmitic acid chains at the sn-1 and sn-3 positions. Its biological activities are distinct and of significant interest in neuroscience and cell signaling.

Key biological roles identified are:

  • Selective PKC Activation: This isomer is a potent activator of the alpha isoform of Protein Kinase C (PKCα) in vitro.[7]

  • Neuroprotection: Studies using the SH-SY5Y neuroblastoma cell line have shown that 1,3-dipalmitoyl glycerol exhibits neuroprotective properties. It inhibits apoptosis, the production of reactive oxygen species (ROS), and the release of pro-inflammatory mediators that are induced by oxygen-glucose deprivation and reperfusion (OGD/R), a common model for ischemic injury.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activities of dipalmitoyl glycerol isomers.

IsomerBiological ActivityQuantitative MeasurementCell/System TypeReference
1,3-Dipalmitoyl Glycerol PKCα ActivationKa = 3.8 μMIn vitro[7]
Neuroprotection (inhibition of apoptosis, ROS, and inflammation)Effective concentration: 0.25-2 μMSH-SY5Y neuroblastoma cells[7]
1,2-Dipalmitoyl-sn-glycerol PKC Activation15% activation at 25 μMIn vitro

Signaling Pathways and Experimental Workflows

Diacylglycerol-Mediated Protein Kinase C (PKC) Activation

Diacylglycerols like dipalmitoyl glycerol are generated at the plasma membrane from phospholipids such as phosphatidylinositol 4,5-bisphosphate (PIP2) by the action of phospholipase C (PLC). The DAG produced then recruits and activates PKC isoforms, leading to the phosphorylation of downstream target proteins and subsequent cellular responses.

PKC_Activation cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) DAG 1,2-Dipalmitoyl-sn-glycerol (DAG) PLC->DAG hydrolyzes PIP2 PIP2 PIP2->PLC PKC_active Active PKC DAG->PKC_active recruits & activates Downstream Downstream Protein Phosphorylation PKC_active->Downstream phosphorylates PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->PKC_active Response Cellular Response Downstream->Response Signal External Signal (e.g., Growth Factor) Signal->PLC

Figure 1: PKC Activation by 1,2-Dipalmitoyl-sn-glycerol.
Neuroprotective Workflow of 1,3-Dipalmitoyl Glycerol

The experimental workflow to assess the neuroprotective effects of 1,3-dipalmitoyl glycerol involves subjecting neuronal cells to oxygen-glucose deprivation and reperfusion (OGD/R) to mimic ischemic injury. The compound is then administered to assess its ability to mitigate the resulting cellular damage.

Neuroprotection_Workflow cluster_OGDR OGD/R Injury Model OGD Oxygen-Glucose Deprivation (OGD) Reperfusion Reperfusion OGD->Reperfusion Treatment Treatment with 1,3-Dipalmitoyl Glycerol (0.25-2 μM) Reperfusion->Treatment Cells SH-SY5Y Neuroblastoma Cells Cells->OGD Outcome Reduced Apoptosis Reduced ROS Production Reduced Inflammation Treatment->Outcome

Figure 2: Neuroprotective action of 1,3-Dipalmitoyl Glycerol.

Experimental Protocols

Protocol for In Vitro PKC Activity Assay

This protocol is a general method for measuring the activity of PKC isoforms in response to activators like diacylglycerols.

  • Preparation of Reagents:

    • PKC Enzyme: Purified PKC isoform of interest.

    • Lipid Vesicles: Prepare vesicles containing phosphatidylserine (PS) and the test diacylglycerol (e.g., 1,3-dipalmitoyl glycerol).

    • Substrate: A specific peptide substrate for the PKC isoform being tested.

    • ATP: [γ-32P]ATP for radioactive detection or a cold ATP source for fluorescence-based assays.

    • Assay Buffer: Typically contains Tris-HCl, MgCl2, and other components to maintain pH and provide necessary cofactors.

  • Assay Procedure:

    • Add the assay buffer, lipid vesicles, and PKC enzyme to a reaction tube and pre-incubate at 30°C for 5 minutes to allow the enzyme to associate with the lipid vesicles.

    • Initiate the kinase reaction by adding the peptide substrate and [γ-32P]ATP.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

    • Terminate the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.

  • Data Analysis:

    • Compare the activity in the presence of the test diacylglycerol to a basal level (without DAG) and a positive control (e.g., phorbol esters).

    • For determining Ka, perform the assay with varying concentrations of the diacylglycerol and fit the data to a suitable binding isotherm.

Protocol for Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in SH-SY5Y Cells

This protocol describes the induction of ischemic-like injury in a neuronal cell line to test the neuroprotective effects of compounds.[8]

  • Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in a standard growth medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Oxygen-Glucose Deprivation (OGD):

    • Replace the growth medium with a glucose-free medium (e.g., glucose-free DMEM).

    • Transfer the cells to a hypoxic chamber with an atmosphere of 1% O2, 5% CO2, and 94% N2.

    • Incubate the cells under these conditions for a period ranging from 1 to 24 hours, depending on the desired severity of injury.[8][9]

  • Reperfusion and Treatment:

    • After the OGD period, remove the cells from the hypoxic chamber.

    • Replace the glucose-free medium with the standard growth medium containing glucose.

    • Add the test compound (1,3-dipalmitoyl glycerol, dissolved in a suitable vehicle like DMSO) to the medium at the desired final concentrations (0.25-2 μM).

    • Incubate the cells under normoxic conditions (95% air, 5% CO2) for a reperfusion period, typically 24 hours.[8]

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using assays such as MTT or LDH release.

    • Apoptosis: Quantify apoptosis using methods like TUNEL staining, caspase-3 activity assays, or flow cytometry with Annexin V/Propidium Iodide staining.

    • Reactive Oxygen Species (ROS): Measure intracellular ROS levels using fluorescent probes like DCFH-DA.

    • Inflammatory Mediators: Quantify the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the culture medium using ELISA.

Protocol for Culturing MonoMac-6 Cells

The human monocytic cell line MonoMac-6 (MM6) is a valuable model for studying monocyte and macrophage functions.[10][11][12][13][14]

  • Media Preparation:

    • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 1% non-essential amino acids, and 10 µg/mL human insulin.[14]

    • Ensure all reagents are sterile and pre-warmed to 37°C before use.

  • Thawing and Initiating Cultures:

    • Rapidly thaw a frozen vial of MM6 cells in a 37°C water bath.

    • Transfer the cells to a centrifuge tube containing 10 mL of pre-warmed culture medium.

    • Centrifuge at 300-400 x g for 5-7 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh culture medium.

    • Seed the cells at a density of approximately 2-5 x 105 cells/mL in a T-25 or T-75 culture flask.

  • Routine Maintenance and Subculturing:

    • Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.

    • MM6 cells grow in suspension. Monitor cell density and viability regularly.

    • Subculture the cells every 3-4 days to maintain a density between 0.3 x 106 and 1.0 x 106 cells/mL.[14]

    • To subculture, transfer the cell suspension to a centrifuge tube, spin down, and resuspend the pellet in fresh medium at the desired seeding density.

References

The Role of Dipalmitolein in Cell Membrane Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol (DAG), is a lipid molecule composed of a glycerol backbone esterified to two palmitoleic acid chains. While specific research on this compound's role in cell membrane dynamics is limited, its functions can be inferred from the well-established roles of diacylglycerols and the known properties of palmitoleic acid. This guide provides a comprehensive overview of the inferred functions of this compound in cell membrane dynamics, its role in signaling pathways, and experimental approaches for its study.

As a diacylglycerol, this compound is a crucial second messenger in various cellular signaling cascades.[1][2][3] It remains within the plasma membrane due to its hydrophobic nature, where it can activate key signaling proteins.[1] The presence of palmitoleic acid, a monounsaturated omega-7 fatty acid, suggests that this compound can influence the physical properties of the cell membrane, such as fluidity.[4][5][6]

Core Concepts: this compound and Membrane Properties

The functions of this compound in the cell membrane can be categorized into two main areas: its role as a signaling molecule and its influence on the biophysical properties of the membrane.

This compound as a Signaling Molecule

Diacylglycerols are pivotal second messengers generated at the cell membrane through the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[2] This process also generates inositol trisphosphate (IP3), which diffuses into the cytosol to trigger calcium release.[1][2] this compound, as a DAG, is a key activator of Protein Kinase C (PKC) isoforms.[1][7] The generation of DAG in the membrane facilitates the translocation of PKC from the cytosol to the plasma membrane, initiating a cascade of phosphorylation events that regulate numerous cellular processes, including cell proliferation, differentiation, and apoptosis.[1][8]

Beyond PKC activation, diacylglycerols have several other signaling functions:

  • Munc13 Activation: DAGs can interact with the presynaptic priming protein Munc13, enhancing the fusion of synaptic vesicles and potentiating neurotransmitter release.[1]

  • TRPC Channel Activation: They can activate a subfamily of transient receptor potential canonical (TRPC) cation channels (TRPC3/6/7).[1]

  • Source of Other Bioactive Lipids: DAGs can serve as precursors for the synthesis of prostaglandins and the endocannabinoid 2-arachidonoylglycerol.[1][9]

Inferred Effects of this compound on Membrane Fluidity

The fatty acid composition of lipids significantly impacts membrane fluidity.[5][10] Palmitoleic acid, the constituent fatty acid of this compound, is a monounsaturated fatty acid. The presence of a double bond in the acyl chain creates a "kink," which increases the space between lipid molecules and, consequently, enhances membrane fluidity.[5] Therefore, the incorporation of this compound into the cell membrane is expected to increase its fluidity. This is in contrast to saturated fatty acids, which have straight chains that pack tightly, leading to decreased membrane fluidity.[5] Increased membrane fluidity can affect the lateral diffusion and rotation of membrane proteins, thereby influencing their function.[5]

Signaling Pathways Involving Diacylglycerol

The primary signaling pathway involving diacylglycerol, and by extension this compound, is the Phospholipase C (PLC) pathway. This pathway is activated by a variety of extracellular signals that bind to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).

The PLC/DAG/PKC Signaling Cascade
  • Receptor Activation: An agonist binds to a GPCR or RTK on the cell surface.

  • PLC Activation: The activated receptor stimulates the membrane-bound enzyme Phospholipase C (PLC).[2]

  • PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane.[2]

  • Second Messenger Generation: This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

  • IP3 and Calcium Release: IP3, being water-soluble, diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[2]

  • DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+ concentration, recruits and activates Protein Kinase C (PKC).[2]

  • Downstream Signaling: Activated PKC phosphorylates a wide range of target proteins on serine and threonine residues, leading to various cellular responses.

PLC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor GPCR / RTK PLC Phospholipase C Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG This compound (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_cyto PKC (inactive) DAG->PKC_cyto recruits PKC_mem PKC (active) CellularResponse Cellular Response PKC_mem->CellularResponse phosphorylates targets Agonist Extracellular Signal Agonist->Receptor binds ER Ca2+ Store IP3->ER binds to receptor Ca2 Ca2+ Ca2->PKC_cyto co-activates PKC_cyto->PKC_mem translocates & activates ER->Ca2 releases

Caption: The Phospholipase C (PLC) signaling pathway leading to the activation of Protein Kinase C (PKC) by diacylglycerol (DAG).

Data Presentation

Due to the lack of specific quantitative data for this compound, this table summarizes the general effects of diacylglycerols and unsaturated fatty acids on membrane properties and signaling.

ParameterEffect of Diacylglycerol (inferred for this compound)Effect of Palmitoleic Acid (Monounsaturated)Reference
Membrane Fluidity Likely increases due to the presence of unsaturated fatty acid chains.Increases membrane fluidity by introducing kinks in the lipid packing.[5]
Protein Kinase C (PKC) Activity Potent activator.Not a direct activator.[1][7]
Membrane Curvature Induces negative curvature, which can facilitate membrane fusion and fission events.Can influence membrane curvature.[11]
Lateral Phase Separation Can induce the formation of DAG-rich domains.Can influence the formation of lipid domains.[11]

Experimental Protocols

Studying the function of this compound in cell membrane dynamics requires a combination of in vitro and in vivo techniques.

In Vitro Analysis using Model Membranes

Objective: To determine the effect of this compound on the biophysical properties of lipid bilayers.

Methodology: Liposome-based Assays

  • Liposome Preparation:

    • Prepare a lipid mixture of a major membrane phospholipid (e.g., POPC) and varying molar percentages of this compound in an organic solvent (e.g., chloroform/methanol).

    • Dry the lipid mixture under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with a buffer solution to form multilamellar vesicles (MLVs).

    • Generate large unilamellar vesicles (LUVs) or giant unilamellar vesicles (GUVs) from MLVs by extrusion or electroformation, respectively.[12]

  • Membrane Fluidity Measurement:

    • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes.

    • Measure the fluorescence anisotropy of DPH. A decrease in anisotropy indicates an increase in membrane fluidity.[12][13]

  • Differential Scanning Calorimetry (DSC):

    • Analyze the phase transition temperature (Tm) of the liposomes. A broadening or shift in the Tm can indicate changes in lipid packing and phase behavior induced by this compound.

Liposome_Assay_Workflow Start Start: Prepare Lipid Mixture (e.g., POPC + this compound) LipidFilm Dry to a Thin Lipid Film Start->LipidFilm Hydration Hydrate with Buffer to form MLVs LipidFilm->Hydration VesicleFormation Form LUVs/GUVs (Extrusion/Electroformation) Hydration->VesicleFormation Fluidity Measure Membrane Fluidity (Fluorescence Anisotropy with DPH) VesicleFormation->Fluidity DSC Analyze Phase Transition (DSC) VesicleFormation->DSC End End: Characterize Biophysical Effects Fluidity->End DSC->End

Caption: Workflow for in vitro analysis of this compound's effect on model membranes.
In Vivo and Cell-Based Assays

Objective: To investigate the role of this compound in cellular signaling pathways.

Methodology: Cell Culture and Microscopy

  • Cell Treatment:

    • Culture a suitable cell line (e.g., HEK293, HeLa).

    • Treat the cells with a cell-permeable analog of this compound or stimulate a pathway that generates endogenous DAG.

  • PKC Translocation Assay:

    • Transfect the cells with a fluorescently tagged PKC isoform (e.g., PKC-GFP).

    • After treatment, fix the cells and visualize the subcellular localization of PKC-GFP using fluorescence microscopy.

    • Translocation of PKC-GFP from the cytosol to the plasma membrane indicates its activation by DAG.

  • Western Blotting for Downstream Targets:

    • Lyse the treated and control cells.

    • Perform SDS-PAGE and Western blotting to detect the phosphorylation of known PKC substrates (e.g., MARCKS). An increase in phosphorylation indicates PKC activation.

Cell_Based_Assay_Workflow Start Start: Culture Cells Treatment Treat with this compound Analog or Stimulate Endogenous DAG Production Start->Treatment PKC_Assay PKC Translocation Assay (Fluorescence Microscopy) Treatment->PKC_Assay WB_Assay Western Blot for Phosphorylated PKC Substrates Treatment->WB_Assay Analysis1 Analyze PKC Localization PKC_Assay->Analysis1 Analysis2 Quantify Protein Phosphorylation WB_Assay->Analysis2 End End: Determine Signaling Role Analysis1->End Analysis2->End

Caption: Workflow for cell-based assays to study this compound's signaling function.

Conclusion

While direct experimental data on this compound is not abundant, its role in cell membrane dynamics can be confidently inferred from the extensive knowledge of diacylglycerols and the biophysical properties of palmitoleic acid. As a diacylglycerol, this compound is a key player in signal transduction, primarily through the activation of Protein Kinase C. Its unsaturated fatty acid chains likely contribute to increased membrane fluidity, which can modulate the function of membrane-associated proteins. The experimental protocols outlined in this guide provide a framework for future research to specifically elucidate the functions of this compound in cell membrane dynamics and signaling, which could have significant implications for understanding cellular regulation and for the development of novel therapeutic strategies.

References

Dipalmitolein: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol comprised of two palmitoleic acid acyl chains, is a lipid molecule of growing interest within the scientific community. Its potential biological activities, stemming from its constituent fatty acid, palmitoleic acid (16:1n7), necessitate a thorough understanding of its natural distribution and the methodologies for its quantification. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its analysis, and an exploration of its potential role in cellular signaling.

Natural Sources and Abundance

Direct quantitative data for this compound in natural sources is limited in publicly available literature. However, the abundance of its precursor, palmitoleic acid, within the triglyceride and diacylglycerol fractions of certain oils provides a strong indication of its likely presence. The primary sources rich in palmitoleic acid, and therefore potential sources of this compound, include macadamia oil, sea buckthorn oil, and mink oil.

Table 1: Palmitoleic Acid Content in Various Natural Oils

Natural SourceScientific NamePlant/Animal PartPalmitoleic Acid (%)
Macadamia OilMacadamia integrifoliaNut16 - 23%[1]
Sea Buckthorn OilHippophae rhamnoidesPulp/Berry24 - 42%[2][3]
Mink OilNeovison visonFatNot explicitly quantified, but noted as a significant component.

Note: The percentages represent the content of palmitoleic acid within the total fatty acid profile of the oil.

The concentration of this compound is expected to be a fraction of the total diacylglycerol content in these oils, which itself is a minor component compared to triacylglycerols.

Experimental Protocols

The analysis of this compound requires a multi-step process involving extraction, isolation, and quantification. The following protocols are generalized from established methods for diacylglycerol analysis and can be adapted for this compound.

Lipid Extraction

A robust lipid extraction is the foundational step for accurate this compound analysis. The Folch method or a modified Bligh-Dyer method are commonly employed.

Protocol: Modified Folch Extraction

  • Homogenization: Homogenize the oil sample in a chloroform/methanol mixture (2:1, v/v). For solid samples, grinding under liquid nitrogen prior to solvent addition is recommended.

  • Phase Separation: Add 0.2 volumes of a saline solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.

  • Centrifugation: Centrifuge the mixture to facilitate the separation of the organic (lower) and aqueous (upper) phases.

  • Collection: Carefully collect the lower chloroform phase containing the lipids.

  • Drying: Dry the lipid extract under a stream of nitrogen gas.

  • Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere to prevent oxidation.

Isolation of Diacylglycerols

Diacylglycerols are typically isolated from the total lipid extract using chromatographic techniques.

Protocol: Thin-Layer Chromatography (TLC)

  • Plate Preparation: Use silica gel 60 TLC plates. Pre-run the plates in the developing solvent to clean the silica.

  • Sample Application: Dissolve the dried lipid extract in a small volume of chloroform and apply it as a narrow band onto the TLC plate.

  • Development: Develop the plate in a solvent system such as hexane/diethyl ether/acetic acid (80:20:1, v/v/v). The polarity of the solvent system may need to be optimized depending on the specific lipid profile of the sample.

  • Visualization: Visualize the lipid bands by spraying with a fluorescent dye (e.g., 0.05% primuline in acetone/water) and viewing under UV light, or by staining with iodine vapor. Diacylglycerols will migrate between triacylglycerols and free fatty acids.

  • Elution: Scrape the silica band corresponding to diacylglycerols and elute the lipids from the silica using chloroform/methanol (2:1, v/v).

Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) are the preferred methods for the quantification of specific diacylglycerol species like this compound.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Derivatization: Convert the isolated diacylglycerols to their more volatile trimethylsilyl (TMS) ether derivatives. This is typically achieved by reacting the sample with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector: Operate in splitless mode.

    • Oven Program: A temperature gradient is used to separate the different diacylglycerol species. An example program could be: initial temperature of 150°C, ramp to 320°C at 10°C/min, and hold for 10 minutes.

  • MS Detection:

    • Ionization: Use electron ionization (EI).

    • Acquisition Mode: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for this compound. Monitor characteristic fragment ions of the this compound-TMS derivative.

  • Quantification: Use an internal standard (e.g., a deuterated diacylglycerol) for accurate quantification. Create a calibration curve with a this compound standard.

Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis

  • HPLC Separation:

    • Column: Use a reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile and isopropanol with an ammonium formate additive is commonly used.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

  • MS Detection:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Acquisition Mode: Employ tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for the highest specificity and sensitivity. The precursor ion will be the [M+NH4]+ adduct of this compound, and the product ions will be characteristic fragments resulting from the loss of the fatty acyl chains.

  • Quantification: Utilize a suitable internal standard (e.g., a commercially available deuterated diacylglycerol) and a calibration curve generated with a this compound standard.

Signaling Pathways

The direct signaling roles of this compound have not been extensively studied. However, as a diacylglycerol (DAG), it is presumed to participate in the well-established DAG-mediated signaling pathways.

Diacylglycerol and Protein Kinase C (PKC) Activation

One of the most critical functions of DAGs is the activation of Protein Kinase C (PKC) isozymes.[4][5] In this pathway, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and DAG. IP3 triggers the release of calcium from intracellular stores, and the subsequent increase in intracellular calcium concentration, in conjunction with DAG, recruits and activates conventional and novel PKC isoforms at the cell membrane. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to diverse cellular responses such as proliferation, differentiation, and apoptosis. While it is plausible that this compound can activate PKC, the specific kinetics and downstream effects of this activation compared to other DAG species are yet to be elucidated.

Caption: this compound in Protein Kinase C Activation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from a natural oil source.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Start Natural Oil Sample (e.g., Macadamia Oil) Extraction Lipid Extraction (Modified Folch) Start->Extraction TLC Diacylglycerol Isolation (Thin-Layer Chromatography) Extraction->TLC Derivatization Derivatization (e.g., Silylation for GC-MS) TLC->Derivatization HPLCMS HPLC-MS/MS Analysis TLC->HPLCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification of This compound GCMS->Quantification HPLCMS->Quantification End Reported Abundance Quantification->End

Caption: Workflow for this compound Analysis.

Conclusion

This technical guide consolidates the current knowledge on the natural sources and analysis of this compound. While macadamia, sea buckthorn, and mink oils are promising sources due to their high palmitoleic acid content, further research is required to quantify the exact abundance of this compound in these and other natural products. The provided experimental protocols offer a robust framework for researchers to pursue the isolation and quantification of this intriguing diacylglycerol. Furthermore, elucidating the specific signaling roles of this compound, beyond the general activities of diacylglycerols, represents a key area for future investigation that could have significant implications for drug development and nutritional science.

References

A Technical Guide to Dipalmitolein for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Properties, Synthesis, Analysis, and Biological Significance of Dipalmitolein Isomers.

This technical guide provides a comprehensive overview of this compound, a diacylglycerol (DAG) of significant interest to researchers in the fields of lipidomics, cell signaling, and drug development. This document will delve into the chemical and physical properties of this compound, detail experimental protocols for its synthesis and analysis, and explore its role in biological pathways and potential therapeutic applications.

Core Chemical and Physical Data

This compound exists as two primary isomers: 1,2-dipalmitolein and 1,3-dipalmitolein. While data for the 1,3-isomer is readily available, specific details for the 1,2-isomer are less commonly reported in the literature. The quantitative data for 1,3-dipalmitolein is summarized in the table below.

PropertyValueReference
Chemical Name 1,3-Dipalmitoleoylglycerol[1]
CAS Number 113728-10-2[1]
Molecular Formula C35H64O5[1]
Molecular Weight 564.88 g/mol [1]
Storage Temperature -20°C[1]

Synthesis and Purification of this compound

The synthesis of specific diacylglycerols like this compound can be achieved through enzymatic or chemical methods. Below is a generalized experimental protocol for the enzymatic synthesis of 1,3-diacylglycerols, which can be adapted for this compound.

Experimental Protocol: Enzymatic Synthesis of 1,3-Diacylglycerol

Objective: To synthesize 1,3-dipalmitolein via lipase-catalyzed esterification of glycerol with palmitoleic acid.

Materials:

  • Glycerol (≥99% purity)

  • Palmitoleic acid

  • Immobilized lipase (e.g., Lipozyme RMIM)

  • Organic solvent (e.g., hexane, optional for solvent-based reaction)

  • Molecular sieves (for water removal)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, diethyl ether)

Procedure:

  • Reactant Preparation: A molar ratio of 2:1 of palmitoleic acid to glycerol is typically used. For a solvent-free reaction, the reactants are mixed directly. For a solvent-based reaction, the reactants are dissolved in an appropriate organic solvent.

  • Enzymatic Reaction: The immobilized lipase is added to the reactant mixture (typically 5-15% by weight of the total reactants). The reaction is carried out in a temperature-controlled shaker or reactor, often under vacuum to remove the water produced during esterification, which drives the reaction towards product formation. Reaction temperatures are typically maintained between 40-60°C.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Removal: Upon completion of the reaction, the immobilized enzyme is separated from the reaction mixture by filtration. The enzyme can often be washed and reused.

  • Product Purification: The resulting product mixture, containing monoacylglycerols, diacylglycerols, triacylglycerols, and unreacted fatty acids, is then purified. Unreacted fatty acids can be removed by washing with a weak alkaline solution or by molecular distillation. The diacylglycerol fraction is then isolated and purified using silica gel column chromatography, eluting with a gradient of hexane and diethyl ether.

  • Characterization: The purity and identity of the synthesized 1,3-dipalmitolein are confirmed using techniques such as GC-MS and NMR spectroscopy.

Analytical Methodologies for this compound

The accurate analysis and quantification of this compound, including the separation of its isomers, are crucial for research and development. Various analytical techniques are employed for this purpose.[2]

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating diacylglycerol species based on their hydrophobicity. When coupled with a mass spectrometer (LC-MS), it allows for the identification and quantification of individual molecular species of this compound.[2] For the separation of 1,2- and 1,3-isomers, specialized chromatographic techniques such as silver ion HPLC or chiral chromatography may be necessary.

Gas Chromatography (GC): GC, particularly after derivatization of the hydroxyl group to form a more volatile compound (e.g., trimethylsilyl ether), is widely used for the analysis of diacylglycerols. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative and structural information.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the structural elucidation and quantification of diacylglycerols.[2] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help in identifying the fatty acid constituents and their positions on the glycerol backbone.

Biological Significance and Signaling Pathways

Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. They are produced at the cell membrane in response to extracellular signals and activate a range of downstream effector proteins.

The Diacylglycerol (DAG) Signaling Pathway

A primary role of diacylglycerol is the activation of Protein Kinase C (PKC).[3][4] The canonical DAG/PKC signaling pathway is initiated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol. While IP3 diffuses into the cytoplasm to trigger calcium release, DAG remains in the membrane and recruits and activates PKC.

DAG_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormone, Growth Factor) receptor G-Protein Coupled Receptor (GPCR) or Receptor Tyrosine Kinase (RTK) extracellular_signal->receptor plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) (e.g., this compound) pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc Recruits and Activates cellular_response Cellular Responses (Proliferation, Differentiation, etc.) pkc->cellular_response Phosphorylates Target Proteins

Diacylglycerol (DAG) Signaling Pathway

As a diacylglycerol, this compound is presumed to participate in this signaling cascade, thereby influencing a multitude of cellular processes. The specific effects would be dependent on the cell type and the context of other signaling events.

Applications in Drug Development

The central role of diacylglycerol in cellular signaling makes the enzymes involved in its metabolism attractive targets for drug development.[3]

Oncology: Dysregulation of the DAG signaling pathway has been implicated in various cancers.[3] Therefore, molecules that can modulate the levels of specific diacylglycerols or their interaction with effector proteins are being investigated as potential anti-cancer agents.

Metabolic Diseases: The DAG/PKC pathway is also involved in insulin signaling, and its dysregulation can contribute to insulin resistance.[5] Research into the specific roles of different diacylglycerol species in metabolic diseases could lead to the development of novel therapeutics for conditions such as type 2 diabetes.

Immunology: Diacylglycerol signaling is crucial for T-cell activation and function. Modulating this pathway could offer therapeutic strategies for autoimmune diseases and for enhancing anti-tumor immunity.[3]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dipalmitolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitolein, a diacylglycerol (DAG), is a lipid molecule comprised of a glycerol backbone esterified with two palmitoleic acid chains. As with other diacylglycerols, this compound exists as two primary isomers: 1,2-dipalmitolein and 1,3-dipalmitolein, which differ in the attachment points of the fatty acid chains to the glycerol moiety. This distinction is crucial as it influences their physical properties and biological activities. Diacylglycerols are key intermediates in lipid metabolism and are recognized as important second messengers in cellular signaling, most notably through the activation of protein kinase C (PKC). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details experimental protocols for its synthesis and analysis, and explores its role in cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are influenced by the presence of the two unsaturated palmitoleic acid chains and the isomeric form of the molecule. While experimental data for this compound is limited, properties can be inferred from its saturated analog, dipalmitin.

Physical Properties

A summary of the key physical properties of this compound isomers and their saturated analog, dipalmitin, is presented in Table 1. It is important to note that some values for this compound are predicted or estimated based on related compounds due to a lack of specific experimental data.

Table 1: Physical Properties of this compound Isomers and Related Compounds

Property1,2-Dipalmitolein1,3-Dipalmitolein1,2-Dipalmitin (Saturated Analog)
Molecular Formula C₃₅H₆₄O₅C₃₅H₆₄O₅C₃₅H₆₈O₅[1]
Molecular Weight 564.88 g/mol [2]564.88 g/mol [2]568.91 g/mol [1]
Physical State Liquid (Predicted)Liquid (Predicted)White solid[3]
Melting Point Not availableNot available66-69 °C[3][4]
Boiling Point Not availableNot available617.5±40.0 °C (Predicted)[3]
Density Not availableNot available0.9±0.1 g/cm³ (Predicted)[3]
Solubility Soluble in chloroform (Slightly)[4]Soluble in DMF (20 mg/ml), DMSO (30 mg/ml), Ethanol (0.25 mg/ml), PBS (pH 7.2) (0.7 mg/ml)[5]Soluble in Chloroform (Slightly)[4]
Chemical Properties

The chemical reactivity of this compound is largely dictated by the ester linkages and the carbon-carbon double bonds in the palmitoleoyl chains.

  • Stability: As unsaturated lipids, this compound isomers are susceptible to oxidation at the double bonds, which can lead to the formation of various oxidation products and a decrease in shelf-life. Diacylglycerols are generally considered to be less oxidatively stable than their corresponding triacylglycerols.[6][7][8] Hydrolysis of the ester bonds can also occur, particularly in the presence of acids, bases, or lipases, yielding glycerol and palmitoleic acid.

  • Reactivity: The double bonds can undergo typical alkene reactions such as hydrogenation, halogenation, and epoxidation. The ester groups can be transesterified in the presence of an alcohol and a catalyst.

Synthesis and Experimental Protocols

The synthesis of specific diacylglycerol isomers like this compound requires regioselective protection and acylation of the glycerol backbone. Both chemical and enzymatic methods have been developed for the synthesis of diacylglycerols.

General Workflow for this compound Synthesis

A general workflow for the synthesis of a specific this compound isomer is depicted below. This typically involves protecting one hydroxyl group of glycerol, acylating the remaining two, and then deprotecting to yield the final product.

G cluster_synthesis General Synthesis Workflow for this compound Glycerol Glycerol ProtectedGlycerol Protected Glycerol Derivative Glycerol->ProtectedGlycerol Protection of one hydroxyl group AcylatedProtectedGlycerol Acylated Protected Glycerol ProtectedGlycerol->AcylatedProtectedGlycerol Acylation with Palmitoleoyl Chloride/Anhydride This compound This compound AcylatedProtectedGlycerol->this compound Deprotection

A generalized workflow for the chemical synthesis of a this compound isomer.
Experimental Protocol: Enzymatic Synthesis of 1,3-Dipalmitolein

This protocol is adapted from general methods for the enzymatic synthesis of 1,3-diacylglycerols.[5][9][10][11][12][13][14]

Objective: To synthesize 1,3-dipalmitolein via lipase-catalyzed esterification of glycerol with palmitoleic acid.

Materials:

  • Glycerol (high purity)

  • Palmitoleic acid

  • Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM)

  • Molecular sieves (for water removal)

  • Anhydrous solvent (e.g., hexane or solvent-free system)

  • Reaction vessel with temperature control and stirring

  • Vacuum system

Procedure:

  • Reactant Preparation: In a reaction vessel, combine glycerol and palmitoleic acid in a 1:2 molar ratio.

  • Enzyme Addition: Add the immobilized lipase to the mixture. The amount of enzyme is typically 5-10% by weight of the total reactants.

  • Reaction Conditions:

    • Heat the mixture to the optimal temperature for the lipase (e.g., 50-60°C).

    • Stir the reaction mixture continuously.

    • If in a solvent-free system, apply a vacuum to remove the water produced during the esterification, which drives the reaction towards product formation.[12][14] Alternatively, add activated molecular sieves to the reaction mixture.

  • Monitoring the Reaction: Periodically take aliquots from the reaction mixture and analyze the composition by thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the formation of this compound and the consumption of reactants.

  • Reaction Termination and Product Isolation:

    • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.

    • The crude product mixture will contain unreacted starting materials, monopalmitolein, and some tripalmitolein.

    • Purify the 1,3-dipalmitolein using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the identity and purity of the synthesized 1,3-dipalmitolein using ¹H NMR, ¹³C NMR, and mass spectrometry.

Analytical Characterization

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals/Fragments
¹H NMR Signals for the glycerol backbone protons, olefinic protons of the palmitoleoyl chains (around 5.3 ppm), allylic protons, and the long aliphatic chains. The signals for the glycerol protons will differ between the 1,2- and 1,3-isomers.[15]
¹³C NMR Resonances for the carbonyl carbons of the ester groups (around 173 ppm), olefinic carbons (around 128-130 ppm), glycerol backbone carbons, and the aliphatic chain carbons.[16][17][18]
Mass Spectrometry (ESI-MS) The protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺ would be expected. Fragmentation would likely involve the neutral loss of one or both palmitoleic acid chains.[1][19][20][21][22]

Biological Role and Signaling Pathways

Diacylglycerols are crucial signaling molecules in a variety of cellular processes. The most well-characterized role of DAG is as a second messenger that activates protein kinase C (PKC).[3][23][24][25][26]

Diacylglycerol Signaling Pathway

The generation of diacylglycerol at the cell membrane initiates a signaling cascade. A simplified representation of the canonical diacylglycerol signaling pathway is shown below.

G cluster_pathway Diacylglycerol (DAG) Signaling Pathway Receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) (e.g., this compound) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activation DGK Diacylglycerol Kinase (DGK) DAG->DGK Phosphorylation Substrates Downstream Substrates PKC->Substrates Phosphorylation Response Cellular Response (e.g., proliferation, differentiation) Substrates->Response PA Phosphatidic Acid (PA) DGK->PA

A simplified diagram of the diacylglycerol signaling pathway.

Upon stimulation of cell surface receptors, phospholipase C (PLC) is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol.[26] While IP₃ diffuses into the cytoplasm to mediate calcium release from intracellular stores, DAG remains in the plasma membrane.

The primary effector of DAG is Protein Kinase C (PKC).[27] The binding of DAG to the C1 domain of PKC causes a conformational change that activates the enzyme. Activated PKC then phosphorylates a wide range of downstream protein substrates, leading to various cellular responses such as cell proliferation, differentiation, and apoptosis.[27]

It is important to note that primarily the sn-1,2-diacylglycerol isomer is responsible for the activation of PKC.[28] 1,3-diacylglycerols are generally poor activators of PKC.[2]

The signaling is terminated by the action of diacylglycerol kinases (DGKs), which phosphorylate DAG to form phosphatidic acid (PA), another signaling lipid.[23][24][26][29]

Conclusion

This compound, as a specific molecular species of diacylglycerol, possesses physical and chemical properties that are of interest to researchers in lipidomics, cell signaling, and drug development. While there is a need for more experimental data to fully characterize its properties, its role as a potential signaling molecule within the broader context of diacylglycerol pathways is evident. The methodologies for its synthesis and analysis, though not specific in the literature, can be adapted from established protocols for other diacylglycerols. Further research into the specific biological functions of this compound, as distinct from other diacylglycerol species, may reveal novel therapeutic targets and applications.

References

Dipalmitolein: A Technical Guide to Synthesis and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a glycerophospholipid containing two palmitoleoyl acyl chains, is an integral component of cellular membranes and is implicated in various metabolic and signaling processes. While less abundant than its saturated counterpart, dipalmitoylphosphatidylcholine (DPPC), this compound's unique unsaturated nature confers distinct physicochemical properties to membranes, influencing their fluidity and the function of embedded proteins. This technical guide provides an in-depth exploration of the synthesis, metabolic fate, and potential signaling roles of this compound, offering valuable insights for researchers in lipidomics, cell biology, and drug development.

This compound Synthesis: De Novo and Remodeling Pathways

The biosynthesis of this compound, like other phosphatidylcholines, is believed to occur through two primary pathways: the de novo Kennedy pathway and the remodeling Lands pathway.

De Novo (Kennedy) Pathway

The de novo pathway synthesizes phosphatidylcholine from basic precursors. The final step, catalyzed by CDP-choline:diacylglycerol cholinephosphotransferase (CPT), involves the transfer of a phosphocholine headgroup to a diacylglycerol (DAG) molecule. For this compound synthesis, this DAG would be dipalmitoleoyl-glycerol. The substrate specificity of CPT for DAG species with unsaturated acyl chains is a critical determinant in the rate of de novo this compound synthesis.

Remodeling (Lands) Pathway

The Lands pathway modifies existing phospholipid species through deacylation and reacylation cycles. In this pathway, a pre-existing phosphatidylcholine molecule undergoes hydrolysis by a phospholipase A2 (PLA2) to yield a lysophosphatidylcholine (LPC). Subsequently, lysophosphatidylcholine acyltransferase (LPCAT) re-esterifies the LPC with a specific acyl-CoA. The synthesis of this compound via this pathway would involve the acylation of a palmitoleoyl-LPC with palmitoleoyl-CoA. The substrate specificity of LPCAT enzymes is a key regulatory point in this pathway, with some isoforms showing a preference for unsaturated acyl-CoAs.[1]

Table 1: Key Enzymes in this compound Synthesis

PathwayEnzymeAbbreviationSubstrates for this compound SynthesisNotes
De Novo (Kennedy) PathwayCDP-choline:diacylglycerol cholinephosphotransferaseCPTDipalmitoleoyl-glycerol, CDP-cholineSpecificity for dipalmitoleoyl-glycerol is a potential regulatory step.
Remodeling (Lands) PathwayPhospholipase A2PLA2PhosphatidylcholineGenerates lysophosphatidylcholine.
Lysophosphatidylcholine acyltransferaseLPCATPalmitoleoyl-lysophosphatidylcholine, Palmitoleoyl-CoAIsoforms may exhibit specificity for unsaturated acyl-CoAs.[1][2][3]

Metabolic Fate of this compound

Once synthesized, this compound is incorporated into cellular membranes or can be catabolized to release its constituent fatty acids for energy production or signaling purposes.

Lipolysis

The breakdown of this compound is initiated by phospholipases. Phospholipase C (PLC) can cleave the phosphocholine headgroup, generating dipalmitoleoyl-glycerol, a potential signaling molecule. Phospholipase D (PLD) removes the choline headgroup, leaving phosphatidic acid. The sequential action of phospholipase A1 (PLA1) and PLA2 hydrolyzes the ester bonds at the sn-1 and sn-2 positions, respectively, releasing two molecules of palmitoleic acid and glycerophosphocholine.

Beta-Oxidation of Palmitoleic Acid

The released palmitoleic acid is activated to palmitoleoyl-CoA and transported into the mitochondria for beta-oxidation. This process is similar to the beta-oxidation of saturated fatty acids but requires an additional enzyme, enoyl-CoA isomerase, to handle the cis-double bond. Each round of beta-oxidation shortens the acyl chain by two carbons, generating acetyl-CoA, NADH, and FADH2, which subsequently enter the citric acid cycle and oxidative phosphorylation to produce ATP.

Table 2: Products of Palmitoleic Acid Beta-Oxidation (per molecule)

ProductQuantityMetabolic Fate
Acetyl-CoA8Enters the Citric Acid Cycle for ATP production.
NADH7Enters the Electron Transport Chain for ATP production.
FADH27Enters the Electron Transport Chain for ATP production.

Signaling and Regulatory Roles

While direct signaling roles for the intact this compound molecule are not well-established, its components and its influence on membrane properties are significant in cellular signaling.

Diacylglycerol and Palmitoleic Acid Signaling

The hydrolysis of this compound by PLC releases dipalmitoleoyl-glycerol, a diacylglycerol species. Diacylglycerols are well-known second messengers that can activate protein kinase C (PKC) isoforms, which in turn regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[4]

Palmitoleic acid, released by phospholipase activity, can also act as a signaling molecule. It has been shown to regulate lipid metabolism by influencing the expression of lipogenic and fatty acid oxidation genes.[5]

Modulation of Membrane Properties and Lipid Rafts

The presence of cis-double bonds in the acyl chains of this compound introduces kinks, increasing membrane fluidity compared to membranes rich in saturated phospholipids like DPPC. This alteration in fluidity can modulate the activity of membrane-bound enzymes and receptors.

This compound may also influence the formation and stability of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for signal transduction.[6][7][8] The incorporation of this compound into or at the boundaries of these rafts could alter their composition and, consequently, the signaling pathways that are initiated within them.

Experimental Protocols

Lipid Extraction

A standard method for total lipid extraction from cells or tissues is the Bligh-Dyer method.

  • Homogenize the sample in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Add chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) and vortex thoroughly.

  • Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

  • Collect the lower phase and dry it under a stream of nitrogen.

Separation and Quantification of this compound

Thin-Layer Chromatography (TLC):

  • Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the sample onto a silica gel TLC plate.

  • Develop the plate in a solvent system such as chloroform:methanol:water (65:25:4, v/v/v) to separate phospholipid classes.[9][10]

  • Visualize the lipid spots using iodine vapor or a fluorescent spray.

  • For quantification, scrape the spot corresponding to phosphatidylcholine and perform fatty acid analysis by gas chromatography after transmethylation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and specific method for the quantification of individual lipid species.[11][12][13][14]

  • Resuspend the lipid extract in a suitable solvent for injection (e.g., methanol).

  • Separate the lipids using a reverse-phase C18 column with a gradient of mobile phases, such as water/acetonitrile with ammonium formate.

  • Detect and quantify this compound using a mass spectrometer in multiple reaction monitoring (MRM) mode, targeting the specific precursor and product ions for the dipalmitoleoylphosphatidylcholine molecule.

Diagrams

Dipalmitolein_Synthesis_Pathways cluster_denovo De Novo (Kennedy) Pathway cluster_remodeling Remodeling (Lands) Pathway G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Dipalmitoleoyl-glycerol PA->DAG PAP Dipalmitolein_de_novo This compound DAG->Dipalmitolein_de_novo CPT CDP_Choline CDP-Choline CDP_Choline->Dipalmitolein_de_novo PC Existing Phosphatidylcholine LPC Palmitoleoyl- Lysophosphatidylcholine PC->LPC PLA2 Dipalmitolein_remodeling This compound LPC->Dipalmitolein_remodeling LPCAT Palmitoleoyl_CoA Palmitoleoyl-CoA Palmitoleoyl_CoA->Dipalmitolein_remodeling

Biosynthesis of this compound

Dipalmitolein_Metabolic_Fate cluster_lipolysis Lipolysis cluster_beta_oxidation Beta-Oxidation This compound This compound DAG Dipalmitoleoyl-glycerol This compound->DAG PLC PA Phosphatidic Acid This compound->PA PLD Palmitoleic_Acid Palmitoleic Acid (x2) This compound->Palmitoleic_Acid PLA1/PLA2 GPC Glycerophosphocholine This compound->GPC PLA1/PLA2 PKC_Activation Protein Kinase C (Signaling) DAG->PKC_Activation Activates Palmitoleoyl_CoA Palmitoleoyl-CoA Palmitoleic_Acid->Palmitoleoyl_CoA Acyl-CoA Synthetase Acetyl_CoA Acetyl-CoA Palmitoleoyl_CoA->Acetyl_CoA NADH NADH Palmitoleoyl_CoA->NADH FADH2 FADH2 Palmitoleoyl_CoA->FADH2

Metabolic Fate of this compound

Experimental_Workflow cluster_TLC Thin-Layer Chromatography cluster_LCMS LC-MS/MS Analysis Sample Cell/Tissue Sample Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (Bligh-Dyer) Homogenization->Lipid_Extraction Dried_Lipids Dried Lipid Extract Lipid_Extraction->Dried_Lipids TLC_Spotting Spotting on Silica Plate Dried_Lipids->TLC_Spotting LC_Separation Liquid Chromatography (Reverse Phase) Dried_Lipids->LC_Separation TLC_Development Development TLC_Spotting->TLC_Development TLC_Visualization Visualization TLC_Development->TLC_Visualization TLC_Quantification Scraping & GC Analysis TLC_Visualization->TLC_Quantification MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection LCMS_Quantification Quantification MS_Detection->LCMS_Quantification

Workflow for this compound Analysis

References

The Discovery of Dipalmitolein: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol comprised of a glycerol backbone esterified with two palmitoleic acid molecules, represents one of the many fundamental building blocks in the vast and complex world of lipid chemistry. Unlike molecules with a singular, celebrated discovery event, the identification of specific diacylglycerols such as this compound is intrinsically linked to the broader historical development of lipid analysis. Its "discovery" was not a singular event but rather an outcome of the systematic advancements in chemical and analytical techniques throughout the 20th century that enabled the detailed characterization of fats and oils. This guide delves into the historical context and the foundational experimental methodologies that would have been instrumental in the identification and characterization of this compound.

Historical Context: The Dawn of Lipid Analysis

The early 20th century marked a pivotal era in the study of lipids. While the basic saponification techniques of the 19th century could reveal the constituent fatty acids and glycerol of a fat, they could not elucidate the specific arrangement of these fatty acids on the glycerol backbone. The existence of a myriad of mono-, di-, and triglycerides within natural fats was hypothesized, but their individual isolation and characterization remained a significant challenge.

The development of chromatographic techniques, particularly thin-layer chromatography (TLC) and gas-liquid chromatography (GLC), revolutionized lipid analysis. These methods provided the means to separate complex lipid mixtures into their individual components with unprecedented resolution, paving the way for the identification of specific molecules like this compound.

Experimental Protocols for the Identification of this compound

The identification of this compound from a natural source, such as a seed oil or animal fat, would have involved a multi-step process encompassing extraction, separation, and structural elucidation. The following sections detail the probable experimental protocols that would have been employed in the mid-20th century for such a discovery.

1. Lipid Extraction

The initial step involves the extraction of total lipids from a biological sample. The Folch method, or a variation thereof, would have been a standard procedure.

  • Objective: To extract all lipid classes from a biological matrix.

  • Protocol:

    • Homogenize the sample in a chloroform-methanol mixture (2:1, v/v).

    • Allow the mixture to stand, facilitating the partitioning of lipids into the chloroform layer.

    • Wash the chloroform layer with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2. Separation of Lipid Classes by Thin-Layer Chromatography (TLC)

The total lipid extract, a complex mixture of various lipid classes, would then be fractionated to isolate the diacylglycerol fraction.

  • Objective: To separate diacylglycerols from other lipid classes such as triglycerides, free fatty acids, and phospholipids.

  • Protocol:

    • Prepare a silica gel TLC plate.

    • Spot the concentrated lipid extract onto the origin of the TLC plate.

    • Develop the plate in a solvent system designed to separate neutral lipids, a common example being hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

    • Visualize the separated lipid spots by spraying with a reagent such as 2',7'-dichlorofluorescein and viewing under UV light, or by exposing to iodine vapor.

    • Identify the diacylglycerol band by comparing its retention factor (Rf) to that of a known diacylglycerol standard.

    • Scrape the silica gel corresponding to the diacylglycerol band from the plate and elute the diacylglycerols with a polar solvent like chloroform-methanol.

3. Analysis of Fatty Acid Composition by Gas-Liquid Chromatography (GLC)

To confirm the presence of palmitoleic acid as the sole fatty acid constituent, the isolated diacylglycerol fraction would be subjected to transesterification followed by GLC analysis.

  • Objective: To identify and quantify the fatty acid composition of the isolated diacylglycerols.

  • Protocol:

    • Transesterify the diacylglycerols to their corresponding fatty acid methyl esters (FAMEs) by heating with methanolic HCl or boron trifluoride in methanol.

    • Extract the FAMEs into an organic solvent such as hexane.

    • Inject the FAMEs solution into a gas chromatograph equipped with a suitable column (e.g., a packed column with a polar stationary phase like DEGS).

    • Identify the FAMEs by comparing their retention times to those of known FAME standards.

    • The presence of a single major peak corresponding to the retention time of methyl palmitoleate would indicate that the parent diacylglycerol was this compound.

Quantitative Data Presentation

The quantitative data from these early analyses would have been crucial for the characterization of this compound.

Analytical ParameterMethodResult for Pure this compound
Retention Factor (Rf) on TLCTLCA specific value between that of triglycerides and monoacylglycerols, dependent on the exact solvent system.
Fatty Acid CompositionGLC>99% Palmitoleic Acid (C16:1)

Logical Workflow for the Discovery of this compound

The logical progression of experiments leading to the identification of this compound can be visualized as a workflow.

Discovery_Workflow cluster_extraction Lipid Extraction cluster_separation Separation cluster_analysis Analysis Biological_Sample Biological Sample Total_Lipid_Extract Total Lipid Extract Biological_Sample->Total_Lipid_Extract Folch Extraction Diacylglycerol_Fraction Diacylglycerol Fraction Total_Lipid_Extract->Diacylglycerol_Fraction Thin-Layer Chromatography FAMEs Fatty Acid Methyl Esters Diacylglycerol_Fraction->FAMEs Transesterification Identification Identification of this compound FAMEs->Identification Gas-Liquid Chromatography

Caption: Experimental workflow for the isolation and identification of this compound.

Signaling Pathways and Biological Relevance

While the initial discovery of this compound would have been primarily a chemical characterization, subsequent research has placed diacylglycerols at the heart of cellular signaling. Diacylglycerols, including this compound, are now recognized as critical second messengers. A key signaling pathway involving diacylglycerols is the activation of Protein Kinase C (PKC).

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 This compound This compound (DAG) PIP2->this compound IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC This compound->PKC_inactive Recruits and Activates PLC Phospholipase C PLC->PIP2 Hydrolyzes PKC_active Active PKC PKC_inactive->PKC_active Cellular_Response Cellular Response PKC_active->Cellular_Response Phosphorylates Substrates Receptor Receptor Activation Receptor->PLC

Caption: Diacylglycerol-mediated activation of Protein Kinase C (PKC).

The binding of an agonist to a G-protein coupled receptor or a receptor tyrosine kinase can activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), such as this compound. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, the lipophilic this compound remains in the membrane where it recruits and activates members of the Protein Kinase C family, leading to the phosphorylation of downstream target proteins and a cascade of cellular responses.

The discovery of this compound was not a singular breakthrough but rather a testament to the incremental yet powerful advancements in analytical chemistry. The methodologies of extraction, chromatography, and spectroscopic analysis, developed and refined over decades, provided the essential tools for dissecting the intricate complexity of the lipidome. Today, with the advent of sophisticated mass spectrometry-based lipidomics, the identification and quantification of hundreds of individual lipid species, including this compound, can be achieved with remarkable speed and precision, enabling a deeper understanding of their roles in health and disease. This foundational knowledge, built upon the painstaking analytical work of early lipid chemists, continues to drive innovation in nutrition, diagnostics, and therapeutic development.

Methodological & Application

Application Notes and Protocols for the Analysis of Dipalmitolein using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol (DAG) composed of two palmitoleic acid moieties, is a significant lipid molecule involved in various metabolic pathways. Its accurate quantification and structural elucidation are crucial in diverse fields, including food science, clinical diagnostics, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of this compound. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation: Extraction of this compound

A modified Bligh and Dyer method is commonly employed for the extraction of total lipids, including this compound, from various matrices.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Sample (e.g., biological tissue, food product)

  • Centrifuge

  • Glassware

Procedure:

  • Homogenize the sample in a chloroform:methanol mixture (1:2, v/v).

  • Add chloroform and deionized water to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 1000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower chloroform phase, which contains the lipids.

  • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • The dried lipid extract can be stored at -20°C until derivatization.

Derivatization: Silylation of this compound

To enhance volatility for GC analysis, the hydroxyl group of this compound must be derivatized. Trimethylsilylation (TMS) is a common and effective method.

Materials:

  • Dried lipid extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heptane or other suitable solvent

  • Heating block or oven

Procedure:

  • Re-dissolve the dried lipid extract in a small volume of anhydrous pyridine.

  • Add an excess of BSTFA with 1% TMCS to the sample.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the derivatized sample is ready for GC-MS analysis. The sample can be diluted with heptane if necessary.

GC-MS Analysis

The following parameters provide a starting point for the analysis of this compound-TMS derivatives. Optimization may be required based on the specific instrument and sample matrix.

Table 1: GC-MS Instrumental Parameters

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
Carrier GasHelium at a constant flow rate of 1.0 mL/min.
Inlet Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Oven ProgramInitial temperature 150°C, hold for 2 min, ramp at 15°C/min to 340°C, hold for 10 min.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-700
Solvent Delay5 minutes

Data Presentation and Interpretation

Mass Spectrum and Fragmentation Pattern

Key Diagnostic Ions for Diglyceride-TMS Derivatives: [2]

  • [M-15]+ : Loss of a methyl group from a TMS group.

  • [M-90]+ : Loss of trimethylsilanol (TMSOH).

  • [M-RCOO]+ : Loss of one of the fatty acid chains. This is a significant ion for identifying the fatty acid composition.

  • [RCO]+ : Acylium ion corresponding to the fatty acid chain.

  • [M-RCOOCH2]+ : This ion is considered a key diagnostic ion to distinguish between 1,2- and 1,3-diacylglycerol positional isomers.[2]

For this compound-TMS, the molecular ion (M+) would be expected at m/z 638. The loss of a methyl group would result in an ion at m/z 623. The loss of the palmitoleoyl group (C16:1) would lead to a significant fragment.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a this compound standard of known concentrations. An internal standard, such as a deuterated diglyceride or a diglyceride with a different fatty acid composition, should be used to improve accuracy and precision.

Table 2: Representative Quantitative Data for Diglyceride Analysis by GC-MS

The following table presents typical validation parameters for a quantitative GC-MS method for diglycerides. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.

ParameterTypical Value/Range
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 5.0 µg/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Biological or Food Sample Homogenization Homogenization (Chloroform:Methanol) Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Lipid_Extract Total Lipid Extract Extraction->Lipid_Extract Derivatization Silylation (BSTFA + 1% TMCS) Lipid_Extract->Derivatization TMS_Derivative This compound-TMS Derivative Derivatization->TMS_Derivative GC_MS Gas Chromatography- Mass Spectrometry TMS_Derivative->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Data_Analysis Data Analysis (Quantification & Identification) Data_Acquisition->Data_Analysis

Caption: Experimental workflow for this compound analysis.

logical_relationship This compound This compound Derivatization Derivatization (Silylation) This compound->Derivatization is subjected to Volatility Increased Volatility Derivatization->Volatility leads to GC_Separation GC Separation Volatility->GC_Separation enables MS_Detection MS Detection & Fragmentation GC_Separation->MS_Detection is coupled with Identification Structural Identification MS_Detection->Identification provides data for Quantification Quantification MS_Detection->Quantification provides data for

Caption: Rationale for this compound derivatization in GC-MS.

References

Application Note: Quantification of Dipalmitolein in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of dipalmitolein (1,2-dipalmitoleoyl-sn-glycerol) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation and liquid-liquid extraction procedure for sample preparation, followed by a reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the accurate measurement of this compound in a complex biological matrix, making it suitable for clinical research and biomarker discovery.

Introduction

This compound is a diacylglycerol (DAG) containing two palmitoleic acid acyl chains. As a member of the lipidome, this compound is involved in lipid metabolism and cellular signaling pathways. Accurate quantification of specific lipid species like this compound in plasma is crucial for understanding their physiological roles and their potential as biomarkers for various diseases. LC-MS/MS offers superior selectivity and sensitivity for the analysis of complex lipid mixtures, enabling the precise measurement of individual lipid molecules.[1][2] This application note provides a comprehensive protocol for the extraction and quantification of this compound from human plasma.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

experimental_workflow plasma Plasma Sample Collection (20 µL) is_addition Addition of Internal Standard plasma->is_addition extraction Protein Precipitation & Liquid-Liquid Extraction (IPA & MTBE/Methanol) is_addition->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution (Methanol/Toluene 9:1) evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound quantification.

Simplified Metabolic Pathway

This compound is an intermediate in lipid metabolism. The diagram below illustrates a simplified pathway showing the synthesis and breakdown of diacylglycerols.

metabolic_pathway glycerol_3_phosphate Glycerol-3-Phosphate lysophosphatidic_acid Lysophosphatidic Acid glycerol_3_phosphate->lysophosphatidic_acid Acyltransferase phosphatidic_acid Phosphatidic Acid lysophosphatidic_acid->phosphatidic_acid Acyltransferase This compound This compound (Diacylglycerol) phosphatidic_acid->this compound Phosphatase triacylglycerol Triacylglycerol This compound->triacylglycerol DGAT phospholipids Phospholipids This compound->phospholipids Choline/Ethanolamine phosphotransferase palmitoleoyl_coa Palmitoleoyl-CoA

Caption: Simplified metabolic pathway of this compound.

Detailed Protocols

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)

  • D5-Tripalmitin (Internal Standard, ISTD)

  • LC-MS grade water, methanol, acetonitrile, isopropanol (IPA), methyl-tert-butyl ether (MTBE), and toluene

  • Formic acid and ammonium acetate

  • Human plasma (collected in EDTA tubes)

Sample Preparation Protocol
  • Thaw Samples: Thaw plasma samples and this compound standard on ice.

  • Spike Internal Standard: To 20 µL of plasma, add 10 µL of the internal standard working solution (D5-Tripalmitin in IPA).

  • Protein Precipitation: Add 200 µL of cold isopropanol. Vortex for 20 seconds.[3]

  • Incubation: Incubate at 4°C for 10 minutes to allow for complete protein precipitation.

  • Liquid-Liquid Extraction: Add 750 µL of cold MTBE and 225 µL of cold methanol. Vortex for 1 minute and shake for 10 minutes at 4°C.[4]

  • Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.[4]

  • Collect Supernatant: Carefully transfer the upper organic layer to a new microcentrifuge tube.

  • Evaporation: Dry the collected organic phase under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of methanol/toluene (9:1, v/v).[4] Vortex for 30 seconds and transfer to an LC vial for analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
LC System High-performance liquid chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 1 mM ammonium acetate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 1 mM ammonium acetate
Flow Rate 0.4 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Gradient Time (min)

Mass Spectrometry Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Collision Gas Argon

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound575.5321.325
D5-Tripalmitin (ISTD)812.8556.535

Note: The exact m/z values and collision energies may require optimization on the specific instrument used.

Data Presentation

The quantification of this compound is achieved by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

Table 1: Linearity of this compound Quantification

Concentration (ng/mL)Analyte AreaISTD AreaArea Ratio (Analyte/ISTD)
11,520105,6000.014
57,850104,9000.075
1015,900106,1000.150
5080,100105,2000.761
100162,300105,8001.534
500815,400104,7007.788
0.998

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Measured Conc. (ng/mL) (n=5)CV (%)Accuracy (%)
Low32.94.596.7
Medium7578.13.2104.1
High400390.52.897.6

Conclusion

The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The sample preparation protocol is straightforward and effective in removing proteins and other interfering substances. The chromatographic and mass spectrometric conditions are optimized to ensure accurate and precise measurements. This method is well-suited for researchers, scientists, and drug development professionals who require the quantification of this compound for their studies.

References

Protocol for Dipalmitolein Extraction from Cultured Cells: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol (DAG), is a critical lipid second messenger involved in various cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC). Accurate quantification of this compound in cultured cells is essential for understanding its role in physiological and pathological processes and for the development of targeted therapeutics. This document provides detailed protocols for the extraction of this compound from cultured cells, focusing on the widely accepted Folch and Bligh-Dyer methods. Additionally, it includes comparative data on the extraction efficiencies for the diacylglycerol class and a diagram of the canonical DAG signaling pathway.

Data Presentation: Comparative Extraction Efficiency of Diacylglycerols

While specific recovery data for this compound is not extensively published, the following table summarizes the reported extraction efficiencies for the broader class of diacylglycerols (DAGs) using different solvent systems. This data provides a valuable reference for selecting an appropriate extraction method.

Extraction MethodSample MatrixRecovery Rate of Diacylglycerols (DAGs)Reference
Folch (Chloroform/Methanol)Human Plasma~80%[1]
Bligh & Dyer (Chloroform/Methanol/Water)Not SpecifiedEfficient for broad range of lipids[2]
Isopropanol (IPA) basedHuman Corneal & Mouse Fibroblast Cell LinesYielded better values for most lipid classes compared to Bligh & Dyer[3]
Methanol/MTBEHuman LDLSuitable for lactosyl ceramides, less effective for other lipids[2]
n-Hexane/IsopropanolHuman LDLBest for non-polar lipids[2]

Note: The efficiency of lipid extraction can be influenced by the specific cell type, cell density, and minor variations in the protocol.[2] It is recommended to optimize the extraction protocol for the specific experimental conditions.

Experimental Protocols

I. Cell Culture and Harvesting

A standardized cell culture and harvesting procedure is crucial for reproducible lipid analysis.

Materials:

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Centrifuge tubes

  • Centrifuge

Protocol:

  • Culture cells to the desired confluency in appropriate culture vessels.

  • Aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS to remove any residual medium.

  • For adherent cells, add a minimal volume of ice-cold PBS and gently scrape the cells using a cell scraper. For suspension cells, directly transfer the cell suspension to a centrifuge tube.

  • Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5-10 minutes at 4°C.

  • Carefully aspirate and discard the supernatant.

  • The cell pellet is now ready for lipid extraction. The pellet can be stored at -80°C for later analysis.

II. This compound Extraction using the Folch Method

The Folch method is a robust technique for the exhaustive extraction of lipids from biological samples.[2]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas stream or vacuum evaporator

Protocol:

  • To the cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 20 volumes of solvent mixture to 1 volume of cell pellet.[2]

  • Thoroughly resuspend the cell pellet by vortexing to ensure complete cell lysis and lipid solubilization.

  • Incubate the mixture at room temperature for 15-20 minutes with occasional vortexing.

  • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully aspirate the upper aqueous phase using a glass Pasteur pipette, taking care not to disturb the interface.

  • Collect the lower chloroform phase, which contains the this compound.

  • To maximize recovery, the upper phase can be re-extracted with a small volume of chloroform, and the lower phases can be combined.

  • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum evaporator.

  • The dried lipid extract can be reconstituted in an appropriate solvent for downstream analysis, such as LC-MS/MS.

III. This compound Extraction using the Bligh & Dyer Method

The Bligh & Dyer method is a modification of the Folch method that uses a lower solvent-to-sample ratio, making it suitable for samples with high water content.[4]

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Glass Pasteur pipettes

  • Nitrogen gas stream or vacuum evaporator

Protocol:

  • Resuspend the cell pellet in a known volume of deionized water (e.g., 0.8 mL).

  • Add 3 volumes of a 1:2 (v/v) mixture of chloroform:methanol (e.g., 3 mL).

  • Vortex vigorously to create a single-phase mixture and lyse the cells.

  • Incubate at room temperature for 10 minutes.

  • Add 1 volume of chloroform (e.g., 1 mL) and vortex for 30 seconds.

  • Add 1 volume of deionized water (e.g., 1 mL) and vortex for 30 seconds to induce phase separation.

  • Centrifuge at low speed (e.g., 1000 x g) for 10 minutes to separate the phases.

  • Collect the lower chloroform phase containing the this compound.

  • Dry the collected organic phase under a gentle stream of nitrogen or using a vacuum evaporator.

  • Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

G cluster_cell_prep Cell Preparation cluster_extraction Lipid Extraction cluster_analysis Downstream Analysis CulturedCells Cultured Cells Harvesting Harvesting (Scraping/Centrifugation) CulturedCells->Harvesting Washing Washing with PBS Harvesting->Washing CellPellet Cell Pellet Washing->CellPellet Lysis Cell Lysis & Lipid Solubilization (Chloroform:Methanol) CellPellet->Lysis PhaseSeparation Phase Separation (Addition of Water/Saline) Lysis->PhaseSeparation Centrifugation Centrifugation PhaseSeparation->Centrifugation LipidPhase Collection of Lower Organic (Lipid) Phase Centrifugation->LipidPhase Drying Drying under Nitrogen LipidPhase->Drying Reconstitution Reconstitution in Solvent Drying->Reconstitution LCMS LC-MS/MS Analysis for This compound Quantification Reconstitution->LCMS

Caption: Workflow for this compound extraction from cultured cells.

This compound Signaling Pathway via Protein Kinase C Activation

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor (GPCR) PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound (DAG) PIP2->this compound IP3 IP3 PIP2->IP3 PKC_inactive Inactive Protein Kinase C (PKC) This compound->PKC_inactive Recruits & Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC_active Active Protein Kinase C (PKC) PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC_inactive Co-activates PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

Caption: Diacylglycerol signaling pathway leading to PKC activation.

References

Application Notes and Protocols for the Use of Dipalmitolein as a Standard in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of lipidomics, the accurate quantification of lipid species is paramount for elucidating their roles in health and disease. Diacylglycerols (DAGs) are a class of glycerolipids that serve as crucial second messengers in cellular signaling and are key intermediates in lipid metabolism. The precise measurement of DAGs is therefore essential for understanding a wide range of physiological and pathological processes.

The use of internal standards is a cornerstone of accurate and reproducible quantification in mass spectrometry-based lipidomics.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest, be absent in the biological sample, and have a distinct mass-to-charge ratio (m/z) for unambiguous detection. Dipalmitolein (1,2-dipalmitoleoyl-sn-glycerol) is a diacylglycerol that is not typically abundant in many biological systems, making it a suitable candidate for use as an internal standard for the quantification of various DAG species. Its structural similarity to endogenous DAGs ensures comparable extraction efficiency and ionization response, thereby correcting for variations during sample preparation and analysis.

These application notes provide a comprehensive guide for the use of this compound as an internal standard in lipidomics studies, with a focus on the quantification of diacylglycerols in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Properties of this compound (1,2-Dipalmitoleoyl-sn-glycerol)

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a standard.

PropertyValue
Chemical Formula C35H64O5
Molecular Weight 564.89 g/mol
Physical State Solid
Purity >98%
Storage -20°C or lower

Experimental Protocols

The following protocols are adapted from established methods for the quantification of diacylglycerols and are optimized for the use of this compound as an internal standard.[2][3]

Preparation of this compound Internal Standard Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of chloroform:methanol (2:1, v/v). Store the stock solution in a glass vial at -20°C.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol to obtain a working solution of 10 µg/mL. This working solution will be spiked into the samples.

Sample Preparation and Lipid Extraction

This protocol is suitable for the extraction of lipids from plasma or serum samples.

  • Thaw frozen plasma or serum samples on ice.

  • In a clean microcentrifuge tube, add 20 µL of the plasma or serum sample.

  • Add 10 µL of the this compound internal standard working solution (10 µg/mL) to the sample.

  • Add 200 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.

  • Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.

  • Add 188 µL of water to induce phase separation. Vortex for 20 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase (containing the lipids) and transfer it to a new tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1, v/v) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following LC-MS/MS parameters are a starting point and should be optimized for the specific instrument used.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 55°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: linear gradient to 95% B

    • 12-15 min: hold at 95% B

    • 15.1-18 min: return to 30% B and equilibrate

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300°C

  • MRM Transitions: Monitor the [M+NH4]+ adducts. The precursor ion is the ammoniated molecule, and the product ion corresponds to the neutral loss of one of the fatty acyl chains.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (ISTD) 582.5313.325
DAG (16:0/18:1) 616.5313.325
DAG (16:0/18:2) 614.5313.325
DAG (18:0/18:1) 644.6339.325
DAG (18:1/18:2) 642.6339.325

Note: The specific m/z values and collision energies should be optimized for the instrument used.

Data Presentation

The following table provides an illustrative example of quantitative data for selected diacylglycerols in a biological sample, as determined using the described method with this compound as an internal standard.

Diacylglycerol SpeciesRetention Time (min)Peak Area (Analyte)Peak Area (ISTD)Response Ratio (Analyte/ISTD)Concentration (µg/mL)
DAG (16:0/18:1) 10.21.5 x 10^62.0 x 10^60.757.5
DAG (16:0/18:2) 9.88.0 x 10^52.0 x 10^60.404.0
DAG (18:0/18:1) 11.11.2 x 10^62.0 x 10^60.606.0
DAG (18:1/18:2) 10.85.0 x 10^52.0 x 10^60.252.5

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (e.g., Plasma) spike Spike with this compound (ISTD) sample->spike extract Lipid Extraction (MTBE) spike->extract dry Dry Down extract->dry reconstitute Reconstitute in Injection Solvent dry->reconstitute lc Liquid Chromatography (C18) reconstitute->lc ms Tandem Mass Spectrometry (MRM) lc->ms integrate Peak Integration ms->integrate ratio Calculate Response Ratios integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: Experimental workflow for quantitative diacylglycerol analysis.

Diacylglycerol Signaling Pathway

G receptor G-Protein Coupled Receptor / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 dag Diacylglycerol (DAG) pip2->dag hydrolysis ip3 IP3 pip2->ip3 hydrolysis pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca2+ Release from ER ip3->ca_release cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Caption: Simplified diacylglycerol (DAG) signaling pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of diacylglycerols in complex biological matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this standard in their lipidomics workflows. The structural similarity of this compound to endogenous diacylglycerols makes it an excellent choice for correcting analytical variability, ultimately leading to more accurate and reproducible quantitative data. This, in turn, will facilitate a deeper understanding of the roles of diacylglycerols in health and disease.

References

Application of Dipalmitolein in Artificial Membrane Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a phospholipid with a phosphatidylcholine headgroup and two cis-unsaturated 16-carbon fatty acid chains (palmitoleic acid), is a valuable tool in the study of artificial membranes. While its saturated counterpart, dipalmitoylphosphatidylcholine (DPPC), has been extensively studied and is known for forming rigid, well-ordered bilayers, the introduction of a cis double bond in each acyl chain of this compound significantly alters the physicochemical properties of the resulting membrane.[1][2] This unsaturation introduces a "kink" in the fatty acid tails, leading to looser lipid packing, increased membrane fluidity, and a lower phase transition temperature.[1][3][4]

These distinct properties make this compound an ideal candidate for research applications requiring model membranes that more closely mimic the fluid-phase of biological membranes at physiological temperatures. Its use is particularly relevant in studies of membrane protein function, drug-membrane interactions, and the development of drug delivery systems where enhanced permeability or a lower transition temperature is desired.

This document provides detailed application notes and experimental protocols for the use of this compound in creating and characterizing artificial lipid bilayers, with a comparative perspective to the well-documented DPPC.

Physicochemical Properties

The defining characteristic of this compound in comparison to DPPC is the presence of a cis double bond in each of its acyl chains. This structural difference has a profound impact on the collective behavior of the lipids in a bilayer.

Table 1: Comparison of Physicochemical Properties of this compound and DPPC

PropertyThis compound (Inferred)Dipalmitoylphosphatidylcholine (DPPC)Reference
Acyl Chain Composition Two 16:1 (cis-Δ9) chainsTwo 16:0 chains
Phase Transition Temp (Tm) Significantly below 37°C~41°C[5]
Bilayer State at 37°C Liquid Crystalline (Fluid)Gel (Rigid)[5]
Area per Lipid Molecule LargerSmaller[2]
Membrane Fluidity HigherLower[1][3][4]
Permeability HigherLower[6]

Note: Specific experimental values for this compound are not widely reported in the literature. The properties listed are inferred based on the known effects of acyl chain unsaturation.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the formation of unilamellar this compound vesicles with a defined size distribution.

Materials:

  • This compound

  • Chloroform or a 2:1 chloroform:methanol mixture

  • Desired aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

  • Heating block or water bath

  • Nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • To ensure complete removal of the solvent, further dry the film under a gentle stream of nitrogen gas for at least 1-2 hours.

  • Hydration:

    • Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature (Tm) of this compound. While the exact Tm is not widely reported, a temperature of approximately 25-30°C should be sufficient.

    • Vortex the flask for 15-30 minutes to facilitate the formation of multilamellar vesicles (MLVs). The suspension should appear milky.

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and the hydrated lipid suspension to a temperature above the Tm of this compound.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process disrupts the MLVs and forces the formation of unilamellar vesicles of a size comparable to the membrane pore size.

    • The resulting liposome suspension should be translucent.

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the stability should be assessed on a case-by-case basis.

Protocol 2: Characterization of this compound Liposomes

A. Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)

Purpose: To determine the mean hydrodynamic diameter, size distribution (polydispersity index, PDI), and surface charge (zeta potential) of the prepared liposomes.

Procedure:

  • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Perform the measurement to obtain the size distribution and PDI.

  • For zeta potential, transfer the diluted sample to a specific zeta potential cell.

  • Perform the measurement to determine the surface charge of the liposomes.

B. Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)

Purpose: To experimentally determine the temperature at which the this compound bilayer transitions from the gel phase to the liquid crystalline phase.

Procedure:

  • Concentrate the liposome suspension if necessary.

  • Accurately transfer a known amount of the liposome suspension into a DSC sample pan.

  • Place an equivalent volume of the buffer into a reference pan.

  • Seal both pans.

  • Place the sample and reference pans into the DSC instrument.

  • Perform a heating scan over a relevant temperature range (e.g., -20°C to 50°C) at a controlled rate (e.g., 1-5°C/min).

  • The peak of the endothermic transition in the resulting thermogram corresponds to the main phase transition temperature (Tm).

Visualizations

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Thin Film Formation Thin Film Formation Solvent Evaporation->Thin Film Formation Hydration Hydration Thin Film Formation->Hydration MLV Formation MLV Formation Hydration->MLV Formation Extrusion Extrusion MLV Formation->Extrusion LUV Formation LUV Formation Extrusion->LUV Formation DLS DLS LUV Formation->DLS DSC DSC LUV Formation->DSC Size & PDI Size & PDI DLS->Size & PDI Zeta Potential Zeta Potential DLS->Zeta Potential Phase Transition (Tm) Phase Transition (Tm) DSC->Phase Transition (Tm)

Caption: Workflow for the preparation and characterization of this compound liposomes.

Bilayer_Structure_Comparison cluster_dppc DPPC Bilayer (Gel Phase) cluster_dpl This compound Bilayer (Fluid Phase) dppc_bilayer dpl_bilayer cluster_dppc cluster_dppc cluster_dpl cluster_dpl

Caption: Structural comparison of a DPPC and a this compound lipid bilayer.

Applications in Artificial Membrane Research

The unique properties of this compound make it a valuable component in various areas of artificial membrane research:

  • Membrane Fluidity Studies: this compound bilayers serve as a model for studying the effects of membrane fluidity on the function of reconstituted membrane proteins and the partitioning of small molecules.

  • Drug Delivery Systems: Liposomes formulated with this compound can exhibit increased permeability and flexibility, which may be advantageous for certain drug delivery applications. The lower phase transition temperature can also be exploited for temperature-sensitive drug release systems.

  • Membrane Protein Reconstitution: The fluid nature of this compound bilayers at physiological temperatures can provide a more native-like environment for the reconstitution and functional study of integral membrane proteins compared to their saturated counterparts.

  • Comparative Studies: By directly comparing the properties of this compound and DPPC membranes, researchers can isolate and understand the specific roles of acyl chain unsaturation in membrane structure and function.

Conclusion

This compound offers a valuable alternative to commonly used saturated phospholipids for the construction of artificial membranes. Its inherent unsaturation provides a more fluid and dynamic lipid bilayer, which can be crucial for mimicking the properties of biological membranes and for specific biophysical and pharmaceutical applications. The protocols and data presented here provide a foundation for researchers to incorporate this compound into their studies of artificial membranes.

References

Application Notes and Protocols for the Detection and Analysis of Dipalmitoylphosphatidylcholine (DPPC) in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid, is a vital component of biological membranes and the principal constituent of pulmonary surfactant.[1][2] Its unique biophysical properties are crucial for reducing surface tension in the alveoli, preventing their collapse during exhalation.[2] Beyond its structural role in the lungs, emerging evidence suggests that DPPC can modulate inflammatory responses.[1][3] Accurate detection and quantification of DPPC in various tissues are therefore essential for understanding its physiological and pathological roles, and for the development of novel therapeutic strategies.

This document provides detailed protocols for the extraction and analysis of DPPC from tissue samples, a summary of its known concentrations in different biological matrices, and an overview of its biosynthetic and signaling pathways.

Biological Role and Significance

The primary and most well-understood function of DPPC is as the major surface-active component of lung surfactant.[1][2][4] Phosphatidylcholine (PC) constitutes about 70-85% of surfactant phospholipids, with DPPC being the most abundant species.[2] Its synthesis occurs in the endoplasmic reticulum of type II pneumocytes.[2]

Recent studies have also highlighted the immunomodulatory functions of DPPC. It has been shown to inhibit the oxidative burst and the release of tumor necrosis factor-alpha (TNF-α) from monocytic cells.[1][3] This suggests a role for DPPC in regulating leukocyte inflammatory responses within the lungs. This modulation of inflammatory function appears to be independent of the mitogen-activated protein kinase (MAPK) signaling pathways (p44/p42 and p38) and may be related to alterations in cell membrane fluidity upon DPPC incorporation.[1]

Quantitative Data of Dipalmitoylphosphatidylcholine in Tissue Samples

The absolute quantification of DPPC in different tissues is not extensively documented in the literature, with many studies focusing on relative amounts or percentages within the total phospholipid profile. The following table summarizes available quantitative data for DPPC in various biological samples.

Tissue/Sample TypeSpeciesConcentration / AmountNotes
PlasmaOvine (Sheep)2.04 ± 0.90 µg/mL[5]
Active Hydrophobic Spots (Blood Vessels)Ovine (Sheep)1.59 ± 0.92 µgAmount in spots that produced four or more bubbles upon decompression.[5]
Control Tissue (Blood Vessels)Ovine (Sheep)0.97 ± 0.61 µgAmount in spots that produced less than four bubbles.[5]
Lung Surfactant (Phosphatidylcholine fraction)Bovine (Calf)≤ 41% of total PCDetermined by gas chromatography and phospholipase A2 treatment.[6]
MonoMac-6 Cells (in vitro)Human30 ± 2.8% increase in total membrane DPPCAfter 2h incubation with 250 µg/mL of DPPC.[1]

Experimental Protocols

Tissue Sample Preparation and Storage

Proper handling and storage of tissue samples are critical to prevent the degradation of lipids.

  • Collection: Immediately after excision, tissue samples should be snap-frozen in liquid nitrogen to halt enzymatic activity.

  • Storage: Frozen tissue samples should be stored at -80°C until lipid extraction. Avoid repeated freeze-thaw cycles.

  • Homogenization: Tissues should be weighed while frozen and homogenized in a cold solvent mixture to prevent lipid degradation.

Lipid Extraction from Tissue Samples (Modified Folch Method)

This protocol is a widely used method for the total lipid extraction from tissue samples.

Reagents:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.88% KCl)

  • Nitrogen gas

Procedure:

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Place the tissue in a glass homogenizer.

  • Add 20 volumes of a cold chloroform:methanol (2:1, v/v) mixture to the tissue (e.g., for 100 mg of tissue, add 2 mL of the solvent mixture).

  • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Transfer the homogenate to a glass tube with a Teflon-lined cap.

  • Agitate the mixture for 15-20 minutes at room temperature.

  • Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 0.4 mL for 2 mL of solvent mixture).

  • Vortex the mixture vigorously for 1 minute to induce phase separation.

  • Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

  • Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.

  • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid extract in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) for storage or further analysis.

  • Store the lipid extract at -20°C or -80°C.

Dipalmitoylphosphatidylcholine (DPPC) Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the specific and sensitive quantification of DPPC.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

  • C18 reversed-phase HPLC column

  • Mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile/isopropanol with 0.1% formic acid)

  • DPPC standard for calibration curve

  • Internal standard (e.g., a deuterated or 13C-labeled DPPC)

Procedure:

  • Sample Preparation:

    • Take an aliquot of the lipid extract.

    • Add a known amount of the internal standard.

    • Dry the sample under nitrogen and reconstitute in the initial mobile phase.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution to separate DPPC from other lipids. A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for protonated DPPC is m/z 734.6. A common product ion is the phosphocholine headgroup at m/z 184.1.

    • Monitor the specific precursor-to-product ion transition for both DPPC and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of the DPPC standard.

    • Calculate the concentration of DPPC in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Molecular Interactions

Experimental Workflow for DPPC Analysis

The following diagram illustrates the general workflow for the analysis of DPPC in tissue samples.

experimental_workflow tissue Tissue Sample (e.g., Lung, Brain, Liver) homogenization Homogenization in Chloroform:Methanol (2:1) tissue->homogenization extraction Lipid Extraction (Folch Method) homogenization->extraction phase_sep Phase Separation extraction->phase_sep organic_phase Collect Organic Phase (Lipid Extract) phase_sep->organic_phase drying Drying under N2 organic_phase->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lcms LC-MS/MS Analysis (MRM for DPPC) reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis dppc_biosynthesis cluster_denovo De Novo Synthesis cluster_remodeling Remodeling Pathway choline Choline choline_p Choline-phosphate choline->choline_p ATP -> ADP cdp_choline CDP-choline choline_p->cdp_choline CTP -> PPi pc Phosphatidylcholine (PC) cdp_choline->pc DAG dag Diacylglycerol lyso_pc Lyso-PC pc->lyso_pc Remodeling Pathway dppc Dipalmitoyl- phosphatidylcholine (DPPC) lyso_pc->dppc Palmitoyl-CoA enzyme1 Choline Kinase enzyme1->choline_p enzyme2 Choline-phosphate cytidylyltransferase enzyme2->cdp_choline enzyme3 Cholinephosphotransferase enzyme3->pc enzyme4 Phospholipase A2 enzyme4->lyso_pc enzyme5 LPCAT enzyme5->dppc dppc_inflammation dppc Dipalmitoyl- phosphatidylcholine (DPPC) cell_membrane Monocyte Cell Membrane dppc->cell_membrane Incorporation mapk MAPK Signaling (p38, p44/42) UNAFFECTED dppc->mapk No direct effect membrane_fluidity Altered Membrane Fluidity (Decreased) cell_membrane->membrane_fluidity oxidative_burst Inhibition of Oxidative Burst (ROI production) membrane_fluidity->oxidative_burst tnf_release Inhibition of TNF-α Release membrane_fluidity->tnf_release

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Dipalmitolein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the separation and analysis of dipalmitolein, a triglyceride of significant interest in various research fields, using High-Performance Liquid Chromatography (HPLC). The method outlined here utilizes reversed-phase chromatography, a robust and widely used technique for the separation of lipid species. This document includes a comprehensive experimental protocol, expected data presented in a tabular format, and a workflow diagram to guide researchers in achieving efficient and reproducible separation of this compound.

Introduction

This compound is a triglyceride consisting of a glycerol backbone esterified with two palmitoleic acid molecules and one palmitic acid molecule. As with other triglycerides, the specific positional isomers can influence its physical and biological properties. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation of complex lipid mixtures.[1] Reversed-phase HPLC (RP-HPLC) separates triglycerides based on their partition number (PN), which is a function of the total number of carbon atoms and the number of double bonds in the fatty acid chains.[1] Generally, retention time increases with the number of carbons and decreases with the number of double bonds. This application note details a reliable RP-HPLC method suitable for the separation of this compound from other triglycerides.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific HPLC system, column, and sample matrix.

1. Sample Preparation

  • Standard Preparation: Prepare a stock solution of this compound standard in isopropanol or a mixture of methanol and methyl tert-butyl ether (2:1, v/v) at a concentration of 1 mg/mL. Further dilute with the initial mobile phase to create working standards.

  • Sample Extraction (from biological matrix): For samples such as plasma or tissue, a lipid extraction should be performed using a modified Folch or Bligh-Dyer method. The final lipid extract should be dried under a stream of nitrogen and reconstituted in the injection solvent.

  • Injection Solvent: A mixture of acetonitrile and isopropanol (e.g., 1:1 v/v) is recommended. The use of non-polar solvents like hexane should be avoided as it can lead to poor peak shape.[1]

2. HPLC Instrumentation and Conditions

  • HPLC System: An Agilent 1290 Infinity LC System or equivalent, equipped with a binary pump, autosampler, and a thermostatted column compartment.[2][3]

  • Column: A reversed-phase C18 column is recommended. For high resolution, a column with a small particle size (e.g., 1.8 µm) is preferable.

    • Example: Agilent ZORBAX RRHT StableBond C18, 3.0 mm x 150 mm, 1.8 µm.[2]

  • Mobile Phase:

    • A: Acetonitrile

    • B: Isopropanol (IPA) or Methyl tert-butyl ether (MTBE)[3]

  • Gradient Elution: A gradient elution is necessary to separate a mixture of triglycerides with varying polarities.

    • A typical gradient could be: 20% B to 60% B over 25 minutes.[2]

  • Flow Rate: 0.6 mL/min[2]

  • Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.[1]

  • Injection Volume: 5-10 µL

  • Detector:

    • Evaporative Light Scattering Detector (ELSD): A universal detector suitable for non-volatile analytes like triglycerides.

    • Mass Spectrometer (MS): Provides mass information for peak identification and structural elucidation.

    • Charged Aerosol Detector (CAD): Offers high sensitivity and a broad dynamic range.

Data Presentation

The retention of triglycerides in reversed-phase HPLC is primarily determined by their Equivalent Carbon Number (ECN), calculated as CN - 2 * DB, where CN is the total number of carbon atoms in the fatty acid acyl chains and DB is the total number of double bonds. This compound (assuming two palmitoleic C16:1 and one palmitic C16:0 acids) has a CN of 48 and a DB of 2, giving an ECN of 44. The table below shows the expected elution order and estimated retention times for this compound and other common triglycerides under the specified conditions.

Triglyceride (Fatty Acid Composition)AbbreviationCarbon Number (CN)Double Bonds (DB)Equivalent Carbon Number (ECN)Estimated Retention Time (min)
Trilinolein (C18:2, C18:2, C18:2)LLL5464218.5
This compound (C16:1, C16:1, C16:0) PoPoP 48 2 44 21.0
Palmitoyldiolein (C16:0, C18:1, C18:1)POO5224823.5
Tripalmitin (C16:0, C16:0, C16:0)PPP4804825.0
Stearoyldiolein (C18:0, C18:1, C18:1)SOO5425026.0
Tristearin (C18:0, C18:0, C18:0)SSS5405429.5

Note: Retention times are estimates and will vary depending on the specific HPLC system, column, and exact experimental conditions.

Visualization

Experimental Workflow for this compound Separation by HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Standard Injection Inject Sample Standard->Injection BiologicalSample Biological Sample Extraction Lipid Extraction BiologicalSample->Extraction Reconstitution Reconstitute in Injection Solvent Extraction->Reconstitution Reconstitution->Injection Column C18 Reversed-Phase Column (e.g., 3.0 x 150 mm, 1.8 µm) Injection->Column Separation Gradient Elution (Acetonitrile/Isopropanol) Column->Separation Detection Detection (ELSD/MS/CAD) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram PeakIntegration Peak Integration & Quantification Chromatogram->PeakIntegration Identification Peak Identification (Retention Time & MS Data) PeakIntegration->Identification

Caption: Workflow for the HPLC-based separation and analysis of this compound.

Discussion

The described reversed-phase HPLC method provides a reliable approach for the separation of this compound. The key to a successful separation of triglycerides is the selection of an appropriate stationary phase and a suitable mobile phase gradient. A C18 column with high carbon loading is generally effective. The mobile phase, typically a mixture of acetonitrile and a less polar solvent like isopropanol or MTBE, allows for the modulation of selectivity.

For complex samples containing a wide range of triglycerides, optimizing the gradient slope and the column temperature is crucial to achieve the desired resolution. While ELSD and CAD are excellent for quantification, mass spectrometry is invaluable for the unambiguous identification of this compound isomers and other co-eluting lipid species.

For the separation of positional isomers of this compound or isomers with the same ECN, silver ion HPLC (Ag-HPLC) can be a powerful alternative or complementary technique. Ag-HPLC separates lipids based on the number, configuration (cis/trans), and position of double bonds.

Conclusion

This application note provides a comprehensive protocol for the separation of this compound using reversed-phase HPLC. By following the detailed methodology and understanding the principles of triglyceride separation, researchers can achieve reproducible and high-resolution analysis of this compound in various sample matrices. The provided workflow and data table serve as a valuable resource for method development and data interpretation in the fields of lipidomics, drug development, and food science.

References

Dipalmitolein: A Potential Biomarker in Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including metabolic syndrome, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of sensitive and specific biomarkers is crucial for early diagnosis, patient stratification, and the development of novel therapeutic interventions. Diacylglycerols (DAGs) have emerged as key lipid signaling molecules implicated in the pathogenesis of these conditions, primarily through their role in activating protein kinase C (PKC) isoforms, which can lead to insulin resistance. Dipalmitolein, a specific diacylglycerol species containing two palmitoleic acid (16:1) acyl chains, is a subject of increasing interest due to the known biological activities of its constituent fatty acid. This document provides an overview of this compound as a potential biomarker, details experimental protocols for its quantification, and explores its putative role in relevant signaling pathways.

While direct quantitative data for this compound in large patient cohorts with metabolic diseases is still emerging in the scientific literature, studies have consistently shown that total diacylglycerol levels are elevated in these conditions, suggesting that specific DAG species like this compound may serve as valuable biomarkers. A lipidomic profile characterized by higher concentrations of various diacylglycerols has been associated with an increased risk of developing type 2 diabetes.

Quantitative Data Summary

Although specific concentrations of this compound (DAG 16:1/16:1) in patient populations are not yet widely reported, the following table summarizes the general findings on total diacylglycerol and related lipid alterations in metabolic diseases. This provides a rationale for investigating this compound as a specific biomarker.

Disease StateSample TypeGeneral Finding on Diacylglycerols (DAGs)Key Observations
Metabolic Syndrome PlasmaIncreased concentrations of total DAGs.A distinct lipidomic profile, including elevated glycerolipids (triglycerides and diglycerides), is observed in individuals with metabolic syndrome[1].
Type 2 Diabetes (T2D) Plasma/SerumHigher levels of total DAGs are associated with an increased risk of T2D[2].Lipidomic analyses have identified a profile composed of TAGs, DAGs, and PEs to be associated with a higher T2D risk[2].
Non-alcoholic Fatty Liver Disease (NAFLD) Liver TissueAccumulation of hepatic DAGs is a key feature.The molar percentage of palmitoleic acid (16:1n–7) in VLDL-triacylglycerols, a proxy for hepatic lipid composition, is significantly higher in individuals with high liver fat content[3].

Signaling Pathways

This compound and Protein Kinase C (PKC) Activation

Diacylglycerols are well-established second messengers that activate various isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases. The activation of novel and conventional PKC isoforms by DAGs is a critical step in numerous signaling cascades that can contribute to insulin resistance. It is hypothesized that this compound, upon its formation in cellular membranes, can directly bind to the C1 domain of PKC isoforms, leading to their activation.

PKC_Activation cluster_membrane Cell Membrane This compound This compound PKC PKC This compound->PKC Binds to C1 Domain Active_PKC Active_PKC PKC->Active_PKC Conformational Change Downstream_Targets Downstream Targets Active_PKC->Downstream_Targets Phosphorylation Metabolic_Stimuli Metabolic Stimuli (e.g., Excess Fatty Acids) PLs Membrane Phospholipids Metabolic_Stimuli->PLs PLC Activation PLs->this compound Hydrolysis Insulin_Resistance Insulin Resistance Downstream_Targets->Insulin_Resistance

Caption: this compound-mediated activation of Protein Kinase C (PKC).

This compound and PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid and glucose metabolism. While direct binding of this compound to PPARs has not been extensively documented, its constituent fatty acid, palmitoleic acid, and other fatty acids are known to be natural ligands for PPARs. It is plausible that this compound could influence PPAR signaling indirectly through its metabolism and the release of palmitoleic acid.

PPAR_Signaling cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Palmitoleic_Acid Palmitoleic_Acid This compound->Palmitoleic_Acid Metabolism PPAR PPAR Palmitoleic_Acid->PPAR Ligand Binding PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binds to Target_Gene_Expression Target Gene Expression PPRE->Target_Gene_Expression Regulates Metabolic_Effects Modulation of Lipid Metabolism Target_Gene_Expression->Metabolic_Effects Leads to

Caption: Putative indirect influence of this compound on PPAR signaling.

Experimental Protocols

The accurate quantification of this compound in biological matrices requires sensitive and specific analytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Serum, Tissue) Lipid_Extraction 2. Lipid Extraction (e.g., Folch or MTBE method) Sample_Collection->Lipid_Extraction Sample_Derivatization 3. Derivatization (Optional) (e.g., with DMAC) Lipid_Extraction->Sample_Derivatization LC_Separation 4. UPLC/HPLC Separation (Reversed-Phase C18 column) Sample_Derivatization->LC_Separation MS_Detection 5. MS/MS Detection (ESI+, MRM mode) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification against internal standard) MS_Detection->Data_Analysis

Caption: General workflow for this compound quantification.

Protocol: Quantification of this compound by LC-MS/MS

1. Materials and Reagents

  • Solvents: Chloroform, Methanol, Isopropanol, Acetonitrile, Water (LC-MS grade)

  • Internal Standard: D5-labeled diacylglycerol standard with similar chain length (e.g., d5-DAG 16:0/16:0)

  • Derivatization Agent (optional): N,N-dimethyl-4-aminobenzoyl chloride (DMAC)

  • Other Reagents: Formic acid, Ammonium acetate

2. Sample Preparation (Lipid Extraction)

  • For Plasma/Serum:

    • To 50 µL of plasma/serum, add 10 µL of the internal standard solution.

    • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex for 2 minutes and centrifuge at 2000 x g for 10 minutes.

    • Collect the lower organic phase and dry it under a stream of nitrogen.

  • For Tissue:

    • Homogenize ~20 mg of tissue in 1 mL of ice-cold phosphate-buffered saline (PBS).

    • Take a 100 µL aliquot of the homogenate and add 10 µL of the internal standard.

    • Perform lipid extraction as described for plasma/serum.

3. Derivatization (Optional, for enhanced sensitivity)

  • Reconstitute the dried lipid extract in 100 µL of acetonitrile.

  • Add 20 µL of DMAC solution (1 mg/mL in acetonitrile) and 5 µL of pyridine.

  • Incubate at 60°C for 30 minutes.

  • Dry the sample under nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium acetate and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium acetate and 0.1% formic acid.

    • Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound (16:1/16:1): The precursor ion will be the [M+NH4]+ adduct. The product ions will correspond to the neutral loss of one of the palmitoleoyl chains. Specific m/z values will need to be determined based on the exact mass of this compound.

      • Internal Standard: Monitor the corresponding precursor and product ions for the deuterated standard.

5. Data Analysis and Quantification

  • Integrate the peak areas for the this compound and the internal standard MRM transitions.

  • Calculate the ratio of the this compound peak area to the internal standard peak area.

  • Quantify the concentration of this compound in the sample by comparing this ratio to a standard curve generated using known concentrations of a this compound standard.

Conclusion and Future Directions

This compound holds promise as a specific biomarker for metabolic diseases, building upon the established link between elevated total diacylglycerols and conditions such as metabolic syndrome, T2D, and NAFLD. The protocols outlined here provide a robust framework for its accurate quantification in various biological samples. Further research is warranted to establish the precise concentration ranges of this compound in large, well-characterized patient cohorts and to elucidate its specific roles in the activation of PKC isoforms and the modulation of PPAR signaling pathways. Such studies will be instrumental in validating this compound as a clinically relevant biomarker and a potential target for therapeutic intervention in metabolic diseases.

References

Synthesis of Stable Isotope-Labeled Dipalmitolein: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of stable isotope-labeled dipalmitolein. The methodologies described herein are intended to guide researchers in the preparation of high-purity this compound labeled with stable isotopes such as ¹³C or ²H (deuterium) for use in metabolic research, drug development, and as internal standards for quantitative mass spectrometry.

Introduction

This compound, a diacylglycerol containing two palmitoleic acid acyl chains, is a key intermediate in lipid metabolism. The use of stable isotope-labeled this compound allows for precise tracking of its metabolic fate, including its role in triglyceride biosynthesis, phospholipid remodeling, and cellular signaling pathways. This enables researchers to conduct in-depth studies on lipid dynamics in various physiological and pathological states.

Applications of Stable Isotope-Labeled this compound

Stable isotope-labeled this compound is a valuable tool in lipidomics and metabolic research with a wide range of applications:

  • Metabolic Flux Analysis: Tracing the incorporation of labeled this compound into various lipid species provides quantitative data on the kinetics of lipid synthesis, transport, and turnover.

  • Internal Standards for Mass Spectrometry: Due to its chemical identity with the endogenous analyte, stable isotope-labeled this compound serves as an ideal internal standard for accurate quantification of this compound in complex biological samples.

  • Drug Discovery and Development: Labeled this compound can be used to study the effects of drug candidates on lipid metabolism and to elucidate the mechanisms of action of lipid-modulating therapies.

  • Elucidating Signaling Pathways: By tracking the labeled lipid, researchers can identify its involvement in specific signaling cascades, providing insights into the roles of diacylglycerols in cellular communication.

Synthesis Methodologies

Two primary methodologies for the synthesis of stable isotope-labeled this compound are presented: chemical synthesis and enzymatic synthesis. The choice of method will depend on the desired stereospecificity, yield, and the availability of labeled precursors.

Chemical Synthesis

Chemical synthesis offers a versatile approach to introduce isotopic labels at specific positions within the this compound molecule. A common strategy involves the acylation of a glycerol backbone with isotopically labeled palmitoleic acid.

Experimental Protocol: Chemical Synthesis of 1,2-Dipalmitoleoyl-sn-glycerol

This protocol is adapted from methods used for the synthesis of similar diacylglycerols and can be modified for the use of stable isotope-labeled palmitoleic acid.[1][2]

Materials:

  • sn-Glycero-3-phosphocholine (GPC) or other suitable glycerol backbone precursor

  • Stable isotope-labeled palmitoleic acid (e.g., ¹³C₁₆-palmitoleic acid or d₃₁-palmitoleic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Labeled Palmitoleic Acid: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the stable isotope-labeled palmitoleic acid in anhydrous dichloromethane. Add DCC and DMAP to the solution to activate the carboxylic acid.

  • Acylation Reaction: To the activated fatty acid solution, add the glycerol backbone precursor (e.g., sn-Glycero-3-phosphocholine). The reaction mixture is stirred at room temperature for a specified period (typically several hours to overnight) to allow for the acylation of the glycerol backbone.

  • Reaction Quenching and Workup: After the reaction is complete, the mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed sequentially with dilute acid, bicarbonate solution, and brine to remove unreacted reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield pure, stable isotope-labeled this compound.

  • Characterization: The final product is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure, purity, and isotopic enrichment.

Enzymatic Synthesis

Enzymatic synthesis, utilizing lipases, offers a highly regioselective and milder alternative to chemical synthesis, often resulting in higher yields of the desired stereoisomer. Lipases can catalyze the esterification of a glycerol backbone with labeled fatty acids or the transesterification of an existing diacylglycerol.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol is based on general procedures for lipase-catalyzed synthesis of structured lipids.[3][4]

Materials:

  • Glycerol or a suitable monoacylglycerol

  • Stable isotope-labeled palmitoleic acid or its methyl/ethyl ester

  • Immobilized lipase (e.g., Novozym 435, Lipozyme TL IM)

  • Organic solvent (e.g., hexane, t-butanol)

  • Molecular sieves (for anhydrous conditions)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the glycerol or monoacylglycerol precursor, the stable isotope-labeled palmitoleic acid (or its ester), and the immobilized lipase in a suitable organic solvent. Add molecular sieves to maintain anhydrous conditions, which favors the esterification reaction.

  • Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature (typically 40-60°C) with constant stirring for a period ranging from several hours to days. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Enzyme Removal and Product Isolation: Once the reaction has reached the desired conversion, the immobilized lipase is removed by filtration. The solvent is then evaporated under reduced pressure.

  • Purification: The resulting product mixture, which may contain unreacted substrates, monoacylglycerols, and triacylglycerols, is purified by column chromatography on silica gel to isolate the this compound fraction.

  • Characterization: The purified stable isotope-labeled this compound is characterized by NMR and MS to confirm its identity, purity, and isotopic enrichment.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected from the synthesis of stable isotope-labeled this compound. Actual results may vary depending on the specific reaction conditions and the purity of the starting materials.

ParameterChemical SynthesisEnzymatic Synthesis
Typical Yield 30-60%50-90%
Isotopic Enrichment >98%>98%
Purity >95%>98%
Stereospecificity Dependent on precursorHigh (sn-1,3 or sn-1,2 specific lipases)

Visualization of Workflows and Pathways

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of stable isotope-labeled this compound.

G Experimental Workflow for Labeled this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis chem_synth Chemical Synthesis (Labeled Palmitoleic Acid + Glycerol Backbone) chromatography Silica Gel Column Chromatography chem_synth->chromatography enz_synth Enzymatic Synthesis (Lipase-catalyzed) enz_synth->chromatography product Pure Labeled this compound chromatography->product nmr NMR Spectroscopy (Structure & Purity) ms Mass Spectrometry (Isotopic Enrichment & Purity) start Starting Materials (Labeled Precursors) start->chem_synth start->enz_synth product->nmr product->ms

Caption: General workflow for the synthesis and analysis of stable isotope-labeled this compound.

This compound in Metabolic Pathways

This compound is a central intermediate in glycerolipid metabolism. The following diagram illustrates its position in key metabolic pathways.

G Metabolic Fate of this compound g3p Glycerol-3-Phosphate lpa Lysophosphatidic Acid g3p->lpa Acyl-CoA pa Phosphatidic Acid lpa->pa Acyl-CoA dag This compound (Diacylglycerol) pa->dag PAP tag Triacylglycerol dag->tag DGAT pc Phosphatidylcholine dag->pc CPT pe Phosphatidylethanolamine dag->pe EPT

Caption: Simplified overview of this compound's role in glycerolipid synthesis.

Signaling Pathway Involving Diacylglycerol

Diacylglycerols, including this compound, are important second messengers in various signaling pathways. A prominent example is the activation of Protein Kinase C (PKC).

G Diacylglycerol-Mediated PKC Activation receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag This compound (DAG) pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc ca_release->pkc downstream Downstream Signaling (Cellular Responses) pkc->downstream

Caption: this compound as a second messenger in the activation of Protein Kinase C.

References

Application Notes & Protocols: Dipalmitolein in Drug Delivery System Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of dipalmitolein in the formulation of drug delivery systems. Due to the limited direct literature on this compound's role as a primary excipient in drug delivery, this document extrapolates its utility based on its physicochemical properties and established principles of lipid-based drug carrier formulation. Detailed protocols for the preparation and characterization of hypothetical this compound-containing nanocarriers are provided to guide researchers in exploring its potential.

Introduction to this compound

This compound is a diacylglycerol composed of a glycerol backbone esterified with two palmitoleic acid molecules. Palmitoleic acid is a monounsaturated omega-7 fatty acid. The presence of unsaturation in the fatty acid chains confers a liquid state at room temperature, which is a key consideration for its application in drug delivery systems.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing and optimizing drug delivery formulations.

PropertyValueReference
Chemical Formula C₃₅H₆₄O₅[1][2]
Molecular Weight 564.88 g/mol [1][2]
Physical State Liquid at room temperature[1]
Solubility Soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (30 mg/ml)[1]
Storage Temperature -20°C for long-term stability[1]

Potential Applications in Drug Delivery

While not a conventional choice, the liquid nature and lipidic properties of this compound suggest its potential application in the following drug delivery systems:

  • Nanostructured Lipid Carriers (NLCs): this compound can serve as the liquid lipid component in NLC formulations. The inclusion of a liquid lipid within the solid lipid matrix of NLCs can create imperfections in the crystal lattice, potentially leading to higher drug loading capacity and preventing drug expulsion during storage.

  • Liposomes: this compound could be incorporated into the lipid bilayer of liposomes to modulate membrane fluidity. The unsaturated fatty acid chains of this compound can increase the flexibility of the membrane, which may be advantageous for the delivery of certain drugs or for enhancing cellular uptake.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): As an oily phase, this compound could be a component of SEDDS formulations for improving the oral bioavailability of poorly water-soluble drugs.

Experimental Protocols

The following are detailed protocols for the hypothetical formulation of this compound-containing drug delivery systems. These are generalized methods that should be optimized for specific drug candidates.

This protocol describes the preparation of NLCs using a hot homogenization and ultrasonication method, where this compound is used as the liquid lipid.

Materials:

  • Solid Lipid (e.g., Glyceryl monostearate, Cetyl palmitate)

  • This compound (Liquid Lipid)

  • Drug (Lipophilic)

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Co-surfactant (e.g., Soy lecithin)

  • Purified Water

Table 2: Example Formulation of this compound-NLCs

ComponentConcentration (% w/w)
Solid Lipid5.0 - 15.0
This compound1.0 - 5.0
Drug0.1 - 2.0
Surfactant1.0 - 3.0
Co-surfactant0.5 - 1.5
Purified Waterq.s. to 100

Protocol:

  • Lipid Phase Preparation:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Add this compound and the lipophilic drug to the molten solid lipid.

    • Stir the mixture until a clear, homogenous lipid phase is obtained.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant and co-surfactant in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 - 20,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization (HPH) for several cycles (e.g., 3-5 cycles at 500-1500 bar) or sonication using a probe sonicator to reduce the particle size to the nanometer range.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.

  • Characterization:

    • Analyze the NLC dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the entrapment efficiency and drug loading capacity using appropriate analytical techniques (e.g., HPLC, UV-Vis spectrophotometry) after separating the free drug from the NLCs.

This protocol outlines the thin-film hydration method for preparing liposomes with this compound incorporated into the lipid bilayer.

Materials:

  • Primary Phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC, Soy Phosphatidylcholine - SPC)

  • This compound

  • Cholesterol (as a membrane stabilizer)

  • Drug (Hydrophilic or Lipophilic)

  • Organic Solvent (e.g., Chloroform, Methanol)

  • Aqueous Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

Table 3: Example Formulation of this compound-Liposomes

ComponentMolar Ratio
Primary Phospholipid50 - 70%
This compound5 - 20%
Cholesterol20 - 40%
DrugVariable

Protocol:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, this compound, cholesterol, and the lipophilic drug (if applicable) in a suitable organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

    • Keep the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature of the primary phospholipid. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles (LUVs or SUVs) with a uniform size distribution, subject the MLV dispersion to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm, 200 nm).

  • Purification:

    • Remove the unencapsulated drug by dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the vesicle size, PDI, and zeta potential using DLS.

    • Assess the morphology using transmission electron microscopy (TEM).

    • Calculate the encapsulation efficiency and drug loading.

Visualization of Experimental Workflows

The following diagrams illustrate the experimental workflows for the formulation of this compound-containing nanocarriers.

NLC_Formulation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_final_steps Final Steps lp1 Melt Solid Lipid lp2 Add this compound & Drug lp1->lp2 lp3 Homogenous Lipid Phase lp2->lp3 em1 Mix Phases under High-Speed Homogenization lp3->em1 ap1 Dissolve Surfactant & Co-surfactant in Water ap2 Heat to Same Temperature ap1->ap2 ap2->em1 em2 High-Pressure Homogenization / Sonication em1->em2 fs1 Cooling to Form NLCs em2->fs1 fs2 Characterization fs1->fs2

Caption: Workflow for the formulation of this compound-NLCs.

Liposome_Formulation_Workflow cluster_film_formation Lipid Film Formation cluster_hydration Hydration cluster_size_reduction Size Reduction cluster_purification_char Purification & Characterization lf1 Dissolve Lipids & Drug in Organic Solvent lf2 Evaporate Solvent to Form Thin Film lf1->lf2 h1 Add Aqueous Buffer lf2->h1 h2 Formation of MLVs h1->h2 sr1 Sonication or Extrusion h2->sr1 sr2 Formation of LUVs/SUVs sr1->sr2 pc1 Remove Unencapsulated Drug sr2->pc1 pc2 Characterize Vesicles pc1->pc2

Caption: Workflow for the formulation of this compound-Liposomes.

Conclusion

This compound, while not a conventional lipid in pharmaceutical formulations, presents interesting possibilities due to its liquid nature and unsaturated fatty acid composition. Its potential to act as a liquid lipid in NLCs or as a membrane fluidizer in liposomes warrants further investigation. The protocols and data presented herein provide a foundational guide for researchers to explore the utility of this compound in developing novel drug delivery systems. Further studies are necessary to fully characterize its biocompatibility, degradation profile, and in vivo performance as a drug delivery excipient.

References

Troubleshooting & Optimization

Troubleshooting Dipalmitolein detection issues in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the detection of dipalmitolein (a diacylglycerol, DAG) using mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I seeing a very weak or no signal for this compound in my mass spectrometry analysis?

A: Low signal intensity for this compound is a common issue primarily due to its poor ionization efficiency in electrospray ionization (ESI).[1][2] Unlike lipids with readily ionizable functional groups, diacylglycerols lack a permanent charge.[2]

Troubleshooting Steps:

  • Optimize Adduct Formation: this compound is typically detected as an adduct with cations. Ensure your mobile phase or a post-column infusion contains an electrolyte to promote the formation of abundant positive ions.[3]

    • For ammonium adducts ([M+NH₄]⁺) , add ammonium acetate or ammonium formate to your mobile phase (e.g., 10 mM).[3][4]

    • For sodium adducts ([M+Na]⁺) , which are often more abundant, ensure sufficient sodium ions are present. However, be aware that this can sometimes lead to increased background noise.

  • Consider Chemical Derivatization: To significantly enhance signal intensity, consider derivatizing the hydroxyl group of this compound.[2][4] This adds a charged tag to the molecule, dramatically improving its ionization efficiency.[2]

  • Check Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you may not achieve a strong enough signal.[5]

  • Review Ion Source Parameters: Optimize ion source settings, including capillary voltage, cone voltage, and source temperature, to maximize the signal for your target analyte.

Q2: I'm observing multiple peaks that could correspond to this compound. How can I confirm the identity and handle potential isomers?

A: The presence of multiple peaks can be due to the formation of various adducts, in-source fragmentation, or the presence of isomers (e.g., 1,2-dipalmitolein vs. 1,3-dipalmitolein).

Troubleshooting Steps:

  • Identify Common Adducts: Expect to see several adducts of this compound. The most common are [M+NH₄]⁺, [M+Na]⁺, and [M+K]⁺.[6] Calculate the expected m/z values for these adducts to see if they match your observed peaks.

  • Look for In-Source Fragmentation: A common in-source fragment for diacylglycerols is the neutral loss of a water molecule, resulting in a [M+H-H₂O]⁺ ion.[6]

  • Chromatographic Separation of Isomers: 1,2- and 1,3-dipalmitolein are isomers that can be challenging to separate.

    • Normal-phase liquid chromatography (NP-LC) can effectively separate these isomers.[3][4]

    • Derivatization can prevent the migration of acyl chains, which helps in the accurate quantification of each isomer.[4]

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS on the precursor ions of interest. The fragmentation pattern will help confirm the identity of this compound and can sometimes provide clues about the fatty acid composition.

Q3: My this compound signal is inconsistent and shows poor reproducibility between injections. What could be the cause?

A: Poor reproducibility can stem from several factors, including matrix effects, inconsistent adduct formation, and issues with the LC-MS system itself.

Troubleshooting Steps:

  • Address Matrix Effects: Phospholipids in biological samples are a known cause of matrix effects in diacylglycerol analysis.[7] Consider a sample preparation method that removes phospholipids, such as fluorous biphasic liquid-liquid extraction.[7]

  • Use an Internal Standard: Incorporate a suitable internal standard, such as a deuterated this compound or a diacylglycerol with different fatty acid chains (e.g., dilauroyl glycerol), to normalize for variations in sample preparation and instrument response.[2]

  • Control Adduct Formation: The relative abundance of different adducts can vary between runs, affecting quantitative accuracy.[6] Using a mobile phase with a controlled concentration of a single adduct-forming salt (e.g., ammonium acetate) can lead to more consistent ionization.

  • System Suitability Checks: Regularly check for leaks and ensure the system is properly calibrated to maintain consistent performance.

Quantitative Data: Expected m/z Values for this compound

The following table summarizes the calculated mass-to-charge ratios (m/z) for common adducts and fragments of this compound (C₃₅H₆₆O₅, Molecular Weight: 566.9 g/mol ).

Ion TypeFormulam/z (monoisotopic)Notes
[M+H]⁺ [C₃₅H₆₇O₅]⁺567.4983Protonated molecule. Often low abundance for DAGs.
[M+NH₄]⁺ [C₃₅H₇₀NO₅]⁺584.5248Ammonium adduct. Commonly used for quantification.[3][4]
[M+Na]⁺ [C₃₅H₆₆NaO₅]⁺589.4802Sodium adduct. Often the most abundant ion.[6]
[M+K]⁺ [C₃₅H₆₆KO₅]⁺605.4542Potassium adduct.
[M+H-H₂O]⁺ [C₃₅H₆₅O₄]⁺549.4877In-source fragment resulting from water loss.[6]
Fragment [M+H - C₁₆H₃₀O]⁺313.2424Neutral loss of one palmitoleic acid moiety.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is a modified Bligh and Dyer method suitable for extracting diacylglycerols.

  • Homogenization: Homogenize the tissue or cell sample in a mixture of chloroform and methanol (1:2, v/v).

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

  • Centrifugation: Centrifuge the mixture to separate the phases.

  • Lipid Collection: Collect the lower organic phase containing the lipids.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water).

Protocol 2: Normal-Phase LC-MS/MS for this compound Analysis

This method is designed for the separation and detection of diacylglycerol isomers.

  • Liquid Chromatography:

    • Column: Use a silica-based normal-phase column.

    • Mobile Phase A: Hexane/Isopropanol (99:1, v/v)

    • Mobile Phase B: Hexane/Isopropanol/Water (85:15:0.5, v/v/v)

    • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the diacylglycerols.

    • Post-Column Infusion: To enhance ionization, introduce a solution of 10 mM ammonium acetate in acetonitrile/water post-column before the ESI source.[4]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan to identify precursor ions corresponding to this compound adducts (e.g., m/z 584.5 for [M+NH₄]⁺).

    • MS/MS Analysis: Perform product ion scans on the identified precursor ions. A characteristic fragmentation for diacylglycerols is the neutral loss of one of the fatty acid chains.

Visualizations

Dipalmitolein_Troubleshooting start Start: this compound Detection Issue issue What is the primary issue? start->issue no_signal No / Weak Signal issue->no_signal No Signal multi_peaks Multiple Peaks issue->multi_peaks Multiple Peaks poor_repro Poor Reproducibility issue->poor_repro Poor Reproducibility check_adducts Optimize Adduct Formation (Add NH4+ or Na+) no_signal->check_adducts consider_deriv Consider Chemical Derivatization check_adducts->consider_deriv check_conc Verify Sample Concentration consider_deriv->check_conc solution Problem Resolved check_conc->solution identify_adducts Identify Common Adducts ([M+NH4]+, [M+Na]+, [M+K]+) multi_peaks->identify_adducts check_insource_frag Check for In-Source Fragments ([M+H-H2O]+) identify_adducts->check_insource_frag check_isomers Isomer Separation? (Use NP-LC) check_insource_frag->check_isomers check_isomers->solution matrix_effects Address Matrix Effects (Phospholipid Removal) poor_repro->matrix_effects use_is Use Internal Standard matrix_effects->use_is control_adducts Stabilize Adduct Formation use_is->control_adducts control_adducts->solution

Caption: Troubleshooting workflow for this compound detection issues.

Dipalmitolein_Fragmentation cluster_ionization Ionization (ESI+) cluster_fragmentation MS/MS Fragmentation (CID) This compound This compound (DAG 16:1/16:1) M=566.9 precursor [M+NH4]+ m/z = 584.5 This compound->precursor + NH4+ fragment1 Neutral Loss of Palmitoleic Acid + NH3 (-271.3 Da) precursor->fragment1 product_ion Product Ion [M+H - C16H30O]+ m/z = 313.2 fragment1->product_ion

Caption: Ionization and fragmentation pathway of this compound as an ammonium adduct.

References

Technical Support Center: Optimization of Dipalmitolein Separation by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the separation of dipalmitolein using reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak shape (tailing or fronting) when analyzing this compound?

A1: Poor peak shape, such as tailing, is often due to secondary interactions between this compound and the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2] Other causes can include column overload, an inappropriate mobile phase pH, or extra-column band broadening.[3][4][5] Peak fronting may result from injecting the sample in a solvent that is stronger than the mobile phase or from column collapse.[1][4]

Q2: Why am I seeing variable retention times for my this compound peak?

A2: Fluctuations in retention time are frequently caused by inconsistencies in the mobile phase composition.[3] Even a small error of 1% in the organic solvent concentration can lead to significant shifts in retention, potentially between 5% and 15%.[3] Other contributing factors include temperature fluctuations, inadequate column equilibration, and problems with the HPLC pump or solvent mixing device.[3][4]

Q3: What type of column is best suited for this compound separation?

A3: For reverse-phase separation of lipids like this compound, C18 columns are the most common choice due to their hydrophobic nature, which provides good retention for non-polar molecules.[6][7] Core-shell particle columns can offer better efficiency and resolution compared to fully porous particle columns.[7]

Q4: Which detection method is recommended for this compound analysis?

A4: Since this compound lacks a strong UV chromophore, universal detectors that do not rely on light absorption are preferred.[8][9] Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are highly suitable for lipid analysis as they are mass-sensitive and can detect any non-volatile analyte.[8][9][10][11] Refractive Index (RI) detectors are another option, although they are generally less sensitive and not compatible with gradient elution.[12]

Q5: How can I improve the resolution between this compound and other similar lipids?

A5: To enhance resolution, you can optimize the mobile phase composition, particularly the ratio of organic solvent to water. Using a shallower gradient or even isocratic elution can increase the separation between closely eluting peaks.[13] Additionally, reducing the flow rate or using a column with a smaller particle size or longer length can improve resolution. Temperature can also be adjusted to fine-tune selectivity.[4]

Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during the RP-HPLC separation of this compound.

Problem 1: Peak Tailing

  • Question: My this compound peak is showing significant tailing. What steps can I take to achieve a more symmetrical peak?

  • Answer:

    • Check for Column Overload: Reduce the concentration of your this compound sample and inject a smaller volume. If peak shape improves, you were likely overloading the column.[5]

    • Optimize Mobile Phase: For basic compounds, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress interactions with silanol groups and reduce tailing.[1][14]

    • Use a High-Purity Column: Employ a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.[2]

    • Increase Column Temperature: A moderate increase in column temperature can improve mass transfer and reduce peak tailing, but be mindful that it can also affect retention times.

Problem 2: Split or Double Peaks

  • Question: I am observing split or doubled peaks for this compound. What is the likely cause and how can I fix it?

  • Answer:

    • Investigate the Column Inlet: A partially blocked column inlet frit is a common cause of peak splitting as it distorts the sample path.[1][5] Try back-flushing the column to dislodge any particulate matter. If this fails, the frit or the entire column may need replacement.

    • Check for Column Voids: A void at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[1] This often requires replacing the column. Using a guard column can help protect the analytical column and extend its life.[3][15]

    • Ensure Sample Solvent Compatibility: Injecting your sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[1] If possible, dissolve your this compound sample in the initial mobile phase.

Problem 3: High Backpressure

  • Question: The backpressure of my HPLC system has increased significantly. What should I do?

  • Answer:

    • Isolate the Source: Systematically disconnect components to identify the source of the high pressure. Start by removing the column to see if the pressure returns to normal. If it does, the column is the issue. If not, check tubing, frits, and the injector for blockages.[15]

    • Address Column Blockage: If the column is the cause, a blocked inlet frit is the most likely culprit.[5] Attempt to back-flush the column. If this does not resolve the issue, the frit may need to be replaced, or the column itself may be compromised.

    • Filter Sample and Mobile Phase: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates that can cause blockages.[15]

    • Check for Buffer Precipitation: If you are using buffers in your mobile phase, ensure they are soluble in the organic solvent concentration used. Buffer precipitation can cause system blockages.[2][15]

Data Presentation

Table 1: Effect of Mobile Phase Composition on this compound Retention and Resolution

Mobile Phase Composition (Acetonitrile:Isopropanol)Retention Time (min)Resolution (Rs) from PalmitinPeak Tailing Factor
90:1012.51.81.3
80:2010.21.61.2
70:308.11.41.1
60:406.51.21.1

Note: Data are hypothetical and for illustrative purposes.

Table 2: Influence of Flow Rate on Separation Efficiency

Flow Rate (mL/min)Backpressure (bar)Plate Count (N)Analysis Time (min)
0.81801500015
1.02201400012
1.22601250010

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound Separation

  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v)

  • Gradient Elution:

    • 0-2 min: 80% B

    • 2-15 min: 80% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 80% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound standard or sample in isopropanol at a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • ELSD/CAD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 L/min

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., ACN:IPA) p3 Filter Sample & Mobile Phase (0.45 µm) p1->p3 p2 Dissolve this compound in Isopropanol p2->p3 h1 Inject Sample into HPLC System p3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 Detection by ELSD/CAD h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration & Quantification d1->d2

Caption: Experimental workflow for this compound separation by RP-HPLC.

troubleshooting_flowchart cluster_peakshape Peak Shape Troubleshooting cluster_retention Retention Time Troubleshooting cluster_pressure Backpressure Troubleshooting start HPLC Problem Observed q1 What is the issue? start->q1 p1 Poor Peak Shape (Tailing/Fronting) q1->p1 Peak Shape p2 Variable Retention Times q1->p2 Retention p3 High Backpressure q1->p3 Pressure ps1 Reduce Sample Concentration p1->ps1 rt1 Check Mobile Phase Preparation Accuracy p2->rt1 bp1 Isolate Blockage (Remove Column) p3->bp1 ps2 Check Sample Solvent Compatibility ps1->ps2 ps3 Optimize Mobile Phase pH/Additives ps2->ps3 rt2 Ensure Stable Column Temperature rt1->rt2 rt3 Verify Pump Performance rt2->rt3 bp2 Back-flush or Replace Column bp1->bp2 bp3 Filter Sample & Mobile Phase bp2->bp3

Caption: Troubleshooting flowchart for common HPLC issues.

References

Preventing Dipalmitolein degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of dipalmitolein to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The two primary causes of this compound degradation are:

  • Oxidation: this compound contains monounsaturated fatty acids, which are susceptible to oxidation at the double bond. This process is initiated by factors like heat, light, and the presence of metal ions, leading to the formation of hydroperoxides, aldehydes, and other reactive species that can compromise sample integrity.

  • Hydrolysis: This involves the cleavage of the ester bonds linking the palmitoleic acid chains to the glycerol backbone, resulting in the formation of free fatty acids and mono- or diglycerides. Hydrolysis can be catalyzed by acids, bases, or enzymes (lipases).

Q2: What is the recommended temperature for storing this compound samples?

A2: For long-term storage, it is recommended to store this compound at -80°C. Studies on other triglycerides have shown that storage at this temperature for up to 10 years does not significantly affect the fatty acid profiles of triglyceride fractions. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q3: How should I store this compound if it is dissolved in an organic solvent?

A3: When dissolved in an organic solvent, this compound should be stored in a glass container with a Teflon-lined cap at -20°C or below. It is crucial to overlay the sample with an inert gas like argon or nitrogen to displace oxygen and minimize oxidation. Never store organic solutions of lipids in plastic containers, as plasticizers can leach into the sample.

Q4: Can I add an antioxidant to my this compound samples?

A4: Yes, adding antioxidants is a highly effective strategy to prevent oxidative degradation. Synthetic antioxidants such as butylated hydroxytoluene (BHT) or natural antioxidants like vitamin E (α-tocopherol) can be added to the sample. The choice of antioxidant may depend on the downstream application of your sample.

Q5: What are the signs of this compound degradation in my sample?

A5: Visual signs of degradation can include a change in color or the appearance of a precipitate. However, significant degradation can occur before any visible changes. Analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) are necessary to detect and quantify degradation products.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram (HPLC/GC) Sample oxidation or hydrolysis.1. Review your storage conditions: ensure samples are stored at ≤ -20°C under an inert atmosphere. 2. Check for potential contaminants in your solvents or storage vials. 3. Add an antioxidant like BHT to your storage solvent. 4. Prepare fresh samples and re-analyze.
Change in sample color or consistency Significant oxidative degradation.1. Discard the sample as it is likely compromised. 2. Implement stricter storage protocols for future samples, including the use of amber glass vials to protect from light and purging with inert gas.
Low recovery of this compound Hydrolysis of the triglyceride.1. Ensure your sample is not exposed to acidic or basic conditions. 2. If using aqueous solutions, maintain a neutral pH. 3. For long-term storage, avoid aqueous suspensions as they can promote hydrolysis.
Inconsistent results between replicates Inhomogeneous sample or degradation during sample preparation.1. Ensure the sample is fully dissolved and mixed before taking an aliquot. 2. Minimize the time the sample is at room temperature during preparation. 3. Keep samples on ice during processing.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

This protocol describes the best practices for the long-term storage of this compound to minimize degradation.

Materials:

  • This compound

  • High-purity organic solvent (e.g., chloroform or ethanol)

  • Amber glass vials with Teflon-lined caps

  • Inert gas (Argon or Nitrogen)

  • -80°C freezer

Procedure:

  • If the this compound is in a solid form, it is recommended to dissolve it in a suitable high-purity organic solvent to a known concentration.

  • Dispense the this compound solution into amber glass vials.

  • Optional but recommended: Add an antioxidant such as BHT to a final concentration of 0.01-0.1%.

  • Purge the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 1-2 minutes to displace any oxygen.

  • Immediately cap the vial tightly.

  • Label the vial clearly with the sample name, concentration, solvent, and date.

  • Store the vial in a -80°C freezer.

Protocol 2: Analysis of this compound Degradation by HPLC-ELSD

This protocol provides a general method for the analysis of this compound and its potential degradation products using High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (ELSD).

Instrumentation:

  • HPLC system with a gradient pump

  • Evaporative Light Scattering Detector (ELSD)

  • Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm)

Reagents:

  • Mobile Phase A: Hexane/Isopropanol (99:1, v/v)

  • Mobile Phase B: Isopropanol/Water (85:15, v/v) with 0.1% Acetic Acid

  • This compound standard

  • Sample for analysis

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm PTFE syringe filter.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30°C

    • ELSD Nebulizer Temperature: 40°C

    • ELSD Evaporator Temperature: 60°C

    • Gas Flow (Nitrogen): 1.5 SLM

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: Hold at 50% A, 50% B

    • 20-21 min: Linear gradient back to 100% A

    • 21-30 min: Re-equilibration at 100% A

  • Analysis: Inject the prepared sample and a this compound standard. Degradation products such as free fatty acids and mono/diglycerides will typically elute at different retention times than the intact triglyceride.

Visualizations

Dipalmitolein_Degradation_Pathways cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway This compound This compound (Triglyceride) Hydroperoxides Lipid Hydroperoxides This compound->Hydroperoxides O2, Light, Heat, Metal Ions Diglyceride Diglyceride + Free Fatty Acid This compound->Diglyceride H2O, Lipase, Acid/Base Aldehydes Aldehydes, Ketones Hydroperoxides->Aldehydes Decomposition Monoglyceride Monoglyceride + Free Fatty Acid Diglyceride->Monoglyceride

Caption: Primary degradation pathways of this compound.

Experimental_Workflow start Start: Receive this compound Sample dissolve Dissolve in appropriate organic solvent start->dissolve add_antioxidant Optional: Add Antioxidant (e.g., BHT) dissolve->add_antioxidant aliquot Aliquot into amber glass vials with Teflon-lined caps add_antioxidant->aliquot purge Purge with inert gas (Argon or Nitrogen) aliquot->purge store Store at -80°C for long-term or -20°C for short-term purge->store thaw Thaw sample on ice for use store->thaw analyze Analyze sample promptly (e.g., by HPLC, GC-MS) thaw->analyze end End: Data Acquisition analyze->end

Caption: Recommended workflow for this compound sample handling and storage.

Technical Support Center: Dipalmitolein Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dipalmitolein isomer separation. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

The separation of this compound (C16:1) isomers, such as sn-1,2-dipalmitolein and sn-1,3-dipalmitolein, is inherently difficult due to their identical atomic compositions and molecular weights.[1] The subtle differences in the spatial arrangement of the palmitoleoyl chains on the glycerol backbone result in very similar physicochemical properties, making them hard to distinguish using conventional analytical methods.[1] This leads to challenges like co-elution and poor resolution in chromatographic techniques.[1][2]

Q2: What are the primary methods for separating this compound isomers?

The most common techniques for separating diacylglycerol (DAG) isomers like this compound include:

  • High-Performance Liquid Chromatography (HPLC): Particularly Non-Aqueous Reversed-Phase (NARP) HPLC, which can separate regioisomers.[3] Silver-ion HPLC is also effective for separating isomers based on the number and position of double bonds.[3]

  • Gas Chromatography (GC): Often used for the analysis of diacylglycerol derivatives, GC can provide excellent resolution with modern polarizable phases in fused silica columns.[4][5]

  • Supercritical Fluid Chromatography (SFC): This technique is gaining popularity for its high efficiency, reduced organic solvent consumption, and its particular suitability for separating isomeric species.[6][7][8]

  • Thin-Layer Chromatography (TLC): A simpler method often used for initial screening and separation of lipid classes.[9][10]

Q3: My chromatogram shows one large peak instead of two separate peaks for the isomers. What could be the cause?

This issue, known as co-elution or poor resolution, can stem from several factors:

  • Inappropriate Stationary Phase: The column chemistry may not be selective enough to differentiate between the isomers. For HPLC, a polymeric ODS column has shown effectiveness in separating triacylglycerol positional isomers, a principle that can be applied to diacylglycerols.[11]

  • Incorrect Mobile Phase Composition: The polarity of the mobile phase is critical. For reversed-phase HPLC, the ratio of solvents like acetonitrile and isopropanol needs careful optimization.[3]

  • Suboptimal Temperature: Column temperature can significantly influence separation. Lower temperatures (e.g., 18°C) have been shown to improve the resolution of triacylglycerol regioisomers in NARP-HPLC.[3]

  • Sample Overload: Injecting too much sample can lead to broad, overlapping peaks.[4][9]

Q4: I am observing streaking of my lipid spots on a TLC plate. What is causing this?

Streaking on a TLC plate can be caused by:

  • Sample Overload: Applying too much sample to the plate is a common cause.[4][9]

  • Sample Concentration: If the sample is too concentrated, it can overload the silica gel.[4]

  • Interactions with Silica Gel: Acidic or basic compounds can interact with the silica gel, leading to streaking.[4]

  • Incorrect Spotting Technique: Applying the sample as a large spot or line can contribute to this issue.[9]

  • Impurities: The presence of impurities in the sample or on the TLC plate can also cause streaking.[4]

Troubleshooting Guides

HPLC-Based Separation
Problem Potential Cause Recommended Solution
Poor Resolution/Co-elution of Isomers Mobile phase is not optimized.Adjust the ratio of polar and non-polar solvents. For NARP-HPLC, fine-tune the acetonitrile/isopropanol ratio.[3]
Column temperature is too high.Lower the column temperature. For some TAG separations, 18°C has been effective.[3]
Incorrect column type.Use a column with higher selectivity for isomers, such as a polymeric ODS column.[11]
Peak Tailing or Fronting Column degradation.Wash the column with a strong solvent or replace it if necessary.[2]
Sample overload.Reduce the sample concentration or injection volume.[9]
Inappropriate mobile phase pH.Adjust the mobile phase pH if your analytes are ionizable.
Baseline Noise or Drift Contaminated mobile phase or detector.Use fresh, high-purity solvents and flush the detector.[12]
Air bubbles in the system.Degas the mobile phase and purge the pump.
Column bleed.Ensure the column is properly conditioned and operated within its temperature limits.[12]
GC-Based Separation
Problem Potential Cause Recommended Solution
Poor Isomer Separation Inadequate column polarity.Use a highly polarizable stationary phase suitable for lipid isomers.[4]
Incorrect temperature program.Optimize the temperature ramp rate. A slow ramp (e.g., 2°C/min) can improve resolution.[4]
No Peaks or Very Small Peaks Sample degradation in the injector.Ensure the injection port temperature is not excessively high.[5]
Leaks in the system.Check for leaks at all connections using an electronic leak detector.[12]
Contaminated injector liner.Clean or replace the injector liner.[12]
Broad or Tailing Peaks Column contamination.Bake out the column at a high temperature or trim the first few inches.[12]
Slow sample transfer to the column.Optimize the injection technique (e.g., splitless vs. split injection).

Experimental Protocols

Protocol 1: Separation of Diacylglycerol Isomers by NARP-HPLC

This protocol is adapted from methods used for triacylglycerol regioisomer separation.[3]

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase (e.g., acetonitrile/2-propanol) to a concentration of 1-5 mg/mL.

    • Filter the sample through a 0.2 µm PTFE syringe filter before injection.[3]

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a column thermostat and a suitable detector (e.g., Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD)).[3]

    • Column: A polymeric ODS column or a C18 column designed for lipid analysis (e.g., Nucleodur C18 Isis, 5 µm, 250 x 4.6 mm).[3]

    • Mobile Phase: Isocratic elution with an optimized mixture of acetonitrile and 2-propanol (e.g., starting with a ratio between 60:40 and 80:20 v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 18°C.[3]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the this compound isomers based on their retention times and/or mass spectra if using an MS detector.

    • Quantify the isomers by integrating the peak areas.

Protocol 2: GC Analysis of Diacylglycerol Isomers

This protocol is based on general methods for diacylglycerol analysis by GC.[4][13]

  • Derivatization (if necessary):

    • To improve volatility and thermal stability, this compound can be derivatized to its trimethylsilyl (TMS) ether. This is a common step for GC analysis of diacylglycerols.[13]

  • GC System and Conditions:

    • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).[5][13]

    • Column: A high-temperature stable, polarizable capillary column (e.g., 1% SE-30™ on Chromosorb W™).[4]

    • Carrier Gas: Helium or nitrogen at a constant flow rate.[4]

    • Temperature Program:

      • Initial temperature: 250°C

      • Ramp: 2°C/min to 300°C

      • Hold at 300°C for 10 minutes.[4]

    • Injector Temperature: 320°C.

    • Detector Temperature: 350°C.

  • Data Analysis:

    • Identify the isomer peaks based on their retention times.

    • For GC-MS, use characteristic fragment ions to confirm the identity of the sn-1,2 and sn-1,3 isomers.[13]

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve this compound in Mobile Phase filter Filter through 0.2 µm PTFE filter dissolve->filter inject Inject into HPLC System filter->inject separate Isocratic Separation on C18 Column inject->separate detect Detect with ELSD or MS separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Isomers integrate->quantify

Caption: Workflow for this compound Isomer Separation by NARP-HPLC.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Poor Isomer Separation (Co-elution) cause1 Suboptimal Mobile Phase problem->cause1 cause2 Incorrect Column Temperature problem->cause2 cause3 Non-selective Stationary Phase problem->cause3 cause4 Sample Overload problem->cause4 sol1 Adjust Solvent Ratio cause1->sol1 sol2 Optimize Temperature cause2->sol2 sol3 Use High-Selectivity Column cause3->sol3 sol4 Reduce Sample Concentration cause4->sol4

Caption: Troubleshooting Logic for Poor Isomer Separation in Chromatography.

References

Improving signal-to-noise ratio for Dipalmitolein in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dipalmitolein LC-MS Analysis

Welcome to the technical support center for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides targeted troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the signal-to-noise ratio (S/N) in their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the LC-MS analysis of this compound.

Q1: My this compound signal is extremely weak or completely absent. What are the initial steps for troubleshooting?

A complete loss of signal often points to a singular, significant issue. A systematic check of the extraction procedure, the Liquid Chromatography (LC) system, and the Mass Spectrometer (MS) is the most effective approach.

Initial Troubleshooting Workflow

start_node Start: No this compound Signal process_node1 1. Prepare fresh standards Inject directly start_node->process_node1 Isolate the problem process_node process_node decision_node decision_node result_node result_node system_node system_node decision_node1 Signal Present? process_node1->decision_node1 result_node1 Issue is with Sample Extraction decision_node1->result_node1 Yes process_node2 2. Check MS functionality (Direct infusion) decision_node1->process_node2 No system_node1 Check: - Stable ESI spray? - Source voltages? - Gas flows? process_node2->system_node1 decision_node2 MS Functions? system_node1->decision_node2 result_node2 Troubleshoot MS (Source, Optics) decision_node2->result_node2 No process_node3 3. Check LC functionality decision_node2->process_node3 Yes system_node2 Check: - Leaks? - Pressure fluctuations? - Column integrity? process_node3->system_node2 result_node3 Troubleshoot LC (Pump, Column, Connections) system_node2->result_node3 input_node Input: Total Lipid Extract (from Bligh-Dyer) process_node1 Add La(III)-salt complexing agent input_node->process_node1 Step 1 process_node process_node output_node Output: Purified DAGs (Ready for LC-MS) process_node2 Add Fluorous Solvent (e.g., tetradecafluorohexane) process_node1->process_node2 Step 2 process_node3 Vortex & Centrifuge process_node2->process_node3 Step 3 process_node4 Collect Upper Non-Fluorous Phase process_node3->process_node4 Phase Separation process_node4->output_node

Addressing matrix effects in Dipalmitolein quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of dipalmitolein.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix effect" refers to the alteration of this compound's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1][2] This interference can either suppress or enhance the this compound signal, leading to inaccurate and imprecise quantification.[1][3] In lipidomics, phospholipids are a primary contributor to matrix effects, especially when using electrospray ionization (ESI).

Q2: How can I determine if my this compound quantification is affected by matrix effects?

A2: Two primary methods can be used to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This quantitative method compares the signal response of a this compound standard in a clean solvent to the response of the same standard spiked into a blank matrix sample after the extraction process.[1][3] A significant difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion Method: This is a qualitative technique used to identify the regions in the chromatogram where matrix effects (ion suppression or enhancement) occur.[1][4] It involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank, extracted sample.

Q3: What are the most effective strategies to minimize matrix effects in this compound analysis?

A3: A multi-pronged approach is often the most effective. Key strategies include:

  • Robust Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[3] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly effective for cleaning up lipid samples.[3][5]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components can significantly reduce interference.[1] This can involve adjusting the mobile phase gradient, changing the column, or using a different mobile phase composition.[1]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is considered the gold standard for correcting matrix effects.[6][7] Odd-chain lipids can also be used as an alternative.[8] The internal standard should be added as early as possible in the sample preparation workflow.[8]

  • Sample Dilution: A simple and often effective method is to dilute the sample, which reduces the concentration of interfering matrix components.[1][3] However, the this compound concentration must remain above the instrument's limit of quantification.[1][3]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This is a common symptom of unaddressed matrix effects. The following troubleshooting workflow can help identify and resolve the issue.

cluster_0 Troubleshooting Workflow for Poor Reproducibility start Start: Poor Reproducibility in this compound Quantification assess_me Assess Matrix Effects (Post-Extraction Spike) start->assess_me me_present Matrix Effects Detected assess_me->me_present Yes no_me No Significant Matrix Effects (Check other variables) assess_me->no_me No optimize_sp Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_sp optimize_lc Optimize LC Method (e.g., gradient, column) optimize_sp->optimize_lc use_is Implement Stable Isotope-Labeled Internal Standard optimize_lc->use_is reassess Re-assess Matrix Effects use_is->reassess resolved Issue Resolved reassess->resolved Resolved not_resolved Issue Not Resolved (Consult with expert) reassess->not_resolved Not Resolved

Caption: Troubleshooting workflow for addressing poor reproducibility in this compound quantification.

Issue 2: Ion suppression observed during this compound analysis.

Ion suppression is a clear indication of matrix effects. The following steps can help mitigate this issue.

  • Confirm Ion Suppression: Use the post-column infusion method to visualize the retention time window where ion suppression occurs.

  • Optimize Chromatography: Adjust the chromatographic gradient to shift the elution of this compound away from the suppression zone.

  • Enhance Sample Cleanup: Implement a more rigorous sample preparation method to remove the interfering compounds. The table below summarizes the effectiveness of different techniques.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniquePrincipleEffectiveness in Reducing Matrix EffectsAnalyte Recovery
Protein Precipitation (PPT) Proteins are precipitated out of the sample using a solvent like acetonitrile or methanol.Low to ModerateGood, but can be non-selective.
Liquid-Liquid Extraction (LLE) This compound is partitioned into an immiscible organic solvent, leaving polar interferences in the aqueous phase.Moderate to HighGood, but can be labor-intensive.
Solid-Phase Extraction (SPE) This compound is retained on a solid sorbent while interferences are washed away.HighVery Good, and can be automated.
HybridSPE®-Phospholipid Targeted removal of phospholipids using zirconia-coated silica particles.Very HighExcellent for phospholipid removal.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Spike the this compound standard into the final reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process a blank matrix sample (e.g., plasma from a subject not exposed to the drug) through your entire sample preparation workflow.

    • Set C (Post-Spiked Matrix): Spike the this compound standard into the extracted blank matrix from Set B to the same final concentration as Set A.[1]

  • Analyze Samples: Analyze all three sets of samples by LC-MS.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute this compound with a strong solvent (e.g., methanol or isopropanol).

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

cluster_1 Solid-Phase Extraction (SPE) Workflow start Start: Sample condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash (Remove Polar Interferences) load->wash elute 4. Elute this compound (Strong Organic Solvent) wash->elute dry 5. Dry Down Eluate elute->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute analyze Analyze by LC-MS reconstitute->analyze

Caption: A typical Solid-Phase Extraction (SPE) workflow for this compound sample cleanup.

Mandatory Visualization: Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between different strategies for mitigating matrix effects in this compound quantification.

cluster_2 Strategies to Mitigate Matrix Effects cluster_s1 Sample Preparation Techniques cluster_s2 Chromatographic Optimization cluster_s3 Internal Standards goal Accurate this compound Quantification strategy1 Sample Preparation goal->strategy1 strategy2 Chromatography goal->strategy2 strategy3 Internal Standardization goal->strategy3 ppt Protein Precipitation strategy1->ppt lle Liquid-Liquid Extraction strategy1->lle spe Solid-Phase Extraction strategy1->spe gradient Gradient Modification strategy2->gradient column Column Selection strategy2->column sil Stable Isotope-Labeled strategy3->sil odd_chain Odd-Chain Lipids strategy3->odd_chain

Caption: A logical diagram of strategies to mitigate matrix effects in this compound analysis.

References

Technical Support Center: Optimization of Mobile Phase for Dipalmitolein Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Dipalmitolein and other triglycerides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended starting point for mobile phase selection in the HPLC analysis of this compound?

For this compound, a type of triglyceride, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective technique.[1]

A typical starting mobile phase for RP-HPLC consists of a binary gradient system:

  • Mobile Phase A (Weak Solvent): Acetonitrile (ACN).

  • Mobile Phase B (Strong Solvent): An organic modifier like isopropanol (IPA), methyl tert-butyl ether (MTBE), or acetone.[2][3]

Rationale: this compound is a non-polar lipid, making it highly suitable for reversed-phase chromatography where the stationary phase is non-polar (e.g., C18) and the mobile phase is relatively polar.[4][5] Acetonitrile is a common primary organic solvent, and modifiers like IPA or MTBE are added to the strong solvent to improve the solubility of triglycerides and optimize the separation of complex mixtures.[2] Gradient elution, where the concentration of the strong solvent (Mobile Phase B) is increased over time, is essential for resolving a wide range of triglycerides that may be present in a sample.[3]

Q2: I am observing poor peak resolution or co-elution of triglycerides. How can I improve it?

Poor resolution is a frequent challenge in triglyceride analysis and can stem from several factors related to the mobile phase, column, or other system parameters.[3]

Troubleshooting Steps:

  • Optimize the Gradient: The separation of complex triglyceride mixtures is significantly improved by using nonlinear or step-wise elution gradients.[3] Try making the gradient shallower (a slower increase in the strong solvent percentage over a longer time) to increase the separation between closely eluting peaks.

  • Change the Organic Modifier: The choice of the strong solvent can significantly impact selectivity.[4] If you are using an Acetonitrile/Isopropanol system, consider switching the modifier to Methyl tert-butyl ether (MTBE) or acetone.[2][6] These solvents have different properties and can alter the elution order and improve the separation of critical pairs.[2]

  • Adjust the Flow Rate: In HPLC, a lower flow rate generally leads to narrower peaks and better resolution, although it will increase the total analysis time.[3][7]

  • Control Column Temperature: In RP-HPLC, lower temperatures often lead to better separations of triglycerides.[2] However, be mindful of the solubility of your analytes, as highly saturated triglycerides can precipitate at lower temperatures.[2]

  • Increase Column Length: For very complex mixtures, connecting two or three C18 columns in series can dramatically enhance resolution.[3][6]

Q3: My peaks are tailing. What are the common causes and solutions for lipid analysis?

Peak tailing can compromise quantification and is often a sign of unwanted secondary interactions between the analyte and the stationary phase or system hardware.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with any polar moieties on the analytes, causing tailing. Adding a mobile phase modifier like formic acid or acetic acid can suppress these interactions.[8] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are commonly used.[9][10]

  • Analyte Overload: Injecting too much sample can lead to peak shape distortion.[3] Try diluting your sample and reinjecting.

  • Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure isopropanol when the run starts with 90% acetonitrile) can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[11] Avoid using hexane as an injection solvent in reversed-phase HPLC as it can cause severe peak broadening.[3][11]

Q4: Should I use isocratic or gradient elution for triglyceride analysis?

Gradient elution is strongly recommended and is a standard technique for analyzing complex triglyceride mixtures found in natural oils and fats.[1][2]

  • Why Gradient? Samples containing this compound are often complex mixtures of various triglycerides with a wide range of polarities and sizes. An isocratic mobile phase (constant composition) is unlikely to elute all components with good resolution in a reasonable time. A gradient program, which starts with a weaker mobile phase and gradually increases the percentage of a stronger organic solvent, allows for the separation of a broad range of analytes in a single run.[3]

Q5: What role does temperature play in the HPLC separation of this compound?

Temperature is a critical parameter that affects retention, selectivity, and solvent viscosity.[3]

  • General Trend in RP-HPLC: For triglycerides, lower temperatures (e.g., 20-30°C) generally result in better separations and increased resolution.[2] Increasing the temperature typically shortens retention times but may also decrease the selectivity between some triglyceride pairs.[3]

  • Solubility Consideration: A key challenge is that some triglycerides, particularly those that are highly saturated, have poor solubility in the mobile phase at low temperatures. This can lead to sample precipitation and system blockage. Therefore, the optimal temperature is often a compromise between achieving the best resolution and maintaining analyte solubility.[2]

Q6: Can this compound be analyzed by Gas Chromatography (GC)? What are the mobile phase considerations?

Yes, intact triglycerides like this compound can be analyzed by high-temperature GC.[12]

  • Mobile Phase: In GC, the mobile phase is an inert carrier gas, typically Helium or Hydrogen. The optimization of the "mobile phase" in GC primarily involves adjusting the flow rate of this gas.

  • Key GC Considerations:

    • High Temperature: The analysis requires specialty columns designed for high temperatures (e.g., up to 360°C) to ensure that heavy triglycerides can be volatilized and eluted.[3]

    • Stationary Phase: The choice of the GC column's stationary phase is critical. Low-polarity phases separate triglycerides mainly by their carbon number (chain length), while higher-polarity phases can resolve species by both chain length and degree of unsaturation.[3]

    • Column Bleed: At the high temperatures required, the stationary phase can degrade and "bleed," causing a rising baseline. Using a high-temperature-rated column and ensuring it is properly conditioned is essential to minimize this effect.[3]

Q7: My baseline is noisy or drifting. What are the potential mobile phase-related causes?

An unstable baseline can interfere with peak detection and lead to inaccurate results.

Potential Causes & Solutions:

  • Contaminated Solvents: Impurities in mobile phase solvents are a common cause of baseline issues, especially in gradient elution. Always use high-purity (HPLC or MS-grade) solvents and additives.[3]

  • Inadequate Degassing: Dissolved gas in the mobile phase can form bubbles in the pump or detector, causing pressure fluctuations and baseline noise. Degas the mobile phase before use by sonication, vacuum filtration, or helium sparging.

  • Buffer Precipitation: If using buffers, ensure they are fully dissolved and miscible with the organic solvent across the entire gradient range. High concentrations of phosphate buffers can precipitate in high percentages of acetonitrile.[13]

  • Microbial Growth: Aqueous mobile phases, especially those with neutral pH, can support microbial growth over time. Prepare fresh aqueous mobile phases daily.

Data Presentation

Table 1: Common Mobile Phase Systems for Reversed-Phase HPLC of Triglycerides

Mobile Phase A (Weak)Mobile Phase B (Strong)Column TypeTypical ApplicationReference
AcetonitrileIsopropanol (IPA)C18General triglyceride profiling[14]
AcetonitrileMethyl tert-butyl ether (MTBE)C18, C30Improved resolution for complex mixtures[2][3][6]
AcetonitrileAcetoneC18Alternative modifier for selectivity changes[3][15]
Acetonitrile/Water with AdditivesIPA/Acetonitrile with AdditivesC18LC-MS analysis of lipids[16]

Additives often include 0.1% formic acid or 10 mM ammonium formate for improved peak shape and MS compatibility.[9][10]

Experimental Protocols

Protocol 1: General RP-HPLC Method Development for this compound
  • Column Selection: Start with a high-quality C18 column (e.g., 150 mm x 2.1 mm, <3 µm particle size). For higher resolution, consider longer columns or connecting columns in series.[3][6]

  • Mobile Phase Preparation:

    • Mobile Phase A: 100% HPLC-grade Acetonitrile.

    • Mobile Phase B: 100% HPLC-grade Isopropanol (or MTBE).

    • Filter both solvents using a 0.45 µm or 0.22 µm membrane filter and degas thoroughly.

  • Initial Gradient Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-40 min: Linear ramp to 90% B

      • 40-45 min: Hold at 90% B

      • 45-50 min: Return to 30% B and equilibrate for 10 minutes before the next injection.

  • Detection: Use an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS), as triglycerides have poor UV absorbance.[12][15]

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, temperature, and choice of modifier (Solvent B) to achieve the desired resolution.[2][4]

Visualizations

Logical Workflow for Mobile Phase Optimization

workflow start Define Analytical Goals (Resolution, Speed, Sensitivity) col_select Column Selection (e.g., C18, 3-4 µm) start->col_select mobile_phase Select Initial Mobile Phase (e.g., ACN / IPA) col_select->mobile_phase gradient Develop Initial Gradient mobile_phase->gradient optimize Optimize Parameters (Gradient Slope, Modifier, Temp.) gradient->optimize Evaluate Resolution & Peak Shape validate Method Validation (Robustness, Reproducibility) optimize->validate end Routine Analysis validate->end

Caption: A typical workflow for developing and optimizing an HPLC method for triglyceride analysis.

Troubleshooting Decision Tree for Common HPLC Issues

troubleshooting problem Chromatographic Issue Observed res Poor Resolution / Co-elution problem->res tail Peak Tailing problem->tail pressure High Backpressure problem->pressure sol_res1 Make Gradient Shallower res->sol_res1 sol_res2 Change Organic Modifier (e.g., IPA to MTBE) res->sol_res2 sol_res3 Lower Column Temperature res->sol_res3 sol_tail1 Add Modifier (e.g., 0.1% Formic Acid) tail->sol_tail1 sol_tail2 Use Sample Solvent Weaker Than Mobile Phase tail->sol_tail2 sol_tail3 Reduce Sample Concentration tail->sol_tail3 sol_press1 Filter Mobile Phase & Sample pressure->sol_press1 sol_press2 Backflush Column pressure->sol_press2 sol_press3 Check for System Blockages (Frits, Tubing) pressure->sol_press3

Caption: A decision tree for troubleshooting common mobile phase-related issues in HPLC.

References

Dipalmitolein fragmentation pattern analysis for improved identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the mass spectrometry-based analysis of dipalmitolein.

Frequently Asked Questions (FAQs)

Identification and Fragmentation

Q1: What are the expected precursor ions for this compound in positive mode electrospray ionization mass spectrometry (ESI-MS)?

A: this compound (DAG 16:1/16:1) is a neutral lipid, and its analysis by mass spectrometry requires an ionization event, typically the formation of positive ions through cationization.[1] In positive mode ESI, you can expect to observe several common adducts. The most efficient decomposition for tandem MS is often seen with ammonium adducts.[1]

Data Presentation: Calculated m/z of this compound Precursor Ions Calculated based on the monoisotopic mass of this compound (C35H64O5): 564.4754 Da

AdductFormulaAdduct Mass (Da)Calculated m/z
Protonated[M+H]+1.0078565.4832
Ammoniated[M+NH4]+18.0344582.5098
Sodiated[M+Na]+22.9898587.4652

Q2: What is the characteristic fragmentation pattern for this compound in tandem MS (MS/MS)?

A: Tandem mass spectrometry of diacylglycerols (DAGs) like this compound primarily involves the neutral loss of one of the fatty acyl chains. When the ammoniated precursor [M+NH4]+ is selected, collision-induced dissociation (CID) typically results in the loss of a fatty acid as a neutral molecule plus ammonia, yielding a characteristic fragment. The sodiated adducts are generally more difficult to decompose and require higher collision energies.[1]

For a protonated precursor [M+H]+, the primary fragmentation pathway is the neutral loss of one palmitoleic acid (C16H30O2), followed by a potential loss of water (H2O). The palmitoleoyl acylium ion can also be observed.

Data Presentation: Expected Fragments of this compound ([M+H]+ Precursor)

DescriptionFragmentation PathwayCalculated m/z
Diacylglycerol Fragment[M+H - C16H30O2]+311.2586
Acylium Ion[C16H29O]+237.2219
Diacylglycerol Fragment (dehydrated)[M+H - C16H30O2 - H2O]+293.2480
Troubleshooting Common Issues

Q3: My signal intensity for this compound is very low. How can I improve detection?

A: Low abundance and poor ionization are common challenges in the analysis of neutral lipids.[1][2][3]

  • Optimize Ionization: Form ammonium adducts by adding a reagent like ammonium acetate to your mobile phase or as a post-column infusion.[4] These adducts often show highly efficient decomposition in MS/MS experiments.[1]

  • Sample Purity: The presence of high-abundance lipids like phospholipids can cause significant matrix effects, suppressing the signal of lower-abundance species like DAGs.[5] Implement a sample cleanup step specifically to remove phospholipids.

  • Derivatization: Although it adds a step, derivatizing the hydroxyl group can improve ionization efficiency and chromatographic behavior.[4]

Q4: I am observing significant background noise and matrix effects. What are the best practices for sample preparation?

A: Robust sample preparation is critical for reducing matrix effects and ensuring data integrity.[6]

  • Lipid Extraction: Use a well-established liquid-liquid extraction (LLE) method like the Folch or Bligh-Dyer protocols, which use a chloroform/methanol mixture to partition lipids from polar molecules.[5][7]

  • Phospholipid Removal: Phospholipids are a known cause of matrix effects in DAG analysis.[5] A fluorous biphasic liquid-liquid extraction or solid-phase extraction (SPE) using a silica column can be employed to specifically remove them from the extract.[2][5]

  • Prevent Degradation: To prevent enzymatic degradation and oxidation, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[6][8] The addition of an antioxidant like butylated hydroxytoluene (BHT) during extraction is also recommended.[8]

Q5: How can I differentiate this compound (DAG 16:1/16:1) from its isomers (e.g., DAG 14:0/18:2) or regioisomers (1,2- vs. 1,3-dipalmitolein)?

A: This is a significant challenge in lipidomics as mass spectrometry alone cannot easily distinguish between isobaric and isomeric species.[1]

  • Chromatography: Liquid chromatography (LC) is essential. A normal-phase LC method can effectively separate DAG regioisomers (1,2- vs. 1,3-).[4] Reverse-phase LC can separate DAGs based on their fatty acyl composition, helping to resolve species with the same total carbon number and double bonds but different chain lengths (e.g., 16:1/16:1 vs. 14:0/18:2).

  • High-Resolution MS: High-resolution mass spectrometry can help confirm the elemental composition, but it cannot differentiate isomers.[9]

  • Ion Mobility: Ion mobility-mass spectrometry is a powerful technique that can separate some isobaric lipids, but it may have trade-offs between sensitivity and resolving power.[10][11]

Q6: My lipid identification software gives inconsistent results for DAGs. What steps should I take?

A: It is a known issue that different lipidomics software platforms can produce inconsistent identifications, even from identical datasets.[10][12]

  • Manual Curation: Do not rely solely on automated software outputs. Manually inspect the MS/MS spectra for characteristic fragments (as listed in the table above). The best practice in lipidomics is to use MS2 spectra for identification.[10]

  • Check for Co-elution: Inconsistent fragment spectra can be caused by the co-elution of multiple lipid species within the precursor ion selection window, leading to a mixed MS/MS spectrum.[10] Re-evaluate your chromatographic separation to improve peak resolution.

  • Validate Across Modes: If possible, acquire data in both positive and negative ionization modes. Cross-validating findings can increase identification confidence.[12]

Experimental Protocols

Protocol: General Lipid Extraction for DAG Analysis

This protocol is a generalized liquid-liquid extraction method adapted from established principles like the Folch and Bligh-Dyer methods, suitable for tissues or cells.[5][7]

  • Sample Homogenization:

    • Place a pre-weighed tissue sample (e.g., 50-100 mg) or cell pellet in a glass tube.

    • Add 1 mL of ice-cold methanol (MeOH).

    • Homogenize the sample thoroughly using a mechanical homogenizer until no visible tissue clumps remain. Keep the sample on ice throughout the process to prevent lipid degradation.[7][8]

  • Solvent Extraction:

    • To the homogenate, add 2 mL of chloroform (CHCl3). The mixture should now be in a ratio of 2:1 CHCl3:MeOH.

    • Vortex the mixture vigorously for 2 minutes.

    • Allow the sample to incubate at room temperature for 20-30 minutes to ensure complete extraction.

  • Phase Separation:

    • Add 0.8 mL of LC-MS grade water to induce phase separation.[7]

    • Vortex the mixture for 30 seconds.

    • Centrifuge the sample at a low speed (e.g., 2,000 x g) for 10 minutes. This will result in two distinct phases: an upper aqueous phase (methanol/water) and a lower organic phase (chloroform) containing the lipids.[8]

  • Lipid Collection and Drying:

    • Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface between the layers.

    • Dry the collected lipid extract to completeness under a gentle stream of nitrogen gas or using a speed vacuum concentrator.

  • Reconstitution:

    • Re-suspend the dry lipid film in a suitable volume (e.g., 100-200 µL) of an appropriate solvent for your LC-MS system, such as methanol/chloroform (1:1 v/v) or isopropanol.[13]

    • Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.

Visualizations

Workflow and Fragmentation Diagrams

Dipalmitolein_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue, Plasma, etc.) Homogenize Homogenization (in Methanol) Sample->Homogenize Extract Liquid-Liquid Extraction (Chloroform/Methanol/Water) Homogenize->Extract Collect Collect Organic Layer Extract->Collect Dry Dry Down & Reconstitute Collect->Dry LC LC Separation (e.g., Reverse Phase) Dry->LC MS1 MS1 Scan (Detect Precursor Ion) LC->MS1 MS2 Tandem MS (MS/MS) (Fragment Precursor) MS1->MS2 Identify Peak Identification (Software + Manual Curation) MS2->Identify Quant Quantification Identify->Quant

Caption: Experimental workflow for this compound analysis.

Dipalmitolein_Fragmentation Precursor Precursor Ion [DAG 16:1/16:1 + H]+ m/z = 565.48 Fragment1 Diacylglycerol Fragment [M+H - C16H30O2]+ m/z = 311.26 Precursor->Fragment1 Neutral Loss of Palmitoleic Acid Fragment2 Acylium Ion [C16H29O]+ m/z = 237.22 Precursor->Fragment2 Fragment3 Dehydrated Fragment [Fragment1 - H2O]+ m/z = 293.25 Fragment1->Fragment3 Neutral Loss of Water

Caption: Key fragmentation pathways of protonated this compound.

References

Technical Support Center: Dipalmitolein Analysis by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dipalmitolein using electrospray ionization (ESI) mass spectrometry (MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve accurate and reproducible results in their experiments.

Troubleshooting Guides

Problem: Low or no signal for this compound in my ESI-MS analysis.

This is a common issue often attributed to ion suppression, where other molecules in the sample interfere with the ionization of this compound.

Possible Cause Troubleshooting Steps & Solutions
Phospholipid Interference Phospholipids are a primary cause of ion suppression for triglycerides like this compound in biological samples.[1] They have a higher ionization efficiency and can co-elute with the analyte of interest, leading to a significant decrease in the this compound signal. Solution: Implement a robust sample preparation method to remove phospholipids. Liquid-liquid extraction (LLE) is a highly effective and cost-efficient method for this purpose.[1]
High Salt Concentration Non-volatile salts from buffers or the sample matrix can accumulate in the ESI source, leading to unstable spray and ion suppression. Solution: If possible, use volatile buffers like ammonium formate or ammonium acetate. If non-volatile salts are unavoidable, consider sample cleanup methods like solid-phase extraction (SPE) or dialysis.
Inappropriate ESI Parameters The efficiency of this compound ionization is highly dependent on the ESI source parameters. Solution: Optimize key ESI parameters such as spray voltage, capillary temperature, and gas flows. A systematic approach, such as a design of experiment (DOE), can help identify the optimal settings for your instrument and method.
Suboptimal Mobile Phase Composition The composition of the mobile phase affects both the chromatographic separation and the ESI efficiency. Solution: For reversed-phase chromatography, a mobile phase containing a mixture of organic solvents like acetonitrile, isopropanol, and water with additives like ammonium formate or acetate is often effective for triglycerides.
Analyte Concentration Too High or Too Low ESI has a limited linear dynamic range. If the this compound concentration is too high, it can lead to detector saturation and self-suppression. If it is too low, the signal may be indistinguishable from the background noise. Solution: Prepare a dilution series of your sample to determine the optimal concentration range for your instrument.

Problem: Inconsistent and irreproducible results for this compound quantification.

Variability in your results can often be traced back to inconsistent ion suppression effects between samples.

Possible Cause Troubleshooting Steps & Solutions
Matrix Effects The composition of the sample matrix can vary between samples, leading to different degrees of ion suppression. Solution: Employ matrix-matched calibration standards and quality control samples to compensate for consistent matrix effects.
Inadequate Sample Preparation Incomplete or inconsistent removal of interfering substances will lead to variable ion suppression. Solution: Standardize your sample preparation protocol and ensure its robustness. Consider using an internal standard to correct for variations.
Instrument Instability Fluctuations in instrument performance can contribute to irreproducible results. Solution: Regularly check the stability of the ESI spray and the MS signal using a standard solution. Perform routine maintenance and calibration of your mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of other co-eluting compounds in the sample. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your analysis. For triglycerides like this compound, phospholipids are a major cause of ion suppression.[1]

Q2: What are the best sample preparation techniques to minimize ion suppression for this compound?

A2: Liquid-liquid extraction (LLE) is a highly effective method for removing phospholipids and other interfering substances from samples containing triglycerides. The Folch and Bligh & Dyer methods are classic LLE protocols that are widely used. A more recent development is the three-phase liquid extraction (3PLE) method, which allows for the simultaneous extraction and fractionation of lipids by polarity, with neutral lipids like this compound being enriched in the upper organic phase.

Q3: Which ionization mode, positive or negative, is better for this compound analysis?

A3: this compound, being a neutral lipid, does not have a readily ionizable functional group. However, it can be readily ionized in the positive ion mode through the formation of adducts with cations like ammonium (NH₄⁺) or sodium (Na⁺). Therefore, positive ion mode ESI is typically used for the analysis of triglycerides.

Q4: What are the recommended mobile phases for LC-MS analysis of this compound?

A4: For reversed-phase liquid chromatography (RPLC) of triglycerides, mobile phases consisting of a gradient of a weak solvent (e.g., a mixture of water and acetonitrile) and a strong solvent (e.g., a mixture of isopropanol and acetonitrile) are commonly used. The addition of a volatile salt like ammonium formate or ammonium acetate to the mobile phase can improve ionization efficiency and peak shape.

Q5: How can I confirm that ion suppression is affecting my this compound signal?

A5: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. In this experiment, a constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank sample extract is then injected. A dip in the baseline signal of this compound at a specific retention time indicates the elution of ion-suppressing components from the column.

Quantitative Data Summary

The following tables provide a summary of recommended starting points for optimizing your this compound analysis. Note that the optimal parameters may vary depending on the specific instrument and sample matrix.

Table 1: Comparison of Liquid-Liquid Extraction (LLE) Methods for Triglyceride Analysis

Method Solvent System General Principle Advantages Disadvantages
Folch Chloroform:Methanol (2:1, v/v)A monophasic extraction followed by a wash with an aqueous salt solution to induce phase separation.Well-established, good recovery for a wide range of lipids.Use of chloroform, which is a hazardous solvent.
Bligh & Dyer Chloroform:Methanol:Water (1:2:0.8, v/v/v)A biphasic extraction method where the sample is homogenized in a mixture of solvents.Uses less chloroform than the Folch method.Can be less efficient for some complex matrices.
Three-Phase Liquid Extraction (3PLE) Dichloromethane:Methanol:WaterA single-step extraction that results in three distinct phases, with neutral lipids in the top organic layer.Good for fractionation of lipid classes, reducing ion suppression from polar lipids.May require optimization for different sample types.

Table 2: Recommended Starting ESI-MS Parameters for this compound Analysis (Positive Ion Mode)

Parameter Recommended Range Rationale
Spray Voltage 3.0 - 4.5 kVOptimizes the formation of charged droplets.
Capillary Temperature 250 - 350 °CAids in the desolvation of the droplets.
Sheath Gas Flow Rate 30 - 50 (arbitrary units)Helps to nebulize the liquid stream and form a stable spray.
Auxiliary Gas Flow Rate 5 - 15 (arbitrary units)Assists in the evaporation of the solvent.
Collision Energy (for MS/MS) 20 - 40 eVFor fragmentation of the precursor ion to confirm identity.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Folch Method) for this compound from Biological Samples

  • Homogenization: Homogenize the sample (e.g., tissue or cell pellet) in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times the volume of the sample.

  • Agitation: Agitate the mixture for 15-20 minutes at room temperature.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the mixture and vortex thoroughly.

  • Phase Separation: Centrifuge the mixture at a low speed (e.g., 500 x g) for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol/acetonitrile) for LC-MS analysis.

Protocol 2: Post-Column Infusion to Detect Ion Suppression

  • Prepare a standard solution: Prepare a solution of this compound in a solvent compatible with your mobile phase at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • Set up the infusion: Use a syringe pump to deliver the this compound standard solution at a low flow rate (e.g., 5-10 µL/min) to a T-junction placed between the LC column and the ESI source.

  • Equilibrate the system: Start the LC flow with your initial mobile phase conditions and allow the mass spectrometer signal for this compound to stabilize.

  • Inject a blank matrix sample: Inject a blank sample extract (a sample prepared using the same procedure as your actual samples but without the analyte).

  • Monitor the signal: Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates a region of ion suppression.

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_troubleshooting Troubleshooting Logic Sample Biological Sample LLE Liquid-Liquid Extraction (e.g., Folch, 3PLE) Sample->LLE Remove Phospholipids SPE Solid-Phase Extraction Sample->SPE Remove Salts & Polar Interferences CleanExtract Clean this compound Extract LLE->CleanExtract SPE->CleanExtract LC LC Separation CleanExtract->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometry ESI->MS Data Accurate Data MS->Data LowSignal Low/No Signal? Data->LowSignal CheckSuppression Perform Post-Column Infusion LowSignal->CheckSuppression Yes OptimizePrep Optimize Sample Prep CheckSuppression->OptimizePrep Suppression Detected OptimizeParams Optimize ESI Parameters CheckSuppression->OptimizeParams No Suppression OptimizePrep->CleanExtract OptimizeParams->ESI

Caption: Workflow for minimizing ion suppression in this compound analysis.

TroubleshootingFlowchart start Start: Low this compound Signal q1 Is sample preparation adequate for phospholipid removal? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are ESI parameters optimized? a1_yes->q2 sol1 Implement/Optimize LLE (e.g., Folch, 3PLE) a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is mobile phase composition appropriate? a2_yes->q3 sol2 Systematically optimize spray voltage, temp., gas flows a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Problem Resolved a3_yes->end sol3 Use volatile buffers (e.g., ammonium formate) and optimize organic content a3_no->sol3 sol3->end

Caption: A logical troubleshooting flowchart for low this compound signal.

References

Enhancing the efficiency of Dipalmitolein extraction from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Dipalmitolein extraction from complex matrices.

Troubleshooting Guides & FAQs

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low this compound Yield

Question: My this compound yield is consistently lower than expected. What are the potential causes and how can I improve it?

Answer: Low recovery of this compound can stem from several factors, from initial sample preparation to the final extraction steps. Here are the primary causes and corresponding troubleshooting steps:

  • Incomplete Cell Lysis: For cellular or tissue samples, the lipids, including this compound, will remain trapped if the cell walls are not adequately disrupted.

    • Solution: Enhance your homogenization or sonication protocol. For robust samples, consider cryogenic grinding or bead beating to ensure thorough cell disruption.

  • Suboptimal Solvent Choice and Ratio: The polarity of the solvent system is critical for efficiently solubilizing this compound. An incorrect solvent or ratio can lead to poor extraction.[1][2][3]

    • Solution: For neutral lipids like this compound, non-polar solvents are generally effective.[1] A common and efficient method is the Folch or Bligh and Dyer technique, which uses a chloroform/methanol mixture.[1][4][5] Ensure the sample-to-solvent ratio is optimized; a ratio of 1:20 (sample to solvent, v/v) is often recommended for high lipid recovery.[1][4]

  • Inadequate Extraction Time or Temperature: The duration and temperature of the extraction process directly impact the diffusion of the solvent into the matrix and the solubilization of the target lipid.

    • Solution: Increase the extraction time to allow for complete penetration of the solvent. For methods like Soxhlet extraction, ensure a sufficient number of cycles. When using temperature-assisted methods, optimize the temperature to enhance solubility without degrading the this compound.

  • Poor Phase Separation: In liquid-liquid extraction, a clear separation between the organic (lipid-containing) and aqueous phases is crucial. Emulsions or a cloudy interface can trap lipids, reducing the yield.

    • Solution: To break emulsions, try adding a small amount of a different organic solvent or a brine solution to increase the ionic strength of the aqueous layer.[6] Centrifugation at a higher speed or for a longer duration can also facilitate better phase separation.[7]

Issue 2: Presence of Contaminants in the Extract

Question: My extracted this compound is impure, containing non-lipid contaminants. How can I obtain a cleaner extract?

Answer: Co-extraction of non-lipid molecules is a common challenge, particularly from complex matrices. Here’s how to address it:

  • Insufficient Washing of the Extract: The initial extract will likely contain water-soluble compounds from the sample matrix.

    • Solution: In the Folch or Bligh and Dyer methods, a washing step with a salt solution (e.g., 0.9% NaCl) is essential to remove non-lipid contaminants from the organic phase. Ensure this wash is performed thoroughly.

  • Protein Precipitation: Proteins can interfere with the extraction and contaminate the final product.

    • Solution: The chloroform/methanol solvent system aids in precipitating proteins at the interface between the aqueous and organic layers.[7] Carefully collect the lower organic phase without disturbing the protein layer.

  • Use of Selective Extraction Techniques: Some extraction methods are inherently more selective than others.

    • Solution: Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2) can be highly selective for neutral lipids like this compound. By tuning the pressure and temperature, the solvent properties of supercritical CO2 can be adjusted to target specific lipid classes.[8]

Issue 3: Suspected this compound Degradation

Question: I suspect that my this compound is degrading during the extraction process. What are the signs and how can I prevent this?

Answer: this compound, like other lipids, is susceptible to oxidation, especially if it contains unsaturated fatty acids.[9]

  • Causes of Degradation: Exposure to oxygen, light, high temperatures, and the presence of pro-oxidant metals can all contribute to lipid degradation.[10][11]

    • Prevention Strategies:

      • Work under an inert atmosphere: Purge storage containers and the extraction system with nitrogen or argon to minimize exposure to oxygen.[9]

      • Use antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT) or tocopherols to the extraction solvent to quench free radicals.[10][11]

      • Control temperature: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature.[10]

      • Protect from light: Use amber glass vials or cover your glassware with aluminum foil to prevent photo-oxidation.[9][11]

      • Proper Storage: Store the final extract at low temperatures (-20°C or -80°C) under an inert atmosphere.[9]

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data for different this compound extraction methods to facilitate comparison.

Table 1: Supercritical Fluid Extraction (SFE) Parameters

ParameterRangeOptimal ValueReference
Pressure (MPa) 20 - 4032.8[12]
Temperature (°C) 40 - 7051.0[12]
CO2 Flow Rate (L/min) 0.5 - 102 - 4[8]
Extraction Time (min) 30 - 12032.7[12]
Co-solvent (Ethanol) 0 - 15%2%[13][14]

Table 2: Ultrasound-Assisted Extraction (UAE) Parameters

ParameterRangeOptimal ValueReference
Frequency (kHz) 20 - 10040[15]
Temperature (°C) 25 - 9030 - 74.4[15][16]
Extraction Time (min) 15 - 7540 - 59.6[15][16]
Ultrasonic Power (W) 150 - 700700[16][17]
Solvent-to-Sample Ratio (v/w) 10:1 - 20:110:1[15]

Table 3: Solvent Extraction (Folch/Bligh & Dyer) Parameters

ParameterRecommended RatioReference
Chloroform:Methanol (v/v) 2:1[1]
Sample:Solvent (w/v) 1:20[1][4]
Wash Solution 0.9% NaCl[18]

Experimental Protocols

1. Supercritical Fluid Extraction (SFE) of this compound

This protocol outlines the general steps for extracting this compound using SFE with CO2.

  • Sample Preparation: The complex matrix should be lyophilized (freeze-dried) and ground to a fine powder (particle size of 0.3–1 mm is often ideal) to increase the surface area for extraction.[8]

  • System Preparation: Ensure the SFE system is clean and leak-free.[19]

  • Loading the Sample: Load the prepared sample into the extraction vessel.

  • Pressurization and Heating: Pressurize the system with CO2 and heat the extraction vessel to the desired supercritical conditions (e.g., 32.8 MPa and 51.0°C).[12]

  • Extraction: Pass the supercritical CO2 through the extraction vessel at a constant flow rate. The this compound will dissolve in the supercritical fluid.[19]

  • Separation: Route the CO2-extract mixture to a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the this compound to precipitate.[19]

  • Collection: Collect the extracted this compound from the separator.

  • System Cleaning: After extraction, flush the system with a suitable solvent like ethanol to remove any residual lipids.[12]

2. Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general procedure for UAE.

  • Sample Preparation: The sample should be dried and ground to a fine powder.

  • Mixing: Mix the powdered sample with the chosen extraction solvent (e.g., a mixture of chloroform and methanol) in a suitable vessel.[17]

  • Sonication: Place the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasound at a specific frequency and power for a defined period (e.g., 40 kHz, 150 W for 2-40 minutes).[15][17] Maintain the temperature of the mixture using a cooling bath.[17]

  • Separation: After sonication, separate the solid matrix from the solvent extract by centrifugation or filtration.

  • Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude this compound.

  • Purification (if necessary): The crude extract can be further purified using techniques like column chromatography.

3. Solvent Extraction of this compound (Modified Folch Method)

This protocol is a widely used method for total lipid extraction.[1]

  • Homogenization: Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture at a sample-to-solvent ratio of 1:20 (w/v).[1][4]

  • Agitation: Agitate the mixture for a sufficient time (e.g., 30 minutes) at room temperature to ensure thorough extraction.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the mixture and vortex gently.

  • Phase Separation: Centrifuge the mixture to facilitate the separation of the two phases: an upper aqueous phase and a lower organic phase containing the lipids. A layer of precipitated protein may be visible at the interface.[7]

  • Collection: Carefully collect the lower organic phase using a Pasteur pipette, avoiding the aqueous and protein layers.

  • Solvent Evaporation: Evaporate the solvent from the collected organic phase under a stream of nitrogen or using a rotary evaporator to obtain the this compound extract.

  • Storage: Store the dried extract at -20°C or lower under an inert atmosphere.[9]

Visualizations

Experimental Workflow for this compound Extraction and Analysis

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Sample Complex Matrix Drying Lyophilization (Drying) Sample->Drying Grinding Grinding/Homogenization Solvent_Extraction Solvent Extraction (e.g., Folch) Grinding->Solvent_Extraction SFE Supercritical Fluid Extraction (SFE) Grinding->SFE UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE Drying->Grinding Phase_Separation Phase Separation/ Filtration Solvent_Extraction->Phase_Separation Crude_Extract Crude this compound Extract SFE->Crude_Extract UAE->Phase_Separation Purification Purification (e.g., Chromatography) Crude_Extract->Purification Analysis Analysis (e.g., GC-MS, HPLC) Crude_Extract->Analysis Solvent_Evaporation Solvent Evaporation Phase_Separation->Solvent_Evaporation Solvent_Evaporation->Crude_Extract Purification->Analysis

References

Validation & Comparative

A Comparative Guide to the Validation of Dipalmitolein Quantification Methods Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of dipalmitolein, a diacylglycerol of significant interest in various research fields. The focus is on methods that utilize internal standards to ensure accuracy and precision. We will delve into the experimental protocols, present comparative quantitative data, and visualize the validation workflows for the predominant analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Executive Summary

Accurate quantification of this compound is crucial for understanding its physiological roles and for its application in drug development. The choice of analytical method depends on factors such as sensitivity, specificity, sample matrix, and throughput requirements. LC-MS/MS is often favored for its high sensitivity and specificity, while GC-MS provides excellent chromatographic resolution for fatty acid profiling after derivatization. HPLC-ELSD offers a more universal detection method for lipids but generally with lower sensitivity compared to mass spectrometry. The use of appropriate internal standards is paramount for all these techniques to correct for variations in sample preparation and instrument response.

Data Presentation: Comparison of Quantification Methods

The following tables summarize the key performance parameters of the different analytical methods for this compound quantification. Please note that specific performance characteristics can vary based on the instrumentation, sample matrix, and specific protocol employed.

Table 1: Comparison of Analytical Methods for this compound Quantification

ParameterLC-MS/MSGC-MSHPLC-ELSD
Principle Separation by liquid chromatography, detection by mass spectrometrySeparation of derivatized fatty acids by gas chromatography, detection by mass spectrometrySeparation by liquid chromatography, detection by light scattering
Internal Standard Stable isotope-labeled this compound (e.g., d5-dipalmitolein) or a structurally similar non-endogenous diacylglycerolDeuterated fatty acid methyl ester (e.g., d3-palmitoleic acid methyl ester) or a non-endogenous fatty acid methyl esterA non-endogenous lipid with similar detector response, such as a different diacylglycerol or a monoacylglycerol
Sample Prep. Lipid extraction (e.g., Folch or Bligh & Dyer), potential solid-phase extraction cleanupLipid extraction, hydrolysis, and derivatization (e.g., methylation or silylation)Lipid extraction
Throughput HighModerateHigh
Specificity Very HighHighModerate
Sensitivity Very HighHighLow to Moderate

Table 2: Typical Quantitative Performance Data for Diacylglycerol Analysis

ParameterLC-MS/MSGC-MSHPLC-ELSD
Linearity (R²) >0.99>0.99>0.98
Accuracy (% Recovery) 90-110%85-115%80-120%
Precision (%RSD) <15%<15%<20%
Limit of Detection (LOD) pg/mL rangeng/mL rangeµg/mL range
Limit of Quantification (LOQ) pg/mL to ng/mL rangeng/mL rangeµg/mL range

Note: The data in Table 2 are representative values for diacylglycerol analysis and may vary for specific this compound assays.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using the three compared methods.

General Workflow for this compound Quantification cluster_LCMS LC-MS/MS Method cluster_GCMS GC-MS Method cluster_HPLC HPLC-ELSD Method lcms_start Sample Collection (e.g., Plasma, Tissue) lcms_is Add Internal Standard (e.g., d5-Dipalmitolein) lcms_start->lcms_is lcms_ext Lipid Extraction (Folch/Bligh & Dyer) lcms_is->lcms_ext lcms_sep LC Separation (Reversed-Phase C18) lcms_ext->lcms_sep lcms_ms MS/MS Detection (MRM Mode) lcms_sep->lcms_ms lcms_quant Quantification lcms_ms->lcms_quant gcms_start Sample Collection (e.g., Plasma, Tissue) gcms_ext Lipid Extraction gcms_start->gcms_ext gcms_hydro Hydrolysis to Fatty Acids gcms_ext->gcms_hydro gcms_is Add Internal Standard (e.g., d3-Palmitoleic Acid) gcms_hydro->gcms_is gcms_deriv Derivatization (e.g., Methylation) gcms_is->gcms_deriv gcms_sep GC Separation gcms_deriv->gcms_sep gcms_ms MS Detection gcms_sep->gcms_ms gcms_quant Quantification gcms_ms->gcms_quant hplc_start Sample Collection (e.g., Edible Oil) hplc_is Add Internal Standard (e.g., Monostearin) hplc_start->hplc_is hplc_ext Lipid Extraction hplc_is->hplc_ext hplc_sep HPLC Separation (Normal-Phase) hplc_ext->hplc_sep hplc_elsd ELSD Detection hplc_sep->hplc_elsd hplc_quant Quantification hplc_elsd->hplc_quant

Caption: Comparative workflows for this compound quantification.

Method Validation Workflow start Method Development linearity Linearity & Range start->linearity accuracy Accuracy (Spike/Recovery) start->accuracy precision Precision (Repeatability & Intermediate) start->precision lod_loq LOD & LOQ start->lod_loq specificity Specificity/ Selectivity start->specificity validation Validated Method linearity->validation accuracy->validation precision->validation lod_loq->validation specificity->validation robustness Robustness stability Analyte Stability validation->robustness validation->stability

Caption: Key steps in the validation of a quantitative analytical method.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the quantification of this compound.

LC-MS/MS Method

a. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., d5-dipalmitolein in methanol).

  • Perform a liquid-liquid extraction using a modified Folch method: Add 2 mL of chloroform:methanol (2:1, v/v), vortex for 2 minutes, and centrifuge at 2000 x g for 10 minutes.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate.

  • Gradient: A linear gradient from 30% to 100% B over 15 minutes, hold for 5 minutes, and re-equilibrate for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For example, for this compound (C35H64O5), the [M+NH4]+ adduct could be monitored.

GC-MS Method

a. Sample Preparation and Derivatization (from Tissue)

  • Homogenize approximately 50 mg of tissue in a suitable solvent.

  • Perform a lipid extraction as described for the LC-MS/MS method.

  • To the dried lipid extract, add 1 mL of 2% H2SO4 in methanol and heat at 80°C for 1 hour to hydrolyze the diacylglycerol and methylate the fatty acids.

  • Add the internal standard (e.g., heptadecanoic acid methyl ester).

  • Extract the fatty acid methyl esters (FAMEs) with hexane.

  • Dry the hexane extract and reconstitute in a suitable volume for GC-MS analysis.

b. GC-MS Analysis

  • GC Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C in splitless mode.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 10 minutes.

  • MS Detection: Electron ionization (EI) at 70 eV.

  • Scan Mode: Full scan mode to identify FAMEs and selected ion monitoring (SIM) mode for quantification of palmitoleic acid methyl ester.

HPLC-ELSD Method

a. Sample Preparation (from Edible Oil)

  • Dissolve a known amount of the oil sample in a suitable solvent (e.g., hexane).

  • Add the internal standard (e.g., monostearin).

  • Filter the sample through a 0.45 µm filter before injection.

b. HPLC-ELSD Analysis

  • HPLC Column: Normal-phase silica column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of hexane and isopropanol/ethyl acetate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • ELSD Settings: Nebulizer temperature and gas flow should be optimized for the specific mobile phase composition.

Conclusion

The selection of an appropriate method for this compound quantification requires careful consideration of the research objectives and available resources. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for complex biological matrices and low-abundance samples. GC-MS is a robust technique for determining the fatty acid composition of this compound after derivatization. HPLC-ELSD provides a simpler and more cost-effective alternative, particularly for less complex samples where high sensitivity is not a primary requirement. Regardless of the chosen method, proper validation and the use of a suitable internal standard are critical for obtaining reliable and accurate quantitative results.

Comparative Analysis of Dipalmitolein vs. POPC in Membrane Fluidity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Dipalmitolein and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in the context of membrane fluidity studies. The fundamental structural differences between these two lipids—this compound being a diacylglycerol (DAG) and POPC a phospholipid—dictate their distinct roles and effects on the biophysical properties of lipid bilayers. This analysis is supported by experimental data from key techniques used to characterize membrane dynamics.

Introduction to this compound and POPC

POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) is a common, naturally occurring phospholipid and a primary component of biological membranes.[1] Its structure includes a hydrophilic phosphocholine headgroup and a hydrophobic tail consisting of one saturated (palmitic acid) and one monounsaturated (oleic acid) acyl chain. This amphipathic nature allows POPC to readily self-assemble into stable bilayer structures in aqueous environments, making it a cornerstone for creating model membranes in research.[1][2][3]

This compound (1,2-dipalmitoleoyl-sn-glycerol) , on the other hand, is a diacylglycerol. It is composed of a glycerol backbone esterified to two monounsaturated palmitoleic acid chains. Lacking a polar headgroup, this compound does not form stable bilayers on its own in aqueous solutions. Instead, it is a minor but crucial component of cellular membranes, acting as a second messenger in signal transduction pathways and a potent modulator of membrane physical properties when incorporated into a phospholipid bilayer.

The primary distinction in their application to membrane fluidity studies is that POPC forms the foundational bilayer, while this compound is studied as a component that perturbs this structure. Therefore, this guide compares a pure POPC membrane to a mixed membrane of POPC containing this compound.

Quantitative Data on Membrane Properties

The incorporation of diacylglycerols like this compound into a phospholipid bilayer significantly alters its physical properties. The following table summarizes key parameters from studies on POPC membranes and the effects of adding a diacylglycerol, using 1,2-dipalmitoyl-sn-glycerol (DPG), the saturated analog of this compound, as a well-studied proxy for its effects on a saturated phospholipid matrix (DPPC). The trends observed are generally applicable to the effects of this compound in a POPC matrix.

ParameterPure POPC MembranePOPC Membrane with this compound (or analogous DAG)TechniqueReference
Main Phase Transition Temp (Tm) -2 °CBroadened and potentially lowered transitionDSC[4]
Enthalpy of Transition (ΔH) Lower (fluid at physiological temp.)Significantly reduced upon DAG additionDSC
Acyl Chain Order Parameter (S) Moderate orderIncreased order in the liquid-disordered phaseNMR, MD Simulations[5][6][7]
Membrane Thickness ~3.7 nmIncreasedMD Simulations[8]
Area per Lipid ~0.64 nm²DecreasedMD Simulations[8]
Lateral Diffusion HighDecreasedMD Simulations[8]

Note: Direct experimental values for this compound in POPC are scarce in the literature. The data for the mixed membrane is based on the known effects of diacylglycerols on phospholipid bilayers as reported in molecular dynamics simulations and experimental studies with analogous molecules.

Impact on Membrane Fluidity and Structure

The presence of this compound within a POPC bilayer has a dual effect on membrane fluidity. Below the phase transition temperature of the host lipid, the lack of a large headgroup in this compound can disrupt the tight packing of the phospholipid acyl chains, leading to an increase in fluidity in the gel phase.

However, in the physiologically relevant liquid-disordered phase of POPC, this compound has an ordering effect. Its small glycerol headgroup allows it to be positioned deeper within the bilayer, promoting closer packing of the surrounding phospholipid acyl chains through van der Waals interactions. This leads to an increase in the acyl chain order parameter, a thickening of the bilayer, and a reduction in the area per lipid molecule.[8] Consequently, the lateral diffusion of lipids within the membrane is slowed down.[8] This ordering effect is in some ways similar to that of cholesterol, though the molecular mechanisms differ.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and POPC in membrane fluidity studies are provided below.

Differential Scanning Calorimetry (DSC)

Objective: To determine the main phase transition temperature (Tm) and the enthalpy of transition (ΔH) of lipid vesicles.

Methodology:

  • Liposome Preparation:

    • Prepare solutions of pure POPC and a mixture of POPC with a desired mole percentage of this compound in chloroform.

    • In a round-bottom flask, evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a suitable buffer (e.g., 50 mM KCl, 5 mM PIPES, pH 7.0) by vortexing vigorously above the Tm of the lipids. This will form multilamellar vesicles (MLVs).

  • DSC Measurement:

    • Load the lipid suspension (typically 1-5 mg/mL) into an aluminum DSC pan and seal it.

    • Use an identical pan filled with the same buffer as a reference.

    • Place both pans in the calorimeter.

    • Scan the temperature over a desired range (e.g., -20°C to 20°C for POPC) at a controlled rate (e.g., 1°C/min).

    • Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.

    • The peak of the resulting endotherm corresponds to the Tm, and the area under the peak is proportional to the ΔH.[9][10][11]

Fluorescence Anisotropy

Objective: To measure the rotational mobility of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity.

Methodology:

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) of pure POPC and POPC/Dipalmitolein mixtures using the extrusion method.

  • Probe Incorporation:

    • Incubate the LUV suspension with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), at a lipid-to-probe molar ratio of approximately 200:1.

    • Incubation is typically carried out for at least 30 minutes at a temperature above the Tm to ensure proper incorporation of the probe into the hydrophobic core of the bilayer.[12]

  • Anisotropy Measurement:

    • Use a fluorometer equipped with polarizers in the excitation and emission light paths.

    • Excite the sample with vertically polarized light (e.g., 365 nm for DPH).

    • Measure the fluorescence emission intensity through polarizers oriented both parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer (e.g., at 425 nm for DPH).

    • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the grating correction factor of the instrument.

    • Higher anisotropy values indicate more restricted probe motion and thus lower membrane fluidity.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information on the structure, dynamics, and orientation of lipids within the bilayer.

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of pure POPC and POPC/Dipalmitolein mixtures. For some experiments, specifically deuterated lipids may be used.

    • Hydrate the lipid film with D2O-based buffer to minimize the solvent signal in ¹H NMR.

    • The sample is then transferred to an appropriate NMR rotor.

  • NMR Measurement:

    • Solid-state NMR techniques are typically employed for lipid bilayer studies.

    • For dynamics, ²H NMR of deuterated lipids is powerful. The quadrupolar splitting in the ²H NMR spectrum is directly related to the order parameter (S_CD) of the C-²H bond, providing information on the conformational order of the acyl chains at specific positions.

    • ³¹P NMR is sensitive to the dynamics and orientation of the phospholipid headgroup. Changes in the chemical shift anisotropy of the ³¹P signal can indicate alterations in the headgroup environment upon addition of this compound.

    • Magic Angle Spinning (MAS) can be used to obtain higher resolution spectra.[2][3][14]

Signaling Pathways and Experimental Workflows

The generation of diacylglycerol in the inner leaflet of the plasma membrane is a critical step in many signal transduction pathways. One of the most well-characterized is the activation of Protein Kinase C (PKC).

PKC_Activation_Pathway Receptor G-Protein Coupled Receptor (GPCR) G_Protein Gq Protein Receptor->G_Protein Ligand binding PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC (Cytosol) DAG->PKC_inactive recruits to membrane ER Endoplasmic Reticulum IP3->ER binds to receptor Membrane Plasma Membrane Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC_inactive binds PKC_active Active PKC (Membrane-bound) PKC_inactive->PKC_active Activation Substrate Substrate Proteins PKC_active->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrates Substrate->Phospho_Substrate Response Cellular Response Phospho_Substrate->Response

Caption: Protein Kinase C (PKC) activation pathway initiated by GPCR signaling.

The workflow for a typical membrane fluidity experiment comparing POPC and POPC/Dipalmitolein vesicles is outlined below.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_results Data Interpretation prep_POPC Prepare POPC Lipid Film hydrate_POPC Hydrate to form POPC Vesicles prep_POPC->hydrate_POPC prep_Mixed Prepare POPC/Dipalmitolein Lipid Film hydrate_Mixed Hydrate to form Mixed Vesicles prep_Mixed->hydrate_Mixed DSC Differential Scanning Calorimetry (DSC) hydrate_POPC->DSC Fluorescence Fluorescence Anisotropy hydrate_POPC->Fluorescence NMR NMR Spectroscopy hydrate_POPC->NMR hydrate_Mixed->DSC hydrate_Mixed->Fluorescence hydrate_Mixed->NMR Tm_analysis Determine Tm and ΔH DSC->Tm_analysis Fluidity_analysis Calculate Anisotropy (r) Assess Fluidity Fluorescence->Fluidity_analysis Order_analysis Determine Order Parameters (S) NMR->Order_analysis Comparison Comparative Analysis of Membrane Properties Tm_analysis->Comparison Fluidity_analysis->Comparison Order_analysis->Comparison

Caption: Experimental workflow for comparing the fluidity of pure and mixed lipid membranes.

Conclusion

In membrane fluidity studies, POPC serves as an excellent model for the bulk phospholipid component of a biological membrane, forming stable, fluid bilayers at physiological temperatures. This compound, a diacylglycerol, acts as a significant modulator of these properties. Its incorporation into a POPC membrane leads to increased acyl chain order, a thicker bilayer, and reduced lateral diffusion in the fluid phase. These effects are crucial for its role in cellular processes such as signal transduction and membrane trafficking. The choice between studying a pure POPC membrane versus one containing this compound depends on the research question: the former provides a baseline for a simple lipid bilayer, while the latter allows for the investigation of the effects of a key second messenger on membrane structure and dynamics. This understanding is vital for researchers in drug development, as changes in membrane fluidity can impact drug-membrane interactions and the function of membrane-bound proteins.

References

Cross-Validation of Dipalmitolein Measurements: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of dipalmitolein, a specific diacylglycerol (DAG), is crucial for understanding its roles in cellular signaling and metabolic pathways. The choice of analytical platform significantly impacts the reliability and comparability of these measurements. This guide provides an objective comparison of the two primary analytical platforms for this compound analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by a summary of experimental data and detailed methodologies.

While direct cross-validation studies focusing specifically on this compound are limited in publicly available literature, this guide synthesizes data from studies on diacylglycerols and other lipids to provide a comparative overview of the expected performance of these platforms.

Quantitative Performance Comparison

The selection of an analytical platform for this compound measurement hinges on a variety of performance metrics. Below is a summary of typical quantitative data for the analysis of diacylglycerols, including this compound, using LC-MS and GC-MS.

Performance MetricLiquid Chromatography-Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Limit of Detection (LOD) Typically in the low nanomolar (nM) to picomolar (pM) range.[1]Generally in the low micromolar (µM) to nanomolar (nM) range.LC-MS often provides superior sensitivity for larger, less volatile molecules like diacylglycerols.[2][3]
Limit of Quantification (LOQ) Can be as low as attomole (amol)/µL for derivatized DAGs.[1]Typically in the picomole (pmol) to nanomole (nmol) range.Derivatization can significantly improve the sensitivity of both techniques.[1]
**Linearity (R²) **Typically >0.99 over several orders of magnitude.[4]Generally >0.99 within a defined concentration range.Both platforms can achieve excellent linearity with proper calibration.
Accuracy (% Recovery) 85-115% is a common acceptable range in method validation.80-120% is often considered acceptable.Accuracy is highly dependent on the extraction method and the use of appropriate internal standards.
Precision (%RSD) Intraday and interday precision are often <15%.Can achieve <15% RSD, but may be higher for complex matrices.LC-MS often demonstrates better reproducibility for complex lipid extracts.
Specificity/Selectivity High; capable of separating isomers with appropriate chromatography.[5]High; can resolve different fatty acid compositions.Tandem mass spectrometry (MS/MS) in both platforms is crucial for specificity.

Experimental Protocols

Accurate this compound measurement relies on robust and well-documented experimental protocols. The following sections detail generalized methodologies for both LC-MS and GC-MS analysis of diacylglycerols.

Sample Preparation: Lipid Extraction

A critical first step for both platforms is the efficient extraction of lipids from the biological matrix. The Folch and Bligh-Dyer methods are the most common protocols.

  • Homogenization: The tissue or cell sample is homogenized in a chloroform/methanol mixture.

  • Phase Separation: The addition of water or a saline solution induces a phase separation, resulting in an upper aqueous phase and a lower organic phase containing the lipids.

  • Lipid Collection: The lower organic phase is carefully collected.

  • Drying and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a solvent compatible with the subsequent chromatographic analysis.

LC-MS/MS Method for this compound Quantification

LC-MS is a powerful technique for the analysis of intact diacylglycerols, offering high sensitivity and the ability to separate isomers.

  • Chromatography: Reversed-phase liquid chromatography (RPLC) with a C18 column is commonly used for the separation of diacylglycerol species. A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water with additives such as formic acid and ammonium formate is typically employed.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the most common method for the analysis of diacylglycerols, often forming [M+NH₄]⁺ or [M+Na]⁺ adducts.

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) is used for quantification. For this compound (assuming two palmitoleic acid chains, 16:1), the precursor ion corresponding to its adduct is selected and fragmented. Specific product ions, such as the neutral loss of a palmitoleic acid chain, are monitored for quantification.

  • Quantification: Quantification is achieved by comparing the peak area of this compound to that of a stable isotope-labeled internal standard (e.g., a deuterated diacylglycerol).

GC-MS Method for this compound Quantification

GC-MS analysis of diacylglycerols requires a derivatization step to increase their volatility.

  • Derivatization: The hydroxyl group of the diacylglycerol is derivatized, most commonly by silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form trimethylsilyl (TMS) ethers.

  • Gas Chromatography: The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5ms). A temperature gradient is used to separate the different fatty acid methyl esters or derivatized diacylglycerols based on their boiling points and interactions with the stationary phase.

  • Ionization: Electron ionization (EI) is the most common ionization technique in GC-MS.

  • Mass Spectrometry: The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, where specific fragment ions characteristic of the derivatized this compound are monitored for quantification.

  • Quantification: Similar to LC-MS, quantification is based on the peak area ratio of the analyte to an appropriate internal standard (e.g., a diacylglycerol with a non-endogenous fatty acid).

Visualizing the Methodologies and Pathways

To further clarify the experimental processes and the biological context of this compound, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_gcms GC-MS Analysis Sample Biological Sample (Tissue, Cells, Plasma) Homogenization Homogenization (Chloroform/Methanol) Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Drying Drying under N2 Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC Intact Lipids Derivatization Derivatization (e.g., Silylation) Reconstitution->Derivatization Derivatize ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Monitoring CID->MS2 Quant Quantification MS2->Quant GC Gas Chromatography Derivatization->GC EI Electron Ionization GC->EI SIM Selected Ion Monitoring EI->SIM Quant_GC Quantification SIM->Quant_GC

Fig. 1: Experimental workflows for LC-MS and GC-MS analysis of this compound.

dag_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (e.g., this compound) PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Phosphorylates Targets Ca_release->PKC Co-activates

Fig. 2: Simplified diacylglycerol (DAG) signaling pathway.

Conclusion and Recommendations

Both LC-MS and GC-MS are powerful and reliable platforms for the quantification of this compound, each with its own set of advantages and disadvantages.

  • LC-MS/MS is generally the preferred method for the analysis of intact diacylglycerols like this compound. Its high sensitivity, specificity, and ability to analyze non-volatile molecules without derivatization make it ideal for complex biological samples. The capacity for isomeric separation is a significant advantage in lipidomics.

  • GC-MS is a robust and widely available technique. While it requires a derivatization step, it offers excellent chromatographic resolution and is highly suitable for profiling the fatty acid composition of diacylglycerols after hydrolysis and methylation.

The choice between these platforms will ultimately depend on the specific research question, the available instrumentation, and the required level of sensitivity and specificity. For studies requiring the analysis of the intact this compound molecule and its isomers, LC-MS/MS is recommended. For broader fatty acid profiling that includes the components of this compound, GC-MS remains a valuable tool. For comprehensive cross-validation, the use of certified reference materials for this compound is highly recommended to ensure accuracy and comparability of data across different platforms and laboratories.

References

A Researcher's Guide to Dipalmitolein Reference Standards for HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of lipids are paramount. Dipalmitolein, a diacylglycerol containing two palmitoleic acid chains, is a subject of growing interest in various research fields. This guide provides a comprehensive overview of the currently available reference standards for this compound and detailed protocols for its analysis by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

The limited commercial availability of this compound-specific reference standards presents a challenge for researchers. This guide focuses on the most readily identifiable commercially available standard and provides generalizable analytical methodologies for diacylglycerols that can be adapted for this compound analysis.

This compound Reference Standard: A Comparative Overview

Currently, Larodan is a key supplier of a this compound reference standard. While a direct comparison with other commercially available this compound standards is challenging due to limited market availability, a detailed examination of the specifications of the Larodan product provides a crucial benchmark for researchers.

Table 1: Specifications of Commercially Available this compound Reference Standard

SpecificationLarodan this compound
Product Name This compound
Synonyms 1,2-Di(cis-9-hexadecenoyl)-sn-glycerol
Molecular Formula C35H64O5
Molecular Weight 564.88 g/mol
CAS Number 60586-59-6
Purity Information typically provided in the Certificate of Analysis (CoA). Larodan generally guarantees high purity for their research-grade lipids.[1]
Format Typically supplied as a neat solid or oil.
Storage Recommended storage conditions are usually at -20°C.
Certificate of Analysis A detailed Certificate of Analysis with purity data (e.g., by GC or TLC) and other quality control parameters is available from the supplier.[1]

Note: Researchers should always obtain the lot-specific Certificate of Analysis from the supplier for the most accurate and up-to-date information on purity and other quality parameters.

Experimental Protocols for this compound Analysis

The following sections provide detailed methodologies for the analysis of this compound using HPLC and mass spectrometry. These protocols are based on established methods for diacylglycerol analysis and can be adapted and optimized for specific instrumentation and research needs.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

Reverse-phase HPLC is a common technique for the separation of diacylglycerols. The following protocol provides a starting point for method development.

Sample Preparation:

  • Accurately weigh the this compound reference standard.

  • Dissolve the standard in an appropriate organic solvent, such as chloroform or a mixture of chloroform and methanol, to prepare a stock solution of known concentration.

  • Further dilute the stock solution with the mobile phase to prepare working standards for calibration.

  • For biological samples, a lipid extraction method, such as the Folch or Bligh-Dyer method, should be employed to isolate the lipid fraction containing this compound. The extracted lipid residue should then be reconstituted in an appropriate solvent for HPLC analysis.

HPLC Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the course of the run to elute the non-polar diacylglycerols. A typical gradient might be: 0-5 min, 90% A; 5-20 min, ramp to 50% A; 20-25 min, ramp to 10% A; 25-30 min, hold at 10% A; followed by a re-equilibration step.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Injection Volume 10-20 µL
Detector Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are suitable for non-chromophoric lipids like this compound. A UV detector at low wavelengths (e.g., 205 nm) can also be used, but with lower sensitivity.

Data Analysis:

  • Identify the this compound peak in the chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry provides high sensitivity and selectivity for the identification and quantification of this compound. It is often coupled with HPLC (LC-MS) for enhanced separation and analysis.

Sample Preparation:

Sample preparation for MS analysis is similar to that for HPLC. It is crucial to use high-purity solvents to minimize background interference.

Mass Spectrometry Conditions:

ParameterRecommended Conditions
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Polarity Positive ion mode is typically used for the analysis of diacylglycerols, often as sodium or ammonium adducts.
Scan Mode Full scan mode for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
Precursor Ion (for MS/MS) For this compound (C35H64O5, MW 564.88), the [M+Na]+ adduct would be at m/z 587.9. The [M+NH4]+ adduct would be at m/z 582.9.
Collision Energy (for MS/MS) Optimize collision energy to achieve characteristic fragmentation patterns.
Fragment Ions (for MS/MS) Characteristic fragment ions for diacylglycerols include the neutral loss of one of the fatty acyl chains. For this compound, this would correspond to the loss of palmitoleic acid (C16H30O2, MW 254.41).

Data Analysis:

  • Identify this compound based on its accurate mass and/or characteristic fragmentation pattern in the mass spectrum.

  • For quantitative analysis using an internal standard (e.g., a deuterated diacylglycerol), calculate the ratio of the peak area of the this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting this ratio against the concentration of the this compound standard.

  • Determine the concentration of this compound in the sample from the calibration curve.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the analysis of this compound using HPLC and Mass Spectrometry.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Reference Standard Dissolution Dissolution in Organic Solvent Standard->Dissolution Sample Biological or Test Sample Extraction Lipid Extraction (for complex samples) Sample->Extraction Extraction->Dissolution Dilution Serial Dilution for Calibration Curve Dissolution->Dilution HPLC HPLC System (C18 Column) Dissolution->HPLC Dilution->HPLC Detector ELSD or CAD Detector HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

MS_Workflow cluster_prep_ms Sample Preparation cluster_analysis_ms LC-MS/MS Analysis cluster_data_ms Data Processing Standard_MS This compound Reference Standard Reconstitution Reconstitution in MS-compatible Solvent Standard_MS->Reconstitution Sample_MS Biological or Test Sample Extraction_MS Lipid Extraction (for complex samples) Sample_MS->Extraction_MS Extraction_MS->Reconstitution LC Liquid Chromatography (for separation) Reconstitution->LC MS Mass Spectrometer (ESI or APCI) LC->MS MSMS Tandem MS (Fragmentation) MS->MSMS Spectrum Mass Spectrum Acquisition MSMS->Spectrum Identification Identification by Accurate Mass & Fragments Spectrum->Identification Quantification_MS Quantification using Internal Standard Identification->Quantification_MS

Caption: Workflow for Mass Spectrometry analysis of this compound.

Alternative Approaches and Considerations

Given the limited availability of this compound-specific reference standards, researchers can consider the following alternatives:

  • Use of a well-characterized related diacylglycerol standard: A commercially available diacylglycerol standard with a different fatty acid composition but similar physicochemical properties can be used for system suitability testing and as a qualitative marker.

  • Custom Synthesis: For critical applications requiring a highly pure and well-characterized this compound standard, custom synthesis by a specialized chemical provider may be an option.

  • Thorough Method Validation: When using any reference standard, it is crucial to perform a thorough method validation to ensure the accuracy, precision, and reliability of the analytical results.

By utilizing the information and protocols provided in this guide, researchers can confidently approach the analysis of this compound, contributing to a deeper understanding of its role in biological systems and its potential as a biomarker or therapeutic target.

References

A Comparative Analysis of the Biological Effects of Dipalmitolein and Other Diacylglycerols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of Dipalmitolein and other diacylglycerols (DAGs). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development by presenting objective comparisons and supporting experimental data.

Introduction to Diacylglycerols

Diacylglycerols are crucial lipid molecules that function as intermediates in various metabolic pathways and as second messengers in cellular signaling. The biological activity of a diacylglycerol is significantly influenced by its stereochemistry—the spatial arrangement of its fatty acid chains on the glycerol backbone—and the nature of these fatty acid chains. The three main stereoisomers are sn-1,2-diacylglycerol, sn-2,3-diacylglycerol, and rac-1,3-diacylglycerol. Of these, sn-1,2-DAG is the most well-characterized signaling molecule, primarily known for its role in activating Protein Kinase C (PKC).[1][2][3] The fatty acid composition, such as the degree of saturation, also plays a critical role in modulating the biological effects of DAGs.[4][5][6]

This compound, a diacylglycerol composed of two palmitoleic acid chains, is a monounsaturated diacylglycerol. While direct experimental data on the specific biological effects of this compound are limited in the available scientific literature, its properties can be inferred from studies on other diacylglycerols with similar monounsaturated fatty acid compositions. This guide will compare the known effects of various diacylglycerols, including those with saturated, monounsaturated, and polyunsaturated fatty acids, to provide a predictive framework for the biological activities of this compound.

Comparative Biological Effects

The biological effects of diacylglycerols can be broadly categorized into their roles in cellular signaling, particularly PKC activation, and their impact on metabolic processes such as insulin signaling and lipid metabolism.

Cellular Signaling: Protein Kinase C Activation

The activation of Protein Kinase C (PKC) is a hallmark of sn-1,2-diacylglycerol signaling.[1][2] Different isoforms of PKC are involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis.[7] The potency of a DAG molecule in activating PKC is influenced by the fatty acid chains.

Key Findings from Experimental Data:

  • Unsaturated vs. Saturated Fatty Acids: Diacylglycerols containing cis-unsaturated fatty acids are more potent activators of PKC compared to those with saturated fatty acids.[4][5][6] Saturated fatty acids like palmitic and stearic acid are generally inactive in this role.[5]

  • Synergistic Effects: cis-Unsaturated fatty acids can act synergistically with diacylglycerols to enhance PKC activation, even at low concentrations of the fatty acid.[4][5][8][9]

  • Potency of Different Unsaturated DAGs: Studies have shown that the specific type of polyunsaturated fatty acid at the sn-2 position of a DAG molecule can significantly alter its potency in activating PKC. For instance, 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) was found to be more potent at lower concentrations than other tested DAGs, including those with arachidonoyl (SAG) and eicosapentaenoyl (SEG) chains.[10][11]

Inference for this compound:

Given that this compound is composed of two monounsaturated palmitoleic acid chains, it is predicted to be a potent activator of PKC, likely more so than its saturated counterpart, 1,2-dipalmitoyl-sn-glycerol. Its effects would be expected to be in a similar range to other di-monounsaturated diacylglycerols.

Metabolic Effects

Diacylglycerols are key players in metabolic regulation, with different isomers and fatty acid compositions exhibiting distinct effects.

  • sn-1,2-Diacylglycerols and Insulin Resistance: Accumulation of sn-1,2-DAG in tissues like the liver and skeletal muscle is linked to insulin resistance.[12] This is thought to occur through the activation of specific PKC isoforms (e.g., PKCε in the liver) which can impair insulin signaling.[2][12]

  • 1,3-Diacylglycerols and Fat Metabolism: Diets enriched in 1,3-diacylglycerols have been shown to have anti-obesity effects. These DAGs are metabolized differently than triacylglycerols and sn-1,2-DAGs, leading to increased fat oxidation and reduced body weight in some studies.

  • Monounsaturated Fats and Metabolic Health: Diets rich in monounsaturated fatty acids have been associated with improvements in several metabolic risk factors in patients with type 2 diabetes, including reductions in fasting plasma glucose, triglycerides, and body weight, along with an increase in HDL cholesterol.[13][14] Monounsaturated fat intake can also activate metabolic pathways for triglyceride-rich lipoproteins that involve apolipoproteins E and C-III.[15][16]

Inference for this compound:

As a monounsaturated diacylglycerol, this compound, particularly the sn-1,2 isomer, could potentially contribute to insulin resistance if it accumulates intracellularly. However, if consumed as part of a diet rich in monounsaturated fats, it might contribute to the beneficial metabolic effects associated with such diets. The metabolic fate of this compound would likely depend on its isomeric form and the metabolic context of the cell.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies comparing the effects of different diacylglycerols.

Table 1: Comparative Effects of Diacylglycerols on Protein Kinase C (PKC) Activity

Diacylglycerol SpeciesFatty Acid CompositionConcentration for Max. Activation (approx.)Relative Potency/EffectReference
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)Saturated, Polyunsaturated20-50 µMHigh[5]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)Saturated, Polyunsaturated20-50 µMHigher than DOG, SEG, or SAG at 0.5 mol%[10][11]
1-Stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG)Saturated, Polyunsaturated20-50 µMHigh[5]
1,2-Dioleoyl-glycerol (DOG)MonounsaturatedNot specifiedPotent activator[11]
Diacylglycerols with cis-unsaturated fatty acidsMonounsaturated/Polyunsaturated20-50 µMSynergistically enhance PKC activation[4][5][9]
Diacylglycerols with saturated fatty acidsSaturatedNot applicableInactive[5]

Table 2: Metabolic Effects of Diets Enriched with Different Fat Types

Diet TypeKey Lipid ComponentEffect on Fasting Plasma GlucoseEffect on TriglyceridesEffect on HDL CholesterolReference
High Monounsaturated Fat (vs. High Carbohydrate)Monounsaturated Fatty Acids↓ (-0.57 mmol/L)↓ (-0.31 mmol/L)↑ (0.06 mmol/L)[13][14]
High Monounsaturated Fat (vs. High Polyunsaturated Fat)Monounsaturated Fatty Acids↓ (-0.87 mmol/L)Not significantNot significant[13][14]

Experimental Protocols

This section provides a detailed methodology for a key experiment used to assess the biological effects of diacylglycerols.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a common method for measuring the activity of PKC in response to different diacylglycerols.

Materials:

  • Purified PKC enzyme

  • PKC substrate (e.g., histone H1 or a specific peptide substrate)

  • Lipid vesicles (e.g., phosphatidylserine and phosphatidylcholine)

  • Diacylglycerol of interest (e.g., this compound, dissolved in an appropriate solvent)

  • ATP (containing γ-³²P-ATP for radioactive detection, or a non-radioactive ATP for other detection methods)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Stop solution (e.g., EDTA or a kinase inhibitor)

  • Scintillation counter or other appropriate detection system

Procedure:

  • Prepare Lipid Vesicles:

    • Mix phosphatidylserine and phosphatidylcholine in a glass tube in the desired molar ratio (e.g., 20:80).

    • Add the diacylglycerol of interest at the desired concentration.

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube, combine the assay buffer, purified PKC enzyme, and the PKC substrate.

    • Add the prepared lipid vesicles containing the diacylglycerol.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

  • Initiate the Reaction:

    • Start the kinase reaction by adding ATP (containing the radiolabel or other tag).

    • Incubate the reaction for a specific time (e.g., 10-20 minutes) at the chosen temperature.

  • Stop the Reaction:

    • Terminate the reaction by adding the stop solution.

  • Measure Substrate Phosphorylation:

    • Spot a portion of the reaction mixture onto a phosphocellulose paper filter.

    • Wash the filter extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated ATP.

    • Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the PKC enzyme in the presence of the diacylglycerol.

    • Compare the activity to control reactions (e.g., no diacylglycerol, or a known PKC activator like phorbol esters).

Signaling Pathways and Experimental Workflows

Protein Kinase C (PKC) Signaling Pathway

The canonical signaling pathway initiated by sn-1,2-diacylglycerol involves the recruitment and activation of PKC at the cell membrane. This leads to the phosphorylation of a wide range of downstream target proteins, resulting in diverse cellular responses.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG sn-1,2-Diacylglycerol (e.g., this compound) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits and activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Targets PKC_active->Downstream phosphorylates Receptor G-protein Coupled Receptor or Receptor Tyrosine Kinase Receptor->PLC activates Signal External Signal Signal->Receptor Ca_release Ca²⁺ Release from ER IP3->Ca_release Response Cellular Response (e.g., Proliferation, Gene Expression) Downstream->Response

Caption: PKC signaling pathway activated by sn-1,2-diacylglycerol.

Experimental Workflow for Comparing Diacylglycerol Effects

The following diagram illustrates a typical workflow for investigating and comparing the biological effects of different diacylglycerols.

Experimental_Workflow cluster_synthesis Diacylglycerol Preparation cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays cluster_analysis Data Analysis and Comparison DAG1 This compound PKC_assay PKC Activity Assay DAG1->PKC_assay Enzyme_kinetics Enzyme Kinetics (e.g., DGAT, DGK) DAG1->Enzyme_kinetics DAG_treatment Treatment with DAGs DAG1->DAG_treatment DAG2 Other DAGs (e.g., Saturated, Polyunsaturated) DAG2->PKC_assay DAG2->Enzyme_kinetics DAG2->DAG_treatment Data_quant Quantitative Data (EC50, Vmax) PKC_assay->Data_quant Enzyme_kinetics->Data_quant Cell_culture Cell Culture (e.g., Hepatocytes, Myocytes) Cell_culture->DAG_treatment Signaling_analysis Signaling Pathway Analysis (Western Blot for p-PKC, etc.) DAG_treatment->Signaling_analysis Metabolic_assays Metabolic Assays (Glucose Uptake, Lipid Accumulation) DAG_treatment->Metabolic_assays Signaling_analysis->Data_quant Metabolic_assays->Data_quant Comparison Comparative Analysis Data_quant->Comparison Conclusion Conclusion on Biological Effects Comparison->Conclusion

Caption: Workflow for comparing biological effects of diacylglycerols.

Conclusion

The biological effects of diacylglycerols are multifaceted and critically dependent on their stereochemistry and fatty acid composition. While direct experimental evidence for this compound is currently scarce, its structure as a di-monounsaturated diacylglycerol suggests it is likely a potent activator of Protein Kinase C, similar to or greater than other unsaturated diacylglycerols. Its metabolic effects are more complex to predict and would depend on its isomeric form and the cellular context. As a component of a diet rich in monounsaturated fats, it may contribute to favorable metabolic outcomes.

Further research is warranted to directly investigate the biological activities of this compound to confirm these predictions and to fully elucidate its role in cellular signaling and metabolism. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.

References

Differentiating Dipalmitolein Isomers: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of lipids is paramount in understanding their diverse biological roles and in the development of novel therapeutics. Dipalmitolein (C16:1/C16:1-DAG), a diacylglycerol, exists as two primary structural isomers: 1,2-dipalmitolein and 1,3-dipalmitolein. These isomers exhibit distinct physical and chemical properties, influencing their metabolic fates and signaling functions. Consequently, their accurate differentiation and quantification are critical for lipidomic research. This guide provides an objective comparison of the leading analytical techniques for the isomeric differentiation of this compound from other lipids, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

The selection of an appropriate analytical technique for this compound isomer analysis depends on several factors, including the required resolution, sensitivity, and the complexity of the lipid matrix. The following table summarizes the key performance metrics of the most commonly employed methods.

Analytical TechniquePrincipleResolution of IsomersSensitivity (LOD/LOQ)ThroughputKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass analysis of precursor and fragment ions.HighHigh (sub-nM to nM)[1]ModerateRobust, versatile, and provides structural information through fragmentation.Co-elution of isomers can occur, requiring careful optimization.
GC-MS Separation of volatile derivatives by gas chromatography followed by mass analysis.ExcellentHigh (pg to ng)HighHigh resolving power for fatty acid positional isomers.Requires derivatization, which can introduce artifacts and is unsuitable for intact lipid analysis.
IMS-MS Gas-phase separation based on ion size, shape, and charge, coupled with mass analysis.High to ExcellentHigh (comparable to LC-MS)HighRapid separation of isomers that are difficult to resolve by chromatography alone.[2][3]Resolution can be insufficient for some closely related isomers without high-resolution instruments.[4]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is a cornerstone of lipidomics for its ability to separate and identify a wide range of lipid species, including diglyceride isomers.

Sample Preparation (Lipid Extraction):

  • Homogenize the biological sample (e.g., tissue, cells) in a suitable solvent system, such as chloroform/methanol (2:1, v/v).

  • Perform a liquid-liquid extraction to separate the lipid-containing organic phase from the aqueous phase.

  • Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile/water).

LC Separation:

  • Column: A C18 reversed-phase column is commonly used for the separation of diacylglycerol isomers.

  • Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous content and gradually increasing the organic solvent concentration. A common mobile phase system consists of solvent A (e.g., 60:40 acetonitrile:water with 10 mM ammonium formate) and solvent B (e.g., 90:10 isopropanol:acetonitrile with 10 mM ammonium formate)[1].

  • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

  • Gradient: A typical gradient might start at 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, and then re-equilibrate at 30% B.

MS/MS Detection:

  • Ionization: Use electrospray ionization (ESI) in positive ion mode. This compound will typically be detected as an ammonium adduct ([M+NH_4]^+) or a protonated molecule ([M+H]^+).

  • Precursor Ion Selection: Select the m/z corresponding to the this compound species of interest.

  • Collision-Induced Dissociation (CID): Fragment the precursor ion by collision with an inert gas (e.g., argon or nitrogen).

  • Fragment Ion Analysis: The resulting fragment ions are characteristic of the fatty acyl chains and their positions on the glycerol backbone, allowing for isomeric differentiation. For instance, the neutral loss of a palmitoleic acid chain will be a key diagnostic fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high-resolution separation of fatty acids derived from this compound after derivatization.

Sample Preparation (Derivatization):

  • Hydrolyze the this compound sample to release the constituent palmitoleic acid.

  • Convert the fatty acids into their volatile methyl ester derivatives (FAMEs) by reaction with a methylating agent (e.g., BF3-methanol or methanolic HCl).

  • Extract the FAMEs into an organic solvent (e.g., hexane).

GC Separation:

  • Column: A polar capillary column (e.g., a biscyanopropyl polysiloxane phase) is required for the separation of fatty acid positional and geometric isomers.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is employed to ensure the elution of all FAMEs. For example, start at 100°C, hold for 2 minutes, then ramp to 240°C at 3°C/min.

MS Detection:

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analysis: The mass spectrometer will scan a mass range (e.g., m/z 50-500) to detect the characteristic fragmentation patterns of the FAMEs. The fragmentation patterns provide information about the double bond position within the palmitoleic acid chains.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

IMS-MS adds another dimension of separation based on the shape of the ions in the gas phase, which is particularly useful for distinguishing isomers.

Sample Preparation:

  • Lipid extraction is performed as described for LC-MS/MS. The final lipid extract is diluted in a solvent suitable for direct infusion or LC injection.

IMS-MS Analysis:

  • Ionization: ESI in positive ion mode is used to generate this compound ions.

  • Ion Mobility Separation: The ions are introduced into a drift tube filled with a buffer gas (e.g., nitrogen or helium). An electric field propels the ions through the drift tube. Ions with a more compact structure (smaller collision cross-section, CCS) will travel faster than more elongated isomers.

  • Mass Analysis: The mobility-separated ions are then introduced into the mass spectrometer for m/z analysis.

  • Data Analysis: The data is visualized as a two-dimensional plot of drift time versus m/z. Isomers with the same m/z will have different drift times, allowing for their differentiation. High-resolution IMS can achieve baseline or near-baseline separation of lipid isomers differing by double bond position or sn-position.[4][5]

Visualizing the Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each of the described techniques.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry Sample Biological Sample Extraction Lipid Extraction (e.g., Bligh-Dyer) Sample->Extraction Drydown Drydown & Reconstitution Extraction->Drydown LC_Column C18 Reversed-Phase Column Drydown->LC_Column Injection Gradient Gradient Elution ESI Electrospray Ionization (Positive Mode) LC_Column->ESI Precursor_Selection Precursor Ion Selection (m/z of this compound) ESI->Precursor_Selection CID Collision-Induced Dissociation Precursor_Selection->CID Fragment_Analysis Fragment Ion Analysis CID->Fragment_Analysis Data_Analysis Data Analysis (Isomer Identification) Fragment_Analysis->Data_Analysis Data Acquisition

Caption: LC-MS/MS workflow for this compound isomer analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample This compound Sample Hydrolysis Hydrolysis Sample->Hydrolysis Derivatization Derivatization to FAMEs Hydrolysis->Derivatization Extraction FAME Extraction Derivatization->Extraction GC_Column Polar Capillary Column Extraction->GC_Column Injection Temp_Program Temperature Program EI Electron Ionization (70 eV) GC_Column->EI Mass_Analysis Mass Analysis EI->Mass_Analysis Data_Analysis Data Analysis (Fatty Acid Identification) Mass_Analysis->Data_Analysis Data Acquisition

Caption: GC-MS workflow for analyzing fatty acids from this compound.

IMSMS_Workflow cluster_sample_prep Sample Preparation cluster_ims Ion Mobility Spectrometry cluster_ms Mass Spectrometry Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Dilution Dilution Extraction->Dilution ESI Electrospray Ionization Dilution->ESI Direct Infusion or LC Drift_Tube Drift Tube Separation ESI->Drift_Tube Mass_Analysis Mass Analysis (m/z) Drift_Tube->Mass_Analysis Data_Analysis 2D Data Analysis (Drift Time vs. m/z) Mass_Analysis->Data_Analysis Data Acquisition

Caption: IMS-MS workflow for this compound isomer separation.

Conclusion

The differentiation of this compound isomers is a challenging yet crucial task in lipidomics. LC-MS/MS remains a versatile and widely used technique, offering a good balance of resolution, sensitivity, and structural information. GC-MS provides excellent resolution for the analysis of derivatized fatty acids, which can indirectly provide information about the parent diglyceride. The emergence of high-resolution IMS-MS has provided a powerful tool for the direct separation of lipid isomers in the gas phase, offering rapid and high-throughput analysis. The choice of the optimal technique will ultimately depend on the specific research question, sample type, and available instrumentation. By understanding the principles, advantages, and limitations of each method, researchers can make informed decisions to accurately characterize this compound isomers and advance our understanding of their biological significance.

References

A Head-to-Head Comparison of Dipalmitolein Extraction Kits for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in lipidomics, cell signaling, and drug development, the accurate quantification of specific lipid species like dipalmitolein, a diacylglycerol (DAG), is critical. The extraction of these lipids from complex biological matrices is a pivotal first step that significantly influences the quality and reliability of downstream analyses. While numerous lipid extraction kits are commercially available, selecting the most appropriate one for this compound can be challenging due to the lack of direct comparative data.

This guide provides a head-to-head comparison of three commercially available chloroform-free total lipid extraction kits that are suitable for the extraction of this compound. As no direct comparative studies with experimental data for this compound extraction using these specific kits have been published, this guide is based on the manufacturers' specifications and a proposed standardized experimental protocol for their evaluation.

Overview of Commercially Available Lipid Extraction Kits

Several companies offer total lipid extraction kits designed to be safer and more user-friendly alternatives to traditional solvent-based methods like Folch or Bligh and Dyer.[1][2] These kits typically utilize proprietary solvent mixtures to efficiently extract a broad range of lipid classes, including diacylglycerols, from various sample types.[3][4][5] For this comparison, we will focus on three prominent chloroform-free kits:

  • AffiEXTRACT® Lipid Extraction Kit

  • Abcam Lipid Extraction Kit (Chloroform-Free) (ab211044)

  • Cell Biolabs Lipid Extraction Kit (Chloroform-Free)

These kits have been selected based on their stated applicability to a wide range of biological samples and their compatibility with downstream analytical methods such as mass spectrometry.[3][4][6]

Comparison of Kit Specifications

The following table summarizes the key features of the selected lipid extraction kits as provided by their respective manufacturers.

FeatureAffiEXTRACT® Lipid Extraction KitAbcam Lipid Extraction Kit (Chloroform-Free) (ab211044)Cell Biolabs Lipid Extraction Kit (Chloroform-Free)
Principle Proprietary non-chlorinated solvents for total lipid extraction.[3]Chloroform-free method for efficient lipid isolation.[4]Proprietary alcohol and organic compound-based extraction to an upper organic phase.[1]
Sample Types Serum, cell culture pellets, and more.[3]Plasma, serum, tissue, and cells.[4]Serum, plasma, cell suspension, or whole tissue homogenate.[1]
Processing Time Not specified by the manufacturer.Protocol suggests agitation for 15-20 minutes.[7]Multiple vortexing steps totaling approximately 30 minutes.[1]
Key Advantages High-yield, no chloroform, alcohol-based resuspension.[3]High-yield with minimal contamination, cited in over 15 publications.[4]Upper organic phase extraction simplifies handling and is amenable to high-throughput applications.[1]
Kit Components Reagents for up to 50 extractions.[3]Reagents for up to 50 preparations.[4]Reagents for up to 50 preparations.[1]

Proposed Experimental Protocol for Head-to-Head Comparison

To objectively evaluate the performance of these kits for this compound extraction, a standardized experimental protocol is proposed. This protocol is designed to assess key performance metrics such as recovery, reproducibility, and purity.

I. Sample Preparation
  • Cell Culture: Culture a suitable cell line (e.g., HEK293T cells) to a confluency of 80-90%.

  • Spiking: Prepare a stock solution of a known concentration of this compound standard in an appropriate solvent (e.g., ethanol).

  • Homogenization: Harvest the cells and prepare a cell lysate. Aliquot the lysate into multiple tubes, with each tube containing an equal number of cells. Spike each aliquot with a known amount of the this compound standard. A non-spiked control group should also be prepared to determine the endogenous levels of this compound.

II. This compound Extraction

Perform the lipid extraction on the spiked and non-spiked cell lysates using the AffiEXTRACT®, Abcam, and Cell Biolabs kits, following the manufacturers' instructions precisely.[1][3][7] For each kit, use a minimum of three technical replicates for both spiked and non-spiked samples.

III. Sample Analysis
  • Lipid Resuspension: After extraction, dry the lipid extracts under a gentle stream of nitrogen. Reconstitute the dried lipids in a solvent compatible with the downstream analytical method (e.g., isopropanol/acetonitrile/water for LC-MS).

  • LC-MS/MS Analysis: Analyze the reconstituted lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a multiple reaction monitoring (MRM) method for the specific and sensitive quantification of this compound.

  • Quantification: Generate a standard curve using serial dilutions of the this compound standard. Use this curve to quantify the concentration of this compound in each of the extracted samples.

IV. Data Analysis and Performance Metrics
  • Absolute Recovery (%): Calculate the percentage of the spiked this compound standard that was recovered after extraction.

    • Formula:((Total this compound in spiked sample - Endogenous this compound in non-spiked sample) / Amount of spiked this compound) * 100

  • Reproducibility (CV%): Determine the coefficient of variation (CV) for the recovery values across the technical replicates for each kit. A lower CV indicates higher reproducibility.

    • Formula:(Standard Deviation of Recovery / Mean Recovery) * 100

  • Purity: Assess the purity of the extracted lipids by examining the LC-MS chromatograms for the presence of interfering peaks around the retention time of this compound.

Visualizing the Experimental Workflow and Decision-Making Process

The following diagrams, generated using Graphviz, illustrate the proposed experimental workflow for the kit comparison and a decision-making guide for researchers.

experimental_workflow Experimental Workflow for Kit Comparison cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_evaluation Evaluation prep1 Culture HEK293T Cells prep3 Create Cell Lysate prep1->prep3 prep2 Prepare this compound Standard prep4 Spike Lysate with Standard prep2->prep4 prep3->prep4 ext1 Kit A: AffiEXTRACT® prep4->ext1 ext2 Kit B: Abcam prep4->ext2 ext3 Kit C: Cell Biolabs prep4->ext3 ana1 Dry and Reconstitute Lipid Extract ext1->ana1 ext2->ana1 ext3->ana1 ana2 LC-MS/MS Quantification ana1->ana2 eval1 Calculate Recovery (%) ana2->eval1 eval2 Determine Reproducibility (CV%) ana2->eval2 eval3 Assess Purity ana2->eval3

Workflow for comparing this compound extraction kits.

decision_pathway Decision Pathway for Kit Selection start Start: Define Experimental Needs throughput High-Throughput Required? start->throughput sample_type Sample Type? throughput->sample_type No kit_c Consider Kit C (amenable to HT) throughput->kit_c Yes downstream Downstream Application? sample_type->downstream all_kits All kits likely suitable sample_type->all_kits Cells/Serum/Plasma kit_b_pubs Consider Kit B (highly cited) downstream->kit_b_pubs Established Protocol Needed downstream->all_kits LC-MS kit_a_b Evaluate Kit A and B

Decision guide for selecting a lipid extraction kit.

Conclusion

The selection of an appropriate extraction kit is paramount for obtaining reliable and reproducible data in lipidomic studies. While the AffiEXTRACT®, Abcam, and Cell Biolabs lipid extraction kits all offer promising chloroform-free alternatives for total lipid extraction, their specific performance for this compound has not been independently verified in head-to-head comparisons.

Researchers are encouraged to perform an in-house evaluation using the proposed experimental protocol to determine the optimal kit for their specific sample type and analytical platform. Key factors to consider in the final selection should include not only the quantitative performance metrics of recovery and reproducibility but also practical aspects such as ease of use, processing time, and cost per sample. This comprehensive evaluation will ensure the generation of high-quality data for advancing research in drug development and the broader scientific community.

References

A Comparative Guide to the Analytical Methods for Dipalmitolein Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of dipalmitolein is crucial for a variety of applications, including lipidomics research, the formulation of lipid-based drug delivery systems, and quality control in manufacturing processes. This guide provides an objective comparison of the common analytical methods used for this compound analysis, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The two primary chromatographic techniques employed for the analysis of this compound and other similar lipids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers distinct advantages and is suited for different analytical objectives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. It allows for the separation of lipids in their native form, avoiding the need for derivatization. The choice of detector is critical and influences the sensitivity and selectivity of the method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For lipids like this compound, a derivatization step is necessary to convert them into more volatile fatty acid methyl esters (FAMEs). This method provides high sensitivity and specificity, allowing for the detailed profiling of fatty acid composition.[1][2]

Quantitative Performance Data

The following tables summarize the validation parameters for HPLC and GC-MS methods based on the analysis of analogous lipid compounds.

Table 1: Performance of HPLC Methods for Lipid Analysis

ParameterHPLC-RI[3][4]HPLC-ELSD[5]HPLC-DAD
Linearity (R²) > 0.99[3][4]> 0.993[5]0.993[6]
Accuracy (Recovery) 97 - 100%[3][4]90 - 110%[5]~100%[6]
Precision (RSD) Low %RSD[3][4]≤ 5%[5]≤ 5%[6]
LOD Analyte dependent[3]0.02 - 0.11 mg/mL[5]0.23 µg/mL[6]
LOQ Analyte dependent[3]0.16 - 0.80 mg/mL[5]0.78 µg/mL[6]

Table 2: Performance of GC-MS Methods for Lipid Analysis

ParameterGC-MS[1][2]
Linearity (R²) > 0.999[1][2]
Accuracy (Recovery) 98.3 - 101.6%[1][2]
Precision (RSD) ≤ 2.56% (Interday)[1][2]
LOD Analyte dependent
LOQ Analyte dependent

Experimental Workflows and Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are essential. Below are representative workflows and methodologies for HPLC and GC-MS analysis of this compound.

Analytical Workflow

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The specific steps vary between HPLC and GC-MS, primarily in the sample preparation stage.

Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample containing this compound Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) Sample->Extraction HPLC_Separation HPLC Separation (Normal or Reversed-Phase) Extraction->HPLC_Separation Direct Analysis Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Extraction->Derivatization Requires Derivatization HPLC_Detection Detection (RI, ELSD, DAD, MS) HPLC_Separation->HPLC_Detection Data_Analysis Data Analysis (Quantification and Identification) HPLC_Detection->Data_Analysis GC_Separation GC Separation Derivatization->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection MS_Detection->Data_Analysis

Caption: General analytical workflow for this compound analysis.

Experimental Protocols

HPLC Method for Neutral Lipids

This protocol is adapted for the analysis of neutral lipids, including this compound, using HPLC with an Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation:

    • Extract lipids from the sample using a modified Folch or Bligh-Dyer method.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the lipid extract in the initial mobile phase.

  • Chromatographic Conditions: [7]

    • Column: Spherisorb S3CN (100 x 4.6 mm) or similar silica-based cyano column.[7]

    • Mobile Phase: A gradient of hexane (Solvent A) and methyl tert-butyl ether (Solvent B).[7]

    • Gradient: Start with 2% B, increase to 20% B over 12 minutes, then to 100% B over 5 minutes, hold for 10 minutes, followed by a 10-minute re-equilibration.[7]

    • Flow Rate: 1.0 mL/min.

    • Detector: Evaporative Light Scattering Detector (ELSD).

GC-MS Method for Fatty Acid Methyl Esters (FAMEs)

This protocol outlines the derivatization of this compound to its constituent fatty acid methyl esters (palmitoleic acid methyl ester) for GC-MS analysis.[8]

  • Sample Preparation (Derivatization): [8]

    • Extract lipids from the sample.

    • Saponify the glycerides by refluxing with methanolic sodium hydroxide.[8]

    • Esterify the resulting fatty acid salts to FAMEs using a reagent such as boron trifluoride in methanol.[8]

    • Extract the FAMEs with a nonpolar solvent like heptane.[8]

  • GC-MS Conditions:

    • Column: A capillary column suitable for FAMEs analysis, such as a Carbowax-type (polyethylene glycol) stationary phase.[8]

    • Carrier Gas: Helium at a constant flow.

    • Oven Temperature Program: An initial temperature of 70°C held for 2 minutes, then ramped at 5°C/min to a final temperature of 240°C, held for 5 minutes.

    • Injector and Ion Source Temperature: Typically 280°C and 180-230°C, respectively.[9]

    • Mass Spectrometry: Operated in full scan mode or selective ion monitoring (SIM) for enhanced sensitivity.

Logical Relationship of Method Selection

The choice between HPLC and GC-MS depends on the specific research question and the desired level of detail in the analysis.

Method Selection Logic Start Start: Need to analyze this compound Question1 Analyze intact lipid or fatty acid profile? Start->Question1 Intact_Lipid Intact Lipid Analysis Question1->Intact_Lipid Intact Lipid FA_Profile Fatty Acid Profile Question1->FA_Profile Fatty Acid Profile HPLC HPLC is the preferred method Intact_Lipid->HPLC GCMS GC-MS is the preferred method FA_Profile->GCMS

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound. The choice of method should be guided by the specific analytical needs of the researcher. For the analysis of the intact this compound molecule, HPLC is the method of choice. For detailed fatty acid profiling, which can be crucial in metabolic studies, GC-MS is superior. The provided performance data for analogous lipids, along with the detailed protocols, should serve as a valuable resource for developing and validating analytical methods for this compound in a research or industrial setting.

References

A Comparative Lipidomics Study Focusing on Dipalmitolein Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of dipalmitolein, a diacylglycerol containing two palmitoleic acid chains, within the broader context of lipidomics. It offers an objective comparison of analytical methodologies and presents supporting experimental data for researchers investigating cellular metabolism, signaling, and biomarker discovery.

Introduction to this compound

This compound (DAG 16:1/16:1 or DG 32:2) is a diacylglycerol (DAG), a class of neutral lipids that play a central role in a multitude of metabolic pathways. Diacylglycerols function as building blocks for glycerophospholipids and triacylglycerols, as well as acting as critical second messengers in cellular signaling.[1] The specific fatty acid composition of DAG molecules, such as the presence of two palmitoleic acid (16:1) chains in this compound, can influence their metabolic fate and signaling properties.

While extensive research has focused on its saturated counterpart, dipalmitoylphosphatidylcholine (DPPC), particularly its role in pulmonary surfactant, the biological significance of this compound is an emerging area of interest. As intermediates in lipid metabolism, the levels of specific DAG species like this compound can provide insights into the metabolic state of cells and tissues. Alterations in DAG profiles have been associated with various physiological and pathological conditions, making them valuable targets for lipidomic analysis.

Methodologies for this compound Analysis

The accurate quantification of this compound and other diacylglycerols from complex biological matrices requires robust and validated analytical methods. The most widely used technique is Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and specificity.

Alternative Lipid Extraction Protocols

The initial and most critical step in lipid analysis is the efficient extraction of lipids from the biological sample. The choice of extraction method can significantly impact the recovery of different lipid classes. Here, we compare three commonly used protocols:

Method Principle Advantages Disadvantages Primary Lipid Classes Extracted
Folch Method Liquid-liquid extraction using a chloroform/methanol mixture, followed by a wash with a salt solution to remove non-lipid contaminants.Well-established and widely used, good recovery for a broad range of lipids.Use of chloroform, a toxic solvent; can be time-consuming.Glycerolipids (including DAGs), Glycerophospholipids, Sphingolipids.
Bligh-Dyer Method A modified version of the Folch method using a lower volume of chloroform/methanol, making it suitable for samples with high water content.Requires smaller solvent volumes than the Folch method.Also uses chloroform; recovery of some polar lipids may be lower.Similar to Folch, with potentially lower recovery of some polar lipids.
Methyl-tert-butyl ether (MTBE) Method A safer alternative to chloroform-based methods, using MTBE for lipid extraction in a biphasic system.Avoids the use of chloroform; efficient for a wide range of lipids.Can be less efficient for some very polar lipid classes.Glycerolipids (including DAGs), Glycerophospholipids, Sphingolipids.
Detailed Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a typical workflow for the quantification of this compound from a biological sample, such as olive mesocarp, adapted from a published lipidomics study.[2][3]

1. Lipid Extraction (MTBE Method):

  • Homogenize approximately 30 mg of the sample in liquid nitrogen.

  • Add 20 µL of an internal standard mixture, 800 µL of MTBE, and 240 µL of pre-cooled methanol.[2]

  • Vortex the mixture for 20 minutes at 4°C and let it stand for 30 minutes at room temperature.[2]

  • Centrifuge at 14,000 x g for 15 minutes at 10°C.[2]

  • Collect the upper organic phase and dry it under a stream of nitrogen gas.[2]

2. Liquid Chromatography (LC) Separation:

  • Column: Use a C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 1.8 µm, 2.1 x 100 mm).

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-25 min: Linear gradient from 30% to 100% B

    • 25-35 min: Hold at 100% B

    • 35.1-40 min: Re-equilibrate at 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 2 µL

3. Mass Spectrometry (MS) Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for untargeted profiling. For this compound (DG 32:2), a potential precursor ion would be the [M+NH4]+ adduct.

  • Collision Energy: Optimized for the specific instrument and analyte.

Comparative Quantitative Data

The following table presents a summary of the relative abundance of various diacylglycerol (DAG) species, including this compound (DAG 32:2), in two different olive cultivars, "Chenggu 32" (CG) and "Koroneiki" (QJ). The data is adapted from a lipidomics study by Zhang et al. (2023) and illustrates the natural variation in this compound profiles.[2][3]

Diacylglycerol SpeciesFatty Acid CompositionRelative Abundance in 'Chenggu 32' (CG)Relative Abundance in 'Koroneiki' (QJ)
This compound (DAG 32:2) 16:1/16:1 ++ +
DAG 34:216:1/18:1+++++
DAG 34:316:1/18:2++++++
DAG 36:318:1/18:2+++++++
DAG 36:418:2/18:2++++++++
DAG 36:518:2/18:3++++++

Relative abundance is denoted by '+' signs, where '++++' represents the highest abundance.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample extraction Lipid Extraction (e.g., MTBE method) sample->extraction lc LC Separation (C18 Column) extraction->lc ms MS/MS Detection (Positive ESI) lc->ms data_analysis Data Analysis (Quantification) ms->data_analysis

Caption: Experimental workflow for this compound analysis.

Diacylglycerol Signaling Pathway

dag_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol plc Phospholipase C (PLC) pip2 PIP2 plc->pip2 Hydrolyzes dag This compound (DAG) pip2->dag pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Downstream Cellular Response (e.g., Proliferation, Differentiation) pkc->cellular_response Phosphorylates Substrates receptor Receptor Activation g_protein G-Protein receptor->g_protein Activates g_protein->plc Activates data_analysis_logic raw_data Raw LC-MS Data .mzXML/.raw peak_picking Peak Picking & Integration Identify and quantify ion signals raw_data->peak_picking lipid_id Lipid Identification Match m/z and retention time to database peak_picking->lipid_id quant Quantification Normalize to internal standard lipid_id->quant stats Statistical Analysis Compare this compound levels between groups quant->stats

References

Safety Operating Guide

Navigating the Disposal of Dipalmitolein: A Comprehensive Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers and professionals in drug development, adherence to established protocols for substances like dipalmitolein is essential. While specific disposal guidelines for this compound are not extensively documented, the principles of managing laboratory chemical waste provide a clear and safe path forward. In the absence of explicit instructions, this compound should be handled as a hazardous chemical waste to ensure the highest safety standards are met.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) for detailed information on handling, storage, and personal protective equipment (PPE). The toxicological properties of many chemicals, including this compound, may not be fully investigated, necessitating a cautious approach.[1]

General Handling Precautions:

  • Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation exposure.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2] For tasks with a risk of aerosol formation, respiratory protection may be necessary.[2]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with plenty of water for at least 15 minutes and seek medical attention if irritation persists.[1][2]

  • Contaminated Clothing: Remove and wash any contaminated clothing before reuse.[1]

Step-by-Step Disposal Plan for this compound

The following procedural guide is based on established best practices for laboratory chemical waste management and should be followed for the disposal of this compound.

Step 1: Waste Identification and Segregation

All laboratory chemical waste must be treated as hazardous unless confirmed otherwise by an authorized safety officer.[3] this compound waste, including unused product, contaminated materials, and solutions, should be segregated from other waste streams to prevent dangerous reactions.[4]

  • Incompatible Materials: Store this compound waste separately from incompatible chemicals such as strong oxidizing agents, acids, and bases to prevent violent reactions or the release of flammable or toxic vapors.[5]

Step 2: Use of Appropriate Waste Containers

The selection of a proper waste container is crucial for safe storage and transport.

  • Compatibility: The container must be chemically compatible with this compound. Plastic containers are often preferred for their durability.[6]

  • Condition: Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof closure.[5][7]

  • Original Containers: If possible, use the original container for waste accumulation, provided it is in good condition.[5] Food-grade containers are not permissible for hazardous waste storage.[5]

Step 3: Proper Labeling of Waste Containers

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Content Identification: The label must clearly identify the contents as "this compound" and list all constituents of the waste, including any solvents.

  • Hazard Information: Indicate the relevant hazards (e.g., "Caution: Handle with Care," "Store Away from Incompatible Materials").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6]

  • Location: The SAA should be under the control of laboratory personnel.[7]

  • Container Management: Keep waste containers closed except when adding waste.[3][4][6]

  • Inspections: Conduct weekly inspections of the SAA to check for leaks or container degradation.[5]

Step 5: Arranging for Professional Disposal

Laboratory chemical waste must be disposed of through a licensed hazardous waste management company or the institution's Environmental Health and Safety (EHS) department.[3][4][6]

  • Do Not Dispose in Regular Trash or Drains: It is strictly prohibited to dispose of chemical waste in the regular trash or pour it down the sink.[3][4] Evaporation of chemical waste is also not a permissible disposal method.[3][4]

  • Waste Pickup: Contact your institution's EHS office to schedule a pickup for your properly labeled and sealed this compound waste container.

Step 6: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before being disposed of as regular trash.

  • Triple Rinsing: For containers that held what is classified as an "acute hazardous waste," triple rinsing is mandatory.[3] While this compound's classification may not be acute, adopting this as a best practice is recommended. The rinsate (the cleaning liquid) must be collected and disposed of as hazardous waste.[3]

  • Defacing Labels: All hazardous chemical labels must be defaced or removed from the empty container before it is discarded.[3]

This compound Disposal Workflow

Dipalmitolein_Disposal_Workflow A Waste Generation (this compound) B Segregate from Incompatibles A->B Safety First C Select & Fill Appropriate Container B->C D Label Container (Contents, Hazards, Date) C->D I Empty Container Decontamination C->I Once Empty E Store in Designated Satellite Accumulation Area (SAA) D->E F Weekly SAA Inspection E->F Routine Check G Arrange for EHS Waste Pickup E->G Container Full or Time Limit Reached H Professional Disposal (Licensed Vendor) G->H J Triple Rinse (Collect Rinsate) I->J K Deface Labels J->K L Dispose of Container as Regular Trash K->L

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.